1,3,4,6-Tetrakis(methoxymethyl)glycoluril
Description
The exact mass of the compound Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,4,6-tetrakis(methoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O6/c1-19-5-13-9-10(15(7-21-3)11(13)17)16(8-22-4)12(18)14(9)6-20-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQJGMGAMHFMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066202 | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17464-88-9 | |
| Record name | MX 270 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17464-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017464889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-1,3,4,6-tetrakis(methoxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril, a versatile cross-linking agent with applications in various fields, including polymer chemistry and materials science.[1][2][3] This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.
Introduction
This compound is a derivative of glycoluril, a heterocyclic compound. It is a white crystalline solid at room temperature.[1] The molecule is characterized by a rigid bicyclic core with four methoxymethyl groups, which impart unique solubility and reactivity properties. Its primary application lies in its function as a cross-linking agent for polymers containing hydroxyl, carboxyl, or amide groups, enhancing the thermal and chemical stability of the resulting materials.[3]
Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of glycoluril with formaldehyde to form the intermediate, tetramethylol glycoluril. This intermediate is then etherified with methanol in the presence of an acid catalyst to yield the final product.
Chemical Reaction
Caption: Synthesis of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis and characterization of this compound.
Synthesis of Tetramethylol Glycoluril (Intermediate)
A general procedure for the synthesis of the tetramethylol intermediate involves the reaction of glycoluril with an excess of formaldehyde in an alkaline solution.[4]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, suspend glycoluril (1 mole equivalent) and paraformaldehyde (4.4 mole equivalents) in water.
-
pH Adjustment: Adjust the pH of the suspension to between 10 and 12 by the addition of an alkali solution (e.g., sodium hydroxide).
-
Reaction: Heat the mixture to 50-60°C with stirring. The solids will dissolve, forming a clear solution.
-
Work-up: Concentrate the solution under reduced pressure at 60-70°C to induce crystallization of the tetramethylol glycoluril. The crude product can be purified by recrystallization.
Synthesis of this compound
The etherification of tetramethylol glycoluril is carried out in an acidic methanol solution.[5]
-
Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add methanol (74 g, 2.30 moles) and concentrated hydrochloric acid (3 ml).
-
Addition of Intermediate: Add tetramethylol glycoluril (30 g, 0.11 moles) to the acidic methanol solution.
-
Reaction: Stir the reaction mixture at 55°C. The reaction is complete when all the tetramethylol glycoluril has dissolved (approximately 1 hour).
-
Purification: Remove the solvent by evaporation. The resulting product can be recrystallized from benzene to yield this compound.
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization.
Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₄O₆ | [6] |
| Molecular Weight | 318.33 g/mol | [6] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 116-118 °C | [5] |
| Yield | 95% | [5] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups present in the molecule. Expected characteristic absorption bands include:
-
C-H stretch: ~2950-2850 cm⁻¹
-
C=O stretch (amide): ~1720-1700 cm⁻¹
-
C-O-C stretch (ether): ~1250-1050 cm⁻¹[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple.
-
¹H NMR: Three distinct signals are anticipated: a singlet for the methoxy (-OCH₃) protons, a singlet for the methylene (-N-CH₂-O-) protons, and a singlet for the methine (CH) protons of the glycoluril backbone.[3]
-
¹³C NMR: Signals corresponding to the carbonyl carbons, the methine carbons of the backbone, the methylene carbons, and the methoxy carbons are expected.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of 318.33 g/mol .
Conclusion
This technical guide has outlined a reliable method for the synthesis of this compound. The two-step process, involving methylolation followed by etherification, provides a high yield of the desired product. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This information is valuable for researchers and professionals working on the development of new materials and formulations where this cross-linking agent can be utilized.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 17464-88-9 | FT40330 [biosynth.com]
- 3. This compound | 17464-88-9 | Benchchem [benchchem.com]
- 4. US2697714A - Production of tetramethylol glycoluril - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. scbt.com [scbt.com]
Physical and chemical properties of Tetrakis(methoxymethyl)glycoluril
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(methoxymethyl)glycoluril is a versatile chemical compound with significant applications in polymer chemistry, materials science, and potentially in the pharmaceutical and biomedical fields through its derivatives. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.
Introduction
Tetrakis(methoxymethyl)glycoluril, also known by synonyms such as Tetramethoxymethylglycoluril, is a derivative of glycoluril, a bicyclic compound containing two fused urea rings. The attachment of four methoxymethyl groups to the glycoluril scaffold imparts unique solubility and reactivity characteristics.[1] Its primary industrial application is as a crosslinking agent for thermosetting resins, particularly in coatings and adhesives, where it enhances durability, heat resistance, and chemical stability. While the direct biological activity of Tetrakis(methoxymethyl)glycoluril is not extensively documented, its derivatives, notably the macrocyclic cucurbit[n]urils, are subjects of intensive research in drug delivery and biomedical applications for their ability to encapsulate guest molecules.[2]
Physical and Chemical Properties
Tetrakis(methoxymethyl)glycoluril is a white to off-white crystalline solid at room temperature.[1] It is soluble in water and some organic solvents. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Tetrakis(methoxymethyl)glycoluril
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₄O₆ | [3][4][5] |
| Molecular Weight | 318.33 g/mol | [3][4][5] |
| CAS Number | 17464-88-9 | [4][5] |
| Appearance | White to off-white crystalline powder or flakes | [1] |
| Melting Point | 90-110 °C | [1] |
| Boiling Point | 454.7 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.243 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in water | [1] |
| InChI Key | XGQJGMGAMHFMAO-UHFFFAOYSA-N | [3] |
| SMILES | COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC | [3] |
Experimental Protocols
Synthesis of Tetrakis(methoxymethyl)glycoluril
The synthesis of Tetrakis(methoxymethyl)glycoluril is typically achieved through the etherification of tetramethylol glycoluril. The following protocol is a representative method.
Materials:
-
Tetramethylol glycoluril
-
Methanol
-
Concentrated Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH) solution (20-25%)
-
Benzene (for recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add methanol and a catalytic amount of concentrated acid (e.g., 3 mL of concentrated HCl to 74 g of methanol).
-
To this acidic methanol solution, add tetramethylol glycoluril (e.g., 30 g).
-
Heat the reaction mixture to approximately 55 °C with continuous stirring. The reaction is complete when all the tetramethylol glycoluril has dissolved, which typically takes about one hour.[6]
-
Cool the resulting clear solution to room temperature (around 22 °C).
-
Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until a pH of 7-8 is reached.[6]
-
If a salt precipitates, it can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure at a temperature of 50-60 °C to remove excess methanol.
-
Upon standing, the product will crystallize from the concentrated solution.
-
The crystalline product is collected by filtration and can be further purified by recrystallization from a suitable solvent such as benzene.[6]
-
The purified crystals are dried under vacuum to yield the final product.
Synthesis and Purification Workflow
Analytical Characterization
The purity and identity of the synthesized Tetrakis(methoxymethyl)glycoluril can be confirmed using various analytical techniques.
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 analytical column (e.g., 3.9 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v).[6]
-
Flow Rate: 0.75 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Injection Volume: 5 µL.[6]
-
Detection: UV detector at 220 nm.[6]
-
Expected Outcome: A major peak corresponding to Tetrakis(methoxymethyl)glycoluril, with the purity calculated from the peak area.
3.2.2. Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Expected Outcome: The IR spectrum should confirm the presence of characteristic functional groups and the absence of the O-H stretching vibration (from the starting material, tetramethylol glycoluril) between 3200-3600 cm⁻¹. Key absorption bands include those for C-O stretching.[6]
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method: ¹H NMR and ¹³C NMR spectroscopy.
-
Expected Outcome: The NMR spectra will provide detailed structural information, confirming the presence of the methoxymethyl groups and the glycoluril backbone.
Applications
Crosslinking Agent in Coatings and Resins
The primary application of Tetrakis(methoxymethyl)glycoluril is as a crosslinking agent in thermosetting powder coatings, photoresists, and hydrogels.[4][7] Under thermal conditions and often with an acid catalyst, the methoxymethyl groups can react with functional groups on polymer backbones, such as hydroxyl (-OH), carboxyl (-COOH), and amide (-CONH₂) groups. This reaction forms a durable, three-dimensional crosslinked network, which enhances the hardness, chemical resistance, and thermal stability of the resulting material.
References
- 1. guidechem.com [guidechem.com]
- 2. 1,3,4,6-Tetrakis(methoxymethyl)glycoluril | 17464-88-9 | Benchchem [benchchem.com]
- 3. GSRS [precision.fda.gov]
- 4. This compound CAS#: 17464-88-9 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. This compound | 17464-88-9 [chemicalbook.com]
In-Depth Technical Guide to the Structural Analysis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMG), a significant crosslinking agent and synthetic building block. This document collates available physicochemical properties, detailed experimental protocols for its synthesis and analysis, and presents a thorough examination of its structural and spectroscopic data. Due to the limited availability of specific crystallographic data for TMG in the public domain, this guide also incorporates data from closely related glycoluril derivatives to provide a robust understanding of its molecular architecture. The guide is intended to be a valuable resource for researchers in materials science, medicinal chemistry, and drug development.
Introduction
This compound, also known by its CAS Number 17464-88-9, is a functionalized derivative of glycoluril. The core glycoluril structure is a rigid, bicyclic bis-urea, which imparts unique properties to its derivatives.[1][2] The four methoxymethyl groups appended to the nitrogen atoms of the glycoluril scaffold enhance its solubility and reactivity, making it a versatile molecule in various applications.[2][3]
TMG is primarily utilized as a crosslinking agent in the formulation of resins, coatings, and adhesives, where it improves the thermal and chemical stability of the final products.[3] In the pharmaceutical and drug development sectors, the glycoluril scaffold is of interest for the synthesis of host molecules for drug delivery systems and as a precursor for novel therapeutic agents.[4] A thorough understanding of its three-dimensional structure and chemical properties is paramount for its effective application and for the design of new materials and drugs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 17464-88-9 | [5] |
| Molecular Formula | C₁₂H₂₂N₄O₆ | [5] |
| Molecular Weight | 318.33 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 90-110 °C | [6] |
| Solubility | Soluble in water | [2][6] |
| Density | 1.244 g/cm³ | [6] |
| Boiling Point | 454.674 °C at 760 mmHg | [6] |
| Flash Point | 228.779 °C | [6] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of glycoluril with formaldehyde and methanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Glycoluril (1 mole)
-
Formaldehyde (4 moles, typically as a 37% aqueous solution)
-
Methanol (excess, as solvent and reagent)
-
Acid catalyst (e.g., hydrochloric acid or a cation exchange resin)
-
Sodium hydroxide solution (for neutralization)
-
Benzene (for recrystallization)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add an excess of methanol and the acid catalyst.
-
Add glycoluril to the mixture.
-
Slowly add formaldehyde to the reaction mixture while maintaining the temperature at approximately 55 °C.
-
Stir the reaction mixture until all the glycoluril has dissolved.
-
After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution to a pH of approximately 8.
-
Filter the resulting salt precipitate.
-
Concentrate the filtrate under reduced pressure to yield a white crystalline precipitate of this compound.
-
The crude product can be purified by recrystallization from benzene to yield a product with a melting point of 116-118 °C.[7]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Structural Analysis
X-ray Crystallography
Table 2: Expected Bond Lengths and Angles for the Glycoluril Core (based on related structures)
| Bond/Angle | Expected Value | Reference |
| C=O Bond Length | ~1.22 Å | [8] |
| N-C(O) Bond Length | ~1.36 Å | [8] |
| N-C(bridgehead) Bond Length | ~1.46 Å | [8] |
| C-C(bridgehead) Bond Length | ~1.55 Å | [8] |
| N-C-N Angle | ~110-112° | [8] |
| C-N-C(O) Angle | ~112-114° | [8] |
| N-C(O)-N Angle | ~110-112° | [8] |
Spectroscopic Analysis
¹³C NMR: The ¹³C NMR spectrum of this compound has been reported and provides key structural information.
Table 3: ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| C=O (glycoluril) | 158.07 | [7] |
| CH (bridgehead) | 74.54 | [7] |
| -CH₂-O- | 66.85 | [7] |
| -O-CH₃ | 55.59 | [7] |
¹H NMR: While a fully assigned ¹H NMR spectrum is not available, predictions based on the structure suggest the presence of signals corresponding to the methine protons on the glycoluril backbone and the protons of the methoxymethyl groups.
The IR spectrum of this compound is characterized by the vibrational modes of its functional groups. The absence of an O-H stretching vibration (3200-3600 cm⁻¹) and the presence of C-O stretching bands confirm the formation of the ether linkages.[7]
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| C=O Stretch (glycoluril) | ~1700-1750 | [9] |
| C-O Stretch (ether) | ~1170 and ~1220 | [7] |
| C-H Stretch | ~2800-3000 | General |
Experimental Protocols for Structural Analysis
X-ray Crystallography
Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as benzene or a mixture of solvents.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in peak assignment.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a suitable IR-transparent window (e.g., NaCl plates). For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Logical Relationships in Structural Characterization
The following diagram illustrates the interconnectedness of different analytical techniques in elucidating the structure of this compound.
Caption: Logical flow for the structural characterization of TMG.
Conclusion
This technical guide has provided a detailed overview of the structural analysis of this compound. While a complete set of experimental data for this specific molecule is not fully available in the public literature, this guide has compiled the existing information and supplemented it with data from analogous compounds to present a comprehensive structural profile. The provided experimental protocols and logical diagrams offer a clear framework for researchers working with this and related glycoluril derivatives. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in providing a definitive and complete structural elucidation of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. scbt.com [scbt.com]
- 6. lookchem.com [lookchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Host-guest chemistry of glycoluril-based compounds
An In-depth Technical Guide to the Host-Guest Chemistry of Glycoluril-Based Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycoluril is a remarkably versatile building block in supramolecular chemistry, forming the foundation for several classes of sophisticated host molecules.[1] Its rigid, hydrogen-bond-donating ureidyl structure is central to the construction of hosts like the barrel-shaped cucurbit[n]urils and acyclic molecular clips.[1][2] These compounds exhibit advanced host-guest properties, capable of binding a diverse array of guest molecules through a combination of non-covalent interactions. This ability to form stable complexes has positioned glycoluril-based hosts at the forefront of applications ranging from drug delivery and molecular sensing to the development of novel supramolecular materials.[1][3] This guide provides a comprehensive technical overview of the core principles of their host-guest chemistry, quantitative binding data, key experimental protocols, and primary applications.
Core Glycoluril-Based Host Architectures
The host-guest chemistry of glycoluril derivatives is largely defined by two major structural classes: cucurbit[n]urils and acyclic molecular clips.
Cucurbit[n]urils (CB[n])
Cucurbit[n]urils are macrocyclic compounds made up of 'n' glycoluril units linked by methylene bridges.[1] The resulting pumpkin-like shape features a hydrophobic inner cavity and two polar, carbonyl-lined portals.[4][5] This unique structure drives their remarkable molecular recognition properties.
-
Host-Guest Interactions: Binding is primarily driven by the hydrophobic effect, where high-energy water molecules are expelled from the cavity upon guest inclusion.[5] This is often coupled with strong ion-dipole interactions between cationic guests and the electron-rich carbonyl portals.[4][5]
-
Selectivity: The size of the cavity is dictated by the number of glycoluril units (n), leading to high selectivity for guests of complementary size and shape.[5][6] For instance, CB[7] binds small gas molecules, CB[6] accommodates aliphatic chains, CB[8] is ideal for aromatic and polycyclic guests, and the larger CB[9] can simultaneously bind two complementary guest molecules in a ternary complex.[5][6] CB[8], in particular, is known for forming exceptionally stable complexes, with binding affinities surpassing even the biological avidin-biotin system.[5]
Acyclic Glycoluril Hosts (Molecular Clips)
These hosts are typically formed by the condensation of two glycoluril units, often bridged by aromatic "sidewalls" to create a rigid, C-shaped or U-shaped cleft.[10][11] Unlike the fully enclosed cavity of CB[n], the open cavity of molecular clips allows for the binding of planar aromatic guests.
-
Host-Guest Interactions: The binding mechanism is a cooperative interplay of multiple non-covalent forces. Key interactions include π-π stacking between the aromatic sidewalls of the host and the guest, hydrogen bonding between the guest's functional groups (e.g., hydroxyl groups of resorcinol) and the host's urea carbonyl groups, and a general "cavity effect".[11][12] For cationic guests, cation-π interactions with the electron-rich aromatic walls can significantly enhance binding affinity.[9]
-
Structural Influence: The geometry and electronic properties of the clip are crucial. The distance between the TTF sidewalls and the π-donor ability in tetrathiafulvalene-based clips, for example, are fundamental parameters for binding electron-accepting guests.[13] Isomerization, such as the mutual orientation of aromatic sidewalls, can create different binding sites and mechanisms on the same glycoluril core.[14]
Quantitative Binding Data
The affinity between a host and guest is quantified by the association constant (Kₐ). The tables below summarize representative binding data for prominent glycoluril-based systems.
Table 1: Association Constants (Kₐ) and Thermodynamic Data for Glycoluril Molecular Clips
| Host Compound | Guest Compound | Kₐ (M⁻¹) | Temperature (K) | Thermodynamic Parameters | Source(s) |
|---|---|---|---|---|---|
| Clip 1 (oppositely directed sidewalls) | Resorcinol | 2340 | 283 | ΔH = -8.9 kcal/mol | [14] |
| Clip 2 (sidewalls in same direction) | Resorcinol (Inner Site) | 2520 | 283 | ΔH = -8.9 kcal/mol | [14] |
| Clip 2 (sidewalls in same direction) | Resorcinol (Outer Site) | 650 | 283 | ΔH = -19.8 kcal/mol | [14] |
| Naphthalene-walled Clip (H1) | Planar Cationic Dyes | 10³ - 10⁸ | Not Specified | - | [9] |
| Anthracene-walled Clip (H2) | Planar Cationic Dyes | ~10-fold > H1 | Not Specified | Binding enhanced by π-extension |[9] |
Table 2: Representative Association Constants (Kₐ) and Cavity Properties for Cucurbit[n]urils
| Host Compound | Guest Type | Representative Kₐ (M⁻¹) | Cavity Volume (ų) | Key Features | Source(s) |
|---|---|---|---|---|---|
| Cucurbit[7]uril (CB[7]) | Small gases, hydrocarbons | - | 68 | Binds small, volatile molecules | [5] |
| Cucurbit[6]uril (CB[6]) | Aliphatic chains (e.g., alkylamines) | Moderate | ~164 | Size-selective for linear chains | [5][6] |
| Cucurbit[8]uril (CB[8]) | Adamantane/Ferrocene derivatives | Up to 10¹⁷ | 242 | Forms ultra-high affinity complexes | [4][5] |
| Cucurbit[9]uril (CB[9]) | Two guests (e.g., viologen + aromatic) | - | ~479 | Forms 1:1:1 ternary complexes | [4][6] |
| Cucurbit[10]uril (CB[10]) | Small host molecules, metal complexes | - | 691 | Can encapsulate other macrocycles |[5][6] |
Experimental Protocols for Studying Host-Guest Interactions
Several biophysical and analytical techniques are employed to characterize the binding and thermodynamics of glycoluril host-guest systems.[15][16][17]
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for confirming complex formation and determining binding constants by monitoring changes in the chemical shifts of protons on the host or guest upon complexation.[7][14][18]
Protocol:
-
Preparation: Prepare accurate stock solutions of the host and guest in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the host solution at a fixed concentration.
-
Titration: Add precise aliquots of the guest stock solution to the NMR tube containing the host solution.
-
Data Acquisition: After each addition, allow the solution to equilibrate and record a new ¹H NMR spectrum.
-
Analysis: Monitor the chemical shift (δ) of specific host or guest protons that are sensitive to the binding event.
-
Calculation: Plot the change in chemical shift (Δδ) against the molar ratio of guest to host. Fit this binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).[19]
Fluorescence Spectroscopy
This technique is highly sensitive and ideal when either the host or guest is fluorescent, or when a competitive binding assay can be designed.[8][20]
Protocol:
-
Preparation: Prepare stock solutions of the host and guest. At least one component (host, guest, or a competitive indicator) must have a fluorescent signal that changes upon binding.
-
Titration: In a cuvette, place a fixed concentration of the fluorescent species. Sequentially add aliquots of the non-fluorescent binding partner.
-
Measurement: After each addition and equilibration, record the fluorescence emission spectrum.
-
Analysis: Plot the change in fluorescence intensity at a fixed wavelength against the concentration of the titrant.
-
Calculation: Fit the resulting curve to a binding isotherm to determine Kₐ. If a non-fluorescent guest is being studied, an Indicator-Displacement Assay (IDA) can be used, where the guest displaces a fluorescent indicator from the host's cavity, causing a measurable change in fluorescence.[21]
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization, as it directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of Kₐ, binding enthalpy (ΔH), and stoichiometry (n).[15][22]
Protocol:
-
Preparation: Prepare precisely concentrated solutions of the host and guest in the same buffer to minimize heats of dilution. Degas the solutions thoroughly.
-
Loading: Load the host solution into the sample cell and the guest solution into the injection syringe of the calorimeter.
-
Titration: Set up an automated experiment to perform a series of small, timed injections of the guest into the host solution while maintaining a constant temperature.
-
Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change per injection.
-
Analysis: Integrate the peaks in the raw data (power vs. time) to generate a binding isotherm of heat change per mole of injectant versus the molar ratio of guest to host.
-
Calculation: Fit this isotherm to a thermodynamic binding model. The fit directly yields Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz DOT language help to clarify complex workflows and relationships in host-guest chemistry.
Caption: General experimental workflow for determining host-guest binding parameters.
Caption: Key non-covalent forces in molecular clip-guest binding.
Applications in Research and Drug Development
The unique recognition properties of glycoluril-based hosts have led to their exploration in numerous high-impact areas.
-
Drug Delivery and Formulation: Cucurbiturils can encapsulate drug molecules, enhancing their solubility, stability, and bioavailability.[3][23][24] This encapsulation can also reduce drug toxicity by shielding the drug from healthy tissues until it reaches its target.[3] Acyclic oligomers have also been investigated to improve the solubility of hydrophobic drugs.[1]
-
Drug Sequestration and Reversal: A significant application is the sequestration of drugs in vivo. For example, acyclic glycoluril derivatives have been developed to bind and deactivate neuromuscular blocking agents, offering a method for rapidly reversing anesthesia.[1]
-
Sensing and Diagnostics: Host-guest complexation can be designed to produce a detectable signal, such as a change in fluorescence, upon binding a specific analyte.[4] This has been used to create sensors for various organic molecules and biomolecules.[25]
-
Supramolecular Materials: The self-assembly of glycoluril-based hosts can be harnessed to create responsive materials. For instance, glycoluril dimers have been designed to self-associate into linear oligomers in water, forming supramolecular polymers with potential applications in adaptive and biological materials.[1] Cross-linked polymer networks based on clip homodimers can be selectively degraded by the addition of a competitive guest like resorcinol, creating chemoresponsive materials.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. Glycoluril - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. The Aqueous Supramolecular Chemistry of Cucurbiturils, Pillar[n]arenes and Deep-Cavity Cavitands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. The use of complexation induced proton NMR chemical shifts for structural analysis of host-guest complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in probing host–guest interactions with solid state nuclear magnetic resonance - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00168J [pubs.rsc.org]
- 9. drum.lib.umd.edu [drum.lib.umd.edu]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Modulation and binding properties of extended glycoluril molecular clips [research.chalmers.se]
- 13. BJOC - Glycoluril–tetrathiafulvalene molecular clips: on the influence of electronic and spatial properties for binding neutral accepting guests [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amplifying undetectable NMR signals to study host–guest interactions and exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Host–guest chemistry in two-dimensional supramolecular networks - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05256H [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Teaching old indicators even more tricks: binding affinity measurements with the guest-displacement assay (GDA) - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01841D [pubs.rsc.org]
- 22. Size compatibility and concentration dependent supramolecular host–guest interactions at interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 23. books.rsc.org [books.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Fluorescent behaviour in host–guest interactions. Part 3. Fluorescent sensing for organic guests using three types of amino-β-cyclodextrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
1,3,4,6-Tetrakis(methoxymethyl)glycoluril: A Versatile Building Block for Cavitand Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMG) is a highly functionalized derivative of glycoluril, a heterocyclic compound that has garnered significant attention in the field of supramolecular chemistry. Its unique structure, featuring four reactive methoxymethyl groups appended to a rigid bicyclic core, makes it an invaluable building block for the construction of complex host molecules known as cavitands. This technical guide provides a comprehensive overview of TMMG, focusing on its application in the synthesis of cucurbit[n]urils, a prominent class of cavitands with wide-ranging applications in drug delivery, sensing, and materials science.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of TMMG is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 17464-88-9 |
| Molecular Formula | C₁₂H₂₂N₄O₆ |
| Molecular Weight | 318.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 90-110 °C |
| Boiling Point | 454.7 ± 45.0 °C (Predicted) |
| Density | 1.243 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in water |
Synthesis of Cucurbit[n]urils using TMMG: An Experimental Protocol
The synthesis of cucurbit[n]urils, a family of macrocyclic cavitands, can be achieved through the acid-catalyzed condensation of glycoluril and a formaldehyde source. This compound can serve as a key reactant in this process, often in conjunction with unsubstituted glycoluril, to yield a mixture of cucurbit[n]uril homologs. The following protocol is a representative procedure based on established literature.
Materials:
-
Unsubstituted Glycoluril
-
This compound (TMMG)
-
Methanesulfonic acid (neat)
-
Methanol
Procedure:
-
To a reaction flask, add unsubstituted glycoluril (e.g., 19.94 g) and methanesulfonic acid (e.g., 82 mL).
-
Heat the mixture to 80 °C with stirring.
-
Slowly add this compound (e.g., 44.66 g) dropwise to the heated mixture.
-
After the addition is complete, increase the temperature to 100 °C (internal temperature) and maintain for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding methanol (e.g., 410 mL) to the cooled reaction mixture.
-
Collect the resulting beige powder by filtration.
-
The crude product, a mixture of cucurbit[n]urils, can then be analyzed and purified.
Purification:
The separation of the different cucurbit[n]uril homologs (n = 5, 6, 7, 8, etc.) from the crude product mixture is a critical and often challenging step. It typically involves fractional precipitation and/or chromatographic techniques. A common method involves selective precipitation from aqueous solutions containing different salts or by using affinity chromatography.
Characterization:
The resulting cucurbit[n]uril products are typically characterized by a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the relative abundance of the different homologs in the mixture.
-
Mass Spectrometry (e.g., ESI-MS): To identify the specific cucurbit[n]uril species present by their mass-to-charge ratio.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the isolated cucurbit[n]uril homologs.
Quantitative Data
Product Distribution in Cucurbit[n]uril Synthesis
The reaction conditions significantly influence the distribution of the resulting cucurbit[n]uril homologs. The following table provides an example of the approximate yields of different cucurbit[n]urils obtained from a reaction involving TMMG and unsubstituted glycoluril.
| Cucurbit[n]uril | Approximate Yield by ¹H NMR (%) |
| Cucurbit[1]uril | 0 |
| Cucurbit[2]uril | 58 |
| Cucurbit[3]uril | 42 |
| Cucurbit[4]uril | 0 |
| Cucurbit[5]uril | 0 |
| Cucurbit[6]uril | 0 |
| Cucurbit[7]uril | 0 |
Spectroscopic Data of Common Cucurbit[n]urils
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for two of the most common cucurbit[n]urils.
| Cucurbit[n]uril | ¹H NMR (D₂O, δ ppm) | ¹³C NMR (D₂O, δ ppm) |
| Cucurbit[2]uril | ~5.7 (d, 12H), ~5.5 (s, 12H), ~4.2 (d, 12H) | ~156 (C=O), ~73 (CH), ~53 (CH₂) |
| Cucurbit[3]uril | ~5.7 (d, 14H), ~5.5 (s, 14H), ~4.2 (d, 14H) | ~157 (C=O), ~75 (CH), ~54 (CH₂) |
Thermodynamic Parameters of Host-Guest Complexation
Cucurbit[n]urils are renowned for their ability to form stable host-guest complexes with a variety of molecules, including many drugs. The thermodynamic parameters of these interactions are crucial for understanding the binding affinity and mechanism. The following table presents data for the complexation of cucurbit[3]uril (CB[3]) with the drugs nabumetone and naproxen.
| Guest Molecule | logK | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| Nabumetone | 4.66 ± 0.01 | -26.7 ± 0.1 | -20.2 ± 0.7 | 6.4 ± 0.8 |
| Naproxen | - | - | - | - |
Data for Naproxen complexation with CB[3] is qualitatively described in the literature but specific thermodynamic parameters were not provided in the searched sources.
Visualizations
Synthesis of Glycoluril
General Synthesis of Cucurbit[n]urils
Experimental Workflow for Cucurbit[n]uril Synthesis and Purification
Host-Guest Relationship in Drug Delivery
Conclusion
This compound is a pivotal precursor in the synthesis of cucurbit[n]urils, a class of cavitands with significant potential in various scientific and therapeutic fields. The methoxymethyl groups provide a reactive handle for the controlled formation of the methylene bridges that define the macrocyclic structure of these host molecules. The ability of cucurbit[n]urils to encapsulate guest molecules, particularly pharmaceuticals, underscores the importance of TMMG as a foundational building block in the development of advanced drug delivery systems. Further research into the precise control of cucurbit[n]uril homolog distribution and the synthesis of novel cavitand structures from TMMG will undoubtedly continue to expand the horizons of supramolecular chemistry.
References
- 1. Host-Guest Interactions of Cucurbit[7]uril with Nabumetone and Naproxen: Spectroscopic, Calorimetric, and DFT Studies in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Molecular dynamics study of host–guest interactions between anticancer drugs and Cucurbit[8]uril nanocontainer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. sketchviz.com [sketchviz.com]
- 7. researchgate.net [researchgate.net]
Solubility of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,4,6-Tetrakis(methoxymethyl)glycoluril, a key crosslinking agent in the formulation of high-performance coatings and resins, exhibits a range of solubility characteristics crucial for its effective application. This technical guide provides a comprehensive overview of its solubility in various organic solvents, drawing from available data and outlining standardized methods for its determination. Understanding the solubility of this compound is paramount for optimizing formulation stability, controlling reaction kinetics, and achieving desired final product properties.
While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information and provides a framework for its empirical determination. The methoxymethyl groups on the glycoluril core significantly influence its solubility profile compared to the parent glycoluril molecule, generally enhancing its compatibility with a broader range of solvents.
Data Presentation: Solubility Profile
The following table summarizes the known qualitative solubility of this compound and related compounds. This information is compiled from technical data sheets of commercial products and scientific literature. It is important to note that "soluble" and "compatible" are qualitative terms and the actual solubility can vary depending on the specific grade of the material, temperature, and the presence of other components in a formulation.
| Solvent/Solvent Class | This compound | Related Glycolurils (e.g., Butylated) | Parent Glycoluril | Melamine-Formaldehyde Resins |
| Water | Soluble[1] | Designed for water-soluble systems[2][3][4] | Slightly soluble in cold water | Varies; some are water-soluble |
| Alcohols (e.g., Methanol, Ethanol, Butanol) | Expected to be soluble | Generally soluble/compatible | Insoluble[5] | Generally soluble |
| Ketones (e.g., Acetone, MEK) | Expected to be soluble | Generally compatible | Insoluble | Limited solubility |
| Esters (e.g., Ethyl Acetate, Butyl Acetate) | Expected to be soluble | Generally compatible | Insoluble | Generally soluble |
| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Expected to have good compatibility | Generally compatible | Insoluble | Generally soluble |
| Aliphatic Hydrocarbons (e.g., Heptane, Hexane) | Expected to have limited solubility | Generally insoluble | Insoluble | Insoluble |
| Ethers (e.g., Diethyl Ether, THF) | Expected to be soluble | Generally compatible | Slightly soluble in ether[5] | Insoluble in diethyl ether |
| Halogenated Solvents (e.g., Dichloromethane) | Expected to be soluble | Generally compatible | Insoluble | Insoluble in carbon tetrachloride |
| Polar Aprotic Solvents (e.g., DMF, DMSO) | Expected to be soluble | Generally compatible | Soluble in DMSO | Soluble in DMF |
Experimental Protocols
Given the lack of extensive quantitative data, researchers and formulation scientists will likely need to determine the solubility of this compound in their specific solvent systems. A general and standardized approach for this is outlined below, based on methodologies such as ASTM D3132, "Standard Test Method for Solubility Range of Resins and Polymers".[6][7][8]
Objective:
To determine the qualitative and, if required, quantitative solubility of this compound in a selected range of organic solvents.
Materials:
-
This compound (analytical grade)
-
A range of organic solvents of interest (analytical grade)
-
Glass vials or test tubes with closures
-
Magnetic stirrer and stir bars or vortex mixer
-
Analytical balance
-
Temperature-controlled water bath or oven
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Procedure:
1. Qualitative Solubility Determination:
-
Step 1: Label a series of vials, one for each solvent to be tested.
-
Step 2: Add approximately 0.1 g of this compound to each vial.
-
Step 3: Add 10 mL of the respective solvent to each vial.
-
Step 4: Securely cap the vials and agitate them vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 25 °C).
-
Step 5: After agitation, allow the vials to stand and visually inspect for any undissolved solid.
-
Step 6: Classify the solubility as:
-
Soluble: No visible undissolved particles.
-
Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble: The solid material appears largely unchanged.
-
2. Quantitative Solubility Determination (Gravimetric Method):
-
Step 1: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Step 2: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Step 3: Carefully filter a known volume of the supernatant through a pre-weighed, fine-pored filter to remove all undissolved solids.
-
Step 4: Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute).
-
Step 5: Weigh the remaining solid residue.
-
Step 6: Calculate the solubility in grams per 100 mL of solvent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for determining the qualitative and quantitative solubility of a resin.
Discussion on Solvent Selection for Formulations
The choice of solvent for formulations containing this compound is critical and depends on several factors:
-
Compatibility with Co-reactants: The solvent must be compatible with the primary resin (e.g., polyester, acrylic, alkyd), catalysts, and any other additives in the formulation.
-
Volatility: The evaporation rate of the solvent will influence the application properties, such as flow, leveling, and drying time of the coating.
-
Viscosity Reduction: The solvent should effectively reduce the viscosity of the formulation to the desired level for the intended application method (e.g., spraying, brushing).
-
Regulatory and Safety Considerations: The choice of solvent will be constrained by environmental regulations (e.g., VOC content) and safety requirements (e.g., flashpoint).
Based on the qualitative data, a blend of solvents is often used to achieve the optimal balance of properties. For example, a mixture of an alcohol, a ketone, and an aromatic hydrocarbon could be a starting point for a solvent-borne coating formulation. For high-solids coatings, stronger, less volatile solvents might be preferred.
Conclusion
References
- 1. This compound CAS#: 17464-88-9 [m.chemicalbook.com]
- 2. CYMEL® 1170 - allnex [allnex.com]
- 3. Palmer Holland - CYMEL 1170 Resin - Crosslinker - Glycolurils - Acrylics [products.palmerholland.com]
- 4. specialchem.com [specialchem.com]
- 5. penpoly.com [penpoly.com]
- 6. kelid1.ir [kelid1.ir]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.globalspec.com [standards.globalspec.com]
The Ascendancy of Functionalized Glycoluril Derivatives: A Technical Guide to Their Discovery, Synthesis, and Application
A comprehensive exploration into the history, synthesis, and therapeutic potential of functionalized glycoluril derivatives, providing researchers, scientists, and drug development professionals with a detailed understanding of this versatile chemical scaffold.
Introduction
First synthesized in the 19th century, glycoluril, a bicyclic bis-urea, has emerged from a simple heterocyclic compound to a cornerstone in modern medicinal and materials chemistry. The strategic functionalization of the glycoluril core has unlocked a vast chemical space, leading to the development of derivatives with a wide spectrum of applications, from potent therapeutics to advanced materials. This technical guide delves into the discovery and rich history of functionalized glycoluril derivatives, offering a detailed examination of their synthesis, physicochemical properties, and their significant impact on drug development, particularly in the realm of neuroscience.
A Historical Perspective: From Discovery to a Versatile Scaffold
The journey of glycoluril began with its initial synthesis, a reaction of urea with glyoxal. For many years, its potential remained largely untapped. However, the 20th century witnessed a burgeoning interest in the modification of the glycoluril structure. Early derivatization efforts focused on simple alkylation and acylation reactions, primarily for applications in polymer chemistry as cross-linking agents and in the formulation of explosives.
A significant turning point in the history of functionalized glycolurils was the discovery of their utility as building blocks for supramolecular structures, most notably the cucurbit[n]uril family of macrocycles. This discovery propelled glycoluril chemistry into the forefront of host-guest chemistry and molecular recognition, opening up new avenues for their application in areas such as drug delivery and sensing.
In the realm of pharmacology, the synthesis and investigation of N-substituted glycoluril derivatives led to the discovery of compounds with significant biological activity. A prime example is Mebicar (also known as Adaptol or Temgicoluril), a tetramethylated glycoluril derivative, which was developed as an anxiolytic and nootropic agent.[1][2] The success of Mebicar spurred further research into the structure-activity relationships of functionalized glycolurils, establishing them as a privileged scaffold in the design of novel therapeutics.
Synthesis and Functionalization: A Chemist's Toolkit
The synthesis of the core glycoluril structure is typically achieved through the acid-catalyzed condensation of a 1,2-dicarbonyl compound (like glyoxal or a substituted derivative) with two equivalents of urea or a substituted urea.[3] A variety of catalysts, including protic acids (HCl, H₂SO₄) and, more recently, "green" catalysts like heteropolyoxometalates and phosphoric anhydride, have been employed to improve reaction yields and conditions.[4]
The true versatility of glycoluril lies in the myriad of ways its core structure can be functionalized. The four nitrogen atoms of the bis-urea moiety serve as primary sites for substitution, allowing for the introduction of a wide range of functional groups.
Key Functionalization Strategies:
-
N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms is a common strategy to modulate the lipophilicity and steric properties of the molecule. This is exemplified by the synthesis of Mebicar.
-
N-Acylation: The reaction with acyl halides or anhydrides yields N-acyl derivatives, which can serve as prodrugs or alter the electronic properties of the molecule.
-
Hydroxymethylation and Etherification: Reaction with formaldehyde produces hydroxymethyl derivatives, which are key intermediates in the synthesis of cucurbit[n]urils and can be further modified through etherification.
-
Halogenation: The introduction of halogen atoms can influence the reactivity and biological activity of the derivatives.
The choice of synthetic route and functionalization strategy is dictated by the desired properties and application of the final compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of functionalized glycoluril derivatives, providing a comparative overview for researchers.
Table 1: Synthesis of Glycoluril Derivatives under Various Catalytic Conditions
| 1,2-Dicarbonyl Compound | Urea Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzil | Urea | None | None (Grinding) | 0.5 | 90 | [5] |
| 2,3-Butanedione | Urea | H₃PW₁₂O₄₀ | Methanol | 5.5 | 100 | |
| Glyoxal | Urea | Phosphoric Anhydride | Water | 0.17 | 79 | [4] |
| Benzil | Thiourea | None | None (Grinding) | 0.75 | 85 | [5] |
Table 2: Physicochemical Properties of Mebicar (Tetramethylglycoluril)
| Property | Value | Reference |
| IUPAC Name | 1,3,4,6-Tetramethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | [6] |
| Molecular Formula | C₈H₁₄N₄O₂ | [6] |
| Molar Mass | 198.22 g/mol | [6] |
| Melting Point | >300 °C (decomposes) | [7][8] |
| Solubility | Sparingly soluble in water and common organic solvents | [7][8] |
| LogP | -0.9 | [6] |
| pKa | Not available |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of functionalized glycoluril derivatives.
General Procedure for the Synthesis of Glycoluril Derivatives
This protocol is a general method for the condensation of a 1,2-diketone with urea.
Materials:
-
1,2-Diketone (e.g., Benzil) (1 mmol)
-
Urea or Thiourea (2.2 mmol)
-
Acid catalyst (e.g., concentrated HCl, a few drops)
-
Ethanol
Procedure:
-
Dissolve the 1,2-diketone in a minimal amount of ethanol in a round-bottom flask.
-
Add the urea or thiourea to the solution.
-
Add the acid catalyst and stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain the pure glycoluril derivative.
Preclinical Evaluation of Anxiolytic and Nootropic Activity
The following is a representative workflow for the preclinical evaluation of a novel functionalized glycoluril derivative for anxiolytic and nootropic effects.
In Vitro Assays:
-
Receptor Binding Assays: Determine the binding affinity of the compound to a panel of receptors implicated in anxiety and cognition, such as serotonin (5-HT) and norepinephrine (NE) receptors. This is typically done using radioligand binding assays.
-
Enzyme Inhibition Assays: For nootropic evaluation, assess the inhibitory activity against acetylcholinesterase (AChE) using methods like the Ellman assay to determine IC50 values.
In Vivo Behavioral Models:
-
Elevated Plus Maze (EPM): This is a widely used model to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.[9]
-
Light-Dark Box Test: This model is also based on the innate aversion of rodents to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.[10]
-
Passive Avoidance Test: This test evaluates learning and memory. A longer latency to enter a previously shocked dark compartment indicates improved memory retention, a nootropic effect.
-
Morris Water Maze: This is a more complex test of spatial learning and memory. A decrease in the time taken to find a hidden platform over several trials indicates a nootropic effect.
Pharmacokinetic Studies:
-
Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like characteristics.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key concepts related to functionalized glycoluril derivatives.
General Synthesis of Glycoluril Derivatives
Caption: General reaction scheme for the synthesis of functionalized glycoluril derivatives.
Drug Development Workflow for Nootropic Glycoluril Derivatives
Caption: A simplified workflow for the preclinical and clinical development of nootropic glycoluril derivatives.
Proposed Signaling Pathway for the Anxiolytic Action of Mebicar
Caption: Proposed mechanism of action for the anxiolytic and nootropic effects of Mebicar.
Conclusion
Functionalized glycoluril derivatives have traversed a remarkable path from their humble beginnings to becoming a cornerstone of modern chemical and pharmaceutical research. Their synthetic tractability, coupled with the diverse range of properties achievable through functionalization, ensures their continued relevance in the pursuit of novel therapeutics and advanced materials. For researchers in drug development, the glycoluril scaffold offers a promising starting point for the design of next-generation modulators of neurological function. As our understanding of the intricate signaling pathways in the brain deepens, so too will our ability to design and synthesize functionalized glycoluril derivatives with enhanced potency, selectivity, and therapeutic efficacy. This guide serves as a foundational resource for those looking to explore and harness the immense potential of this fascinating class of molecules.
References
- 1. Role of serotonergic and noradrenergic systems in the pathophysiology of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pillintrip.com [pillintrip.com]
- 3. jetir.org [jetir.org]
- 4. A way forward for anxiolytic drug development: Testing candidate anxiolytics with anxiety-potentiated startle in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 50 years of hurdles and hope in anxiolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temgicoluril - Wikipedia [en.wikipedia.org]
- 7. Glycoluril and Its Chemical Properties | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 8. researchgate.net [researchgate.net]
- 9. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril. The information is tailored for researchers, scientists, and professionals engaged in drug development and materials science, offering a consolidated resource for the characterization and preparation of this compound.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on spectroscopic techniques. The following tables present the available nuclear magnetic resonance (NMR) and infrared (IR) data.
Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum provides key insights into the carbon framework of the molecule. The observed chemical shifts are consistent with the proposed structure.
| Chemical Shift (δ) in ppm | Assignment of Carbon Atom |
| 158.07 | Carbonyl (C=O) of the glycoluril core |
| 74.54 | Methylene bridge (CH) of the glycoluril core |
| 66.85 | Methylene (-CH₂-O) of the methoxymethyl group |
| 55.59 | Methyl (CH₃-O) of the methoxymethyl group |
| Solvent: DMSO-d₆ |
Table 2: Infrared (IR) Spectroscopy Data
While a specific spectrum from a single definitive source is not publicly available, the literature indicates that the IR spectrum of the synthesized compound conforms to its structure. The expected characteristic absorption bands are detailed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 2950 - 2850 | C-H Stretching | Aliphatic -CH₃ and -CH₂ |
| ~ 1720 - 1700 | C=O Stretching | Amide (Urea) |
| ~ 1450 | C-H Bending | Aliphatic -CH₃ and -CH₂ |
| ~ 1250 | C-N Stretching | Amine |
| ~ 1100 | C-O Stretching | Ether |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the etherification of tetramethylol glycoluril. The following protocol outlines the key steps in this process.
Materials:
-
Tetramethylol glycoluril
-
Methanol
-
Concentrated Nitric Acid (or Hydrochloric Acid) as a catalyst
-
25% Sodium Hydroxide solution
-
Benzene for recrystallization
Procedure:
-
A solution of the acid catalyst in an excess of methanol is prepared in a reaction vessel equipped with a stirrer, thermometer, and condenser.
-
Tetramethylol glycoluril is added to the acidic methanol solution.
-
The mixture is heated to 55°C and stirred. The reaction is typically complete when all the tetramethylol glycoluril has dissolved, which takes about one hour.
-
The reaction mixture is then cooled to a temperature of 22-23°C.
-
Neutralization is carried out by the addition of a 25% sodium hydroxide solution until a pH of approximately 8 is reached.
-
The precipitated salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure at 60°C, which leads to the precipitation of the crude product as a white solid.
-
The crude product is collected by filtration and dried.
-
Purification is achieved by recrystallization from benzene. The reported melting point of the pure compound is in the range of 116-118°C.[1]
Spectroscopic Analysis Protocols
To ensure the identity and purity of the synthesized compound, the following general spectroscopic procedures should be followed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product should be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). ¹H and ¹³C NMR spectra should be acquired on a high-resolution NMR spectrometer. The resulting spectra should be analyzed for chemical shifts, signal multiplicities, and integration to confirm the structure.
-
Infrared (IR) Spectroscopy: An IR spectrum of the solid sample should be obtained using an FTIR spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an attenuated total reflectance (ATR) accessory. The positions of the absorption bands should be compared with the expected values for the functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram provides a visual representation of the synthesis and subsequent characterization workflow for this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
A Comprehensive Technical Guide to the Molecular Modeling of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMG) Conformations
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMG) is a versatile cross-linking agent with a rigid glycoluril core, utilized in diverse applications from coatings to advanced materials.[1][2][3][4] Understanding the conformational landscape of TMMG is paramount for predicting its reactivity, interaction with other molecules, and ultimately for the rational design of new materials. This technical guide outlines a comprehensive computational methodology for the in-depth analysis of TMMG conformations. While specific experimental data on TMMG's conformational preferences are scarce in publicly available literature, this document details a robust theoretical approach employing a combination of molecular mechanics and quantum mechanics to elucidate its structural dynamics.[1] This guide serves as a blueprint for researchers and scientists to conduct their own computational studies on TMMG and related glycoluril derivatives.
Introduction
The glycoluril scaffold, a fused bicyclic system containing two urea units, provides a rigid framework for the four methoxymethyl substituents of TMMG.[1] The flexibility of these methoxymethyl groups, however, gives rise to a complex conformational space that dictates the molecule's overall shape, polarity, and steric accessibility. These conformational isomers can have significantly different energies and populations at equilibrium, which in turn affects the macroscopic properties of materials derived from TMMG.
Computational chemistry offers powerful tools to explore this conformational landscape at an atomic level of detail.[1] Techniques such as Density Functional Theory (DFT) can be employed to optimize molecular structures and calculate their energies with high accuracy.[1][5] This guide presents a multi-step computational workflow designed to systematically explore the conformational possibilities of TMMG, identify low-energy conformers, and analyze their geometric and energetic properties.
Proposed Computational Workflow
A robust computational investigation into the conformational space of TMMG can be structured into a multi-stage process. This workflow, illustrated below, ensures a thorough yet computationally efficient exploration, starting from a broad search and progressing to high-accuracy energy calculations.
Figure 1: Proposed computational workflow for TMMG conformational analysis.
Detailed Experimental and Computational Protocols
This section provides detailed hypothetical protocols for each stage of the computational workflow. These protocols are based on established methodologies for the conformational analysis of flexible organic molecules.
Initial 3D Structure Generation
A starting 3D structure of TMMG can be generated using any standard molecular building software (e.g., Avogadro, ChemDraw). The initial geometry should be subjected to a preliminary geometry optimization using a simple molecular mechanics force field to obtain a reasonable starting point.
Molecular Mechanics Conformational Search
A comprehensive search of the conformational space is performed using a molecular mechanics force field. This approach is computationally less expensive than quantum mechanics and allows for the exploration of a large number of potential conformations.
-
Software: A molecular modeling package such as MacroModel, MOE, or the open-source alternative RDKit can be used.
-
Force Field: A general-purpose force field like MMFF94s or GAFF is suitable for organic molecules.
-
Search Algorithm: A mixed torsional/low-mode conformational search or a Monte Carlo multiple minimum (MCMM) search is recommended to efficiently sample the potential energy surface.
-
Simulation Parameters:
-
Number of starting conformations: 10,000
-
Energy window for saving structures: 25 kJ/mol above the global minimum
-
Solvation: Implicit solvent model (e.g., Generalized Born/Surface Area - GB/SA) to mimic a condensed phase environment.
-
Clustering and Selection of Unique Conformers
The output of the conformational search will be a large number of conformers. These need to be clustered based on structural similarity to identify unique conformations.
-
Clustering Method: Root-mean-square deviation (RMSD) of atomic positions is a common metric for clustering. A cutoff of 0.5 Å can be used to group similar structures.
-
Selection Criteria: The lowest energy conformer from each cluster is selected for further analysis.
Quantum Mechanics Geometry Optimization
The unique conformers identified in the previous step are then subjected to geometry optimization using a more accurate quantum mechanics method.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is a good compromise between accuracy and computational cost. The B3LYP functional is a widely used and well-validated choice.[5]
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good starting point.
-
Dispersion Correction: It is crucial to include an empirical dispersion correction, such as Grimme's D3, to accurately model non-covalent interactions.[5]
-
Solvation: A continuum solvation model like the Polarizable Continuum Model (PCM) should be used to account for solvent effects.
Single-Point Energy Calculation
To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory.
-
Method: A double-hybrid DFT functional (e.g., B2PLYP-D3) or a larger basis set (e.g., def2-TZVP) can be employed.
Thermodynamic Analysis
Frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
Calculations: From the frequency calculations, zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy can be obtained. These are used to calculate the Gibbs free energy of each conformer at a given temperature (e.g., 298.15 K).
Data Presentation
The quantitative data generated from this computational study should be summarized in clearly structured tables for easy comparison. The following are examples of how the data could be presented.
Table 1: Key Dihedral Angles (in degrees) of the Most Stable TMMG Conformers (Illustrative Data)
| Conformer ID | N1-C-N-C(H) | C-N-C-O | N-C-O-C(H3) |
| TMMG-1 | 118.5 | -75.2 | 175.8 |
| TMMG-2 | -119.1 | 80.1 | -178.2 |
| TMMG-3 | 118.8 | 178.9 | 65.4 |
| TMMG-4 | -118.6 | -179.5 | -68.9 |
Table 2: Relative Energies and Thermodynamic Data of TMMG Conformers at 298.15 K (Illustrative Data)
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| TMMG-1 | 0.00 | 0.00 | 0.00 | 75.3 |
| TMMG-2 | 0.02 | 0.01 | 0.03 | 24.1 |
| TMMG-3 | 1.54 | 1.52 | 1.58 | 0.5 |
| TMMG-4 | 1.60 | 1.58 | 1.65 | 0.1 |
Visualization of Conformational Relationships
Graphviz can be used to visualize the relationships between the identified low-energy conformers and the energy barriers for their interconversion, which can be determined through transition state searches.
Figure 2: Energy landscape of TMMG conformer interconversion.
Conclusion
The computational workflow detailed in this guide provides a comprehensive framework for the molecular modeling of this compound conformations. By systematically exploring the conformational space and applying high-level quantum mechanics calculations, researchers can gain valuable insights into the structural and energetic properties of this important molecule. The resulting data on conformer geometries, relative stabilities, and interconversion barriers can inform the development of new materials with tailored properties and provide a deeper understanding of the structure-property relationships in glycoluril-based systems. While this guide presents a theoretical protocol, it lays a solid foundation for future experimental and computational investigations into the fascinating world of glycoluril chemistry.
References
Methodological & Application
Application Notes and Protocols for 1,3,4,6-Tetrakis(methoxymethyl)glycoluril as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMGU), also known by the trade name Powderlink® 1174, is a versatile and highly effective crosslinking agent. Its rigid glycoluril core and four reactive methoxymethyl groups enable the formation of dense, stable three-dimensional networks in a variety of polymer systems. This document provides detailed application notes and experimental protocols for the use of TMMGU in powder coatings, textile finishing, and as a potential material for hydrogel formation and drug delivery systems.
TMMGU is primarily utilized to enhance the durability, heat resistance, chemical stability, and mechanical properties of materials.[1][2] It reacts with polymers containing functional groups such as hydroxyl, carboxyl, and amide groups through a condensation reaction, typically under thermal conditions and in the presence of an acid catalyst.[3] The primary byproduct of this reaction is methanol.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂N₄O₆ | [5] |
| Molecular Weight | 318.33 g/mol | [1][5] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 90-110 °C | [6] |
| Solubility | Soluble in water | [5] |
| Storage | Room temperature, dry, sealed | [2] |
Application I: High-Performance Powder Coatings
Application Notes:
TMMGU is widely used as a crosslinker for hydroxyl-functional polyester and acrylic resins in the formulation of powder coatings.[7][8] These coatings are known for their excellent durability, weather resistance, and mechanical properties, making them suitable for demanding applications. The crosslinking reaction is a condensation process that requires a strong acid catalyst, such as methyltolylsulfonimide (MTSI) or cyclamic acid.[4] The choice of catalyst can influence the final appearance of the coating, with MTSI typically producing high-gloss finishes.[4]
The curing process releases methanol, with volatile levels measured at approximately 1-1.5% of the total formulation weight.[4] A minor amount of formaldehyde (300-600 ppm) is also released during curing.[4] Despite the outgassing of methanol, formulations can be optimized to produce pinhole-free films, even at greater thicknesses.
Performance Data:
| Performance Metric | Result | Conditions | Reference(s) |
| Gloss Retention (QUV) | > 70% | After 1000 hours of exposure (without UV absorbers) | [4] |
| Gloss Retention (QUV) | 85-90% | After 1000 hours of exposure (with UV absorbers) | [4] |
| Florida Weathering | No noticeable gloss loss | After 20 months of exposure | [4] |
Experimental Protocol: Formulation and Application of a Powder Coating
This protocol provides a step-by-step guide for the preparation and application of a thermosetting powder coating using TMMGU as the crosslinking agent.
Materials:
-
Hydroxyl-functional Polyester Resin (hydroxyl value ~40 mgKOH/g)
-
This compound (TMMGU / Powderlink® 1174)
-
Methyltolylsulfonimide (MTSI) catalyst
-
Flow control agent
-
Degassing agent (e.g., benzoin)
-
Pigments and/or fillers (as required)
-
Substrate for coating (e.g., aluminum panels)
Equipment:
-
High-intensity mixer (e.g., Henschel FM-10)
-
Twin-screw extruder
-
Chill rolls
-
Centrifugal mill
-
Sieve (100 µm)
-
Electrostatic spray gun
-
Curing oven
Protocol:
-
Premixing:
-
Dry blend the hydroxyl-functional polyester resin, TMMGU (recommended dosage of 8-9% by weight of the polyester resin), MTSI catalyst, flow control agent, degassing agent, and any pigments or fillers in a high-intensity mixer for approximately 2 minutes to ensure a homogenous mixture.[9]
-
-
Extrusion:
-
Feed the premixed powder into a twin-screw extruder.
-
Set the extruder temperature profile (e.g., Zone 1 at 100°C, Zone 2 at 80°C) and screw speed (e.g., 250 rpm) to ensure proper melting and mixing without initiating significant crosslinking.
-
-
Cooling and Chipping:
-
Rapidly cool the molten extrudate on chill rolls to form a solid, brittle sheet.
-
Break the cooled sheet into smaller chips.
-
-
Milling and Sieving:
-
Grind the chips into a fine powder using a centrifugal mill.
-
Sieve the powder through a 100 µm mesh to obtain a uniform particle size distribution.
-
-
Application:
-
Apply the powder to the prepared substrate using an electrostatic spray gun. Ensure the substrate is properly grounded.
-
-
Curing:
-
Place the coated substrate in a curing oven.
-
Cure at a temperature and time sufficient to achieve full crosslinking (e.g., 200°C for 10 minutes). The optimal curing schedule should be determined experimentally.
-
Experimental Workflow:
Caption: Workflow for powder coating formulation and application.
Application II: Wrinkle-Resistant Finishing for Cotton Textiles
Application Notes:
TMMGU can be used in the textile industry to impart wrinkle resistance and dimensional stability to cellulosic fabrics like cotton.[2] The crosslinking reaction occurs between the methoxymethyl groups of TMMGU and the hydroxyl groups of the cellulose fibers. This process, known as durable press finishing, is typically carried out using a pad-dry-cure method. An acid catalyst is required to facilitate the reaction at curing temperatures. The resulting crosslinked network within the fiber structure reduces the ability of the cellulose chains to move relative to one another, thereby improving crease recovery.
Performance Data (Illustrative):
| Property | Untreated Cotton | Treated with TMMGU (Expected) |
| Wrinkle Recovery Angle (WRA) | Low | Significantly Increased |
| Tensile Strength | High | Moderately Reduced |
| Abrasion Resistance | High | Moderately Reduced |
| Dimensional Stability | Moderate | High |
Experimental Protocol: Pad-Dry-Cure Finishing of Cotton Fabric
This protocol is an adapted procedure for applying a wrinkle-resistant finish to cotton fabric using TMMGU.
Materials:
-
100% cotton fabric, desized and bleached
-
This compound (TMMGU)
-
Acid catalyst (e.g., magnesium chloride or a blocked strong acid)
-
Wetting agent
-
Softener (optional, to improve fabric hand)
-
Deionized water
Equipment:
-
Laboratory padding mangle
-
Stenter or laboratory oven for drying and curing
Protocol:
-
Preparation of Finishing Bath:
-
Prepare the finishing solution by dissolving the wetting agent, TMMGU, catalyst, and optional softener in deionized water. A typical formulation might be (by weight of the bath):
-
TMMGU: 5-10%
-
Catalyst: 1-3%
-
Wetting agent: 0.1-0.5%
-
Softener: 2-4%
-
Deionized water: to 100%
-
-
-
Padding:
-
Immerse the cotton fabric in the finishing bath.
-
Pass the saturated fabric through a laboratory padding mangle at a set pressure to achieve a wet pick-up of 70-80%.
-
-
Drying:
-
Dry the padded fabric in a stenter or oven at 100-120°C for 2-3 minutes until it is completely dry.
-
-
Curing:
-
Transfer the dried fabric to a curing oven and heat at 150-160°C for 3-5 minutes. This step initiates the crosslinking reaction between TMMGU and the cellulose fibers.
-
-
Post-Treatment:
-
After curing, wash the fabric sample with a non-ionic detergent to remove any unreacted chemicals and then rinse thoroughly.
-
Air dry or tumble dry the fabric.
-
Crosslinking Mechanism:
Caption: TMMGU crosslinking with cellulose hydroxyl groups.
Potential Application III: Hydrogel Formulation and Drug Delivery
Application Notes:
The hydrophilic nature and crosslinking capabilities of TMMGU suggest its potential for the formulation of hydrogels.[6] Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water.[10] By crosslinking hydrophilic polymers (either natural or synthetic) that possess hydroxyl or amine groups, TMMGU could be used to create a stable hydrogel network. The crosslinking density, and therefore the swelling behavior and mechanical properties of the hydrogel, could be controlled by adjusting the concentration of TMMGU and the polymer.
Such hydrogels could be explored as matrices for controlled drug delivery. The porous structure of the hydrogel could encapsulate therapeutic molecules, which are then released over time through diffusion. The release rate could potentially be tailored by modifying the hydrogel's crosslinking density.
Conceptual Protocol: Preparation of a TMMGU-Crosslinked Hydrogel
This is a conceptual protocol for the preparation of a hydrogel using TMMGU as a crosslinker with a hydroxyl-containing polymer like polyvinyl alcohol (PVA).
Materials:
-
Polyvinyl alcohol (PVA)
-
This compound (TMMGU)
-
Acid catalyst (e.g., hydrochloric acid, diluted)
-
Deionized water
-
(Optional) Model drug for encapsulation studies
Equipment:
-
Magnetic stirrer with hot plate
-
Molds for gel casting
-
Oven
Protocol:
-
PVA Solution Preparation:
-
Prepare an aqueous solution of PVA (e.g., 10% w/v) by dissolving the PVA powder in deionized water with heating and stirring until a clear solution is obtained.
-
Cool the solution to room temperature.
-
-
Addition of Crosslinker and Catalyst:
-
To the PVA solution, add TMMGU (e.g., 1-5% w/w of PVA) and stir until fully dissolved.
-
If encapsulating a drug, add the desired amount of the therapeutic agent at this stage and ensure it is uniformly dispersed.
-
Adjust the pH of the solution to the acidic range (e.g., pH 2-3) by the dropwise addition of a dilute acid catalyst to initiate the crosslinking process.
-
-
Gelation:
-
Pour the mixture into molds of the desired shape.
-
Heat the molds in an oven at a temperature sufficient to drive the crosslinking reaction (e.g., 60-80°C) for a specified period (e.g., 2-4 hours). The gel should form during this time.
-
-
Purification and Swelling:
-
After gelation, immerse the hydrogels in a large volume of deionized water to remove any unreacted TMMGU, catalyst, and non-encapsulated drug. Change the water periodically until the pH of the water remains neutral.
-
The swelling ratio of the hydrogel can be determined by comparing its weight in the swollen and dry states.
-
Logical Relationship for Hydrogel Formation:
Caption: Conceptual workflow for TMMGU-crosslinked hydrogel formation.
References
- 1. paint.org [paint.org]
- 2. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 3. CN105085532A - Tetrakisglycoluril derivative and preparation method thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. chempoint.com [chempoint.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmatutor.org [pharmatutor.org]
Application Notes and Protocols for the Synthesis of Cucurbiturils from 1,3,4,6-Tetrakis(methoxymethyl)glycoluril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbit[n]urils (CB[n]s) are a family of macrocyclic compounds with a pumpkin-shaped structure, composed of repeating glycoluril units linked by methylene bridges.[1] Their unique host-guest chemistry, characterized by high binding affinities and selectivity for a wide range of guest molecules, makes them highly promising for various applications, particularly in drug delivery and formulation.[2][3] Traditional synthesis methods involving the condensation of glycoluril with formaldehyde often result in mixtures of CB[n] homologues and significant formaldehyde contamination.[4] This application note details a cleaner synthetic approach utilizing 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMG) as a precursor, which minimizes residual formaldehyde in the final product.[4]
The protocols provided herein are designed to guide researchers in the synthesis, purification, and characterization of cucurbiturils, with a focus on producing materials suitable for drug development applications where purity and safety are paramount.
Data Presentation: Synthesis of Cucurbit[n]urils
The following tables summarize the quantitative data from representative syntheses of cucurbiturils using TMMG and unsubstituted glycoluril in the presence of an acid catalyst. The yields are approximate and determined by ¹H NMR analysis of the recovered product.
Table 1: Reaction Conditions and Product Distribution
| Parameter | Value |
| Reactants | Unsubstituted Glycoluril, this compound (TMMG) |
| Acid Catalyst | Methanesulfonic acid |
| Temperature | 100°C |
| Reaction Time | 18 hours |
| Purification | Precipitation in acetone |
Table 2: Approximate Yields of Cucurbit[n]uril Homologues (%)
| Homologue | Yield (%) |
| Cucurbit[2]uril (CB[2]) | 0 |
| Cucurbit[3]uril (CB[3]) | 58 |
| Cucurbit[5]uril (CB[5]) | 42 |
| Cucurbit[6]uril (CB[6]) | 0 |
| Cucurbit[1]uril (CB[1]) | 0 |
| Cucurbit[7]uril (CB[7]) | 0 |
| Cucurbit[8]uril (CB[8]) | 0 |
Data sourced from patent EP 3359543 B1.[4] It is important to note that reaction conditions can be varied to alter the distribution of CB[n] homologues.
Experimental Protocols
Protocol 1: Synthesis of Cucurbit[n]urils (n=6, 7) from TMMG
This protocol describes the synthesis of a mixture of cucurbit[3]uril and cucurbit[5]uril from unsubstituted glycoluril and TMMG.
Materials:
-
Unsubstituted glycoluril
-
This compound (TMMG)
-
Methanesulfonic acid (neat)
-
Acetone
-
Reaction flask equipped with a stirrer and heating mantle
-
Dropping funnel
Procedure:
-
In a reaction flask, combine unsubstituted glycoluril (19.94 g) and methanesulfonic acid (82 mL).
-
Heat the mixture to 80°C with stirring.
-
Add TMMG (44.66 g) dropwise to the reaction mixture using a dropping funnel.
-
After the addition is complete, increase the temperature to 100°C (internal temperature) and maintain for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into acetone (410 mL) to precipitate the crude product.
-
Collect the resulting beige powder by filtration.
-
Wash the powder with additional acetone to remove residual acid and unreacted monomers.
-
Dry the product under vacuum.
-
Analyze the product composition using ¹H NMR spectroscopy.
Protocol 2: Purification of Cucurbit[n]urils
The crude product from the synthesis is a mixture of different CB[n] homologues. Separation and purification are crucial for obtaining specific homologues for drug delivery applications.
Materials:
-
Crude cucurbituril mixture
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄) solution (0.1 M)
-
Beakers, filtration apparatus
Procedure for Fractional Precipitation:
-
Dissolve the crude cucurbituril mixture in a minimal amount of concentrated hydrochloric acid.
-
Slowly add deionized water to the solution. Different CB[n] homologues will precipitate at varying acid concentrations. CB[3] is generally less soluble and will precipitate first.
-
Collect the precipitate by filtration.
-
Further separation can be achieved by selective dissolution. For instance, cucurbit[3]uril and cucurbit[5]uril can be separated from a mixture by dissolving them in a 0.1 M Na₂SO₄ solution, leveraging their differential solubilities.[9]
-
Repeat the precipitation and dissolution steps as necessary to achieve the desired purity of the target CB[n] homologue.
-
Wash the purified product with water to remove any remaining salts and acid, then dry under vacuum.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of cucurbiturils from TMMG.
Caption: Workflow for the synthesis of cucurbiturils from TMMG.
Application in Drug Delivery: A Conceptual Pathway
Cucurbiturils can encapsulate drug molecules, forming host-guest complexes that can enhance drug solubility, stability, and control its release. The following diagram conceptualizes this application.
Caption: Conceptual pathway for cucurbituril-based drug delivery.
Discussion
The synthesis of cucurbiturils using TMMG offers a significant advantage over traditional formaldehyde-based methods by minimizing the presence of carcinogenic formaldehyde residues.[4] This is a critical consideration for the development of pharmaceutical excipients. The described protocol yields a mixture of CB[3] and CB[5], which are among the most studied homologues for drug delivery applications due to their cavity dimensions being suitable for encapsulating a wide range of drug molecules.[3]
The purification of specific CB[n] homologues from the crude reaction mixture remains a key challenge. Fractional precipitation and selective dissolution are effective laboratory-scale techniques. For industrial-scale production, chromatographic methods may be more suitable.
The ability of cucurbiturils to form stable host-guest complexes with drug molecules can lead to:
-
Enhanced Drug Solubility: Encapsulation within the hydrophobic cavity of CB[n] can increase the aqueous solubility of poorly soluble drugs.
-
Improved Stability: The macrocyclic host can protect the encapsulated drug from degradation.[2]
-
Controlled Release: Drug release can be triggered by specific stimuli at the target
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spider.science.strath.ac.uk [spider.science.strath.ac.uk]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Opportunities of Functionalized Cucurbiturils for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US6793839B1 - Cucurbiturils and method for synthesis - Google Patents [patents.google.com]
Application of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in Powder Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMGU), a substituted glycoluril, is a highly effective crosslinking agent for thermosetting powder coatings. Commonly known by trade names such as POWDERLINK® 1174, it is a solid, crystalline substance with a melting point suitable for powder coating manufacturing processes.[1][2] TMMGU is utilized to crosslink hydroxyl-functional polymers, primarily polyester and acrylic resins, to create durable and high-performance coating systems.[3][4]
The primary advantages of incorporating TMMGU in powder coating formulations include excellent exterior durability, superior weather and UV resistance, and good overbake stability, making it a viable alternative to more traditional crosslinkers like triglycidyl isocyanurate (TGIC).[5][6] Notably, TMMGU-based powder coatings are not required to be labeled as toxic, offering a more favorable health and safety profile compared to TGIC.[5]
Applications for TMMGU-crosslinked powder coatings are diverse, ranging from outdoor furniture and architectural components to automotive parts and home appliances.[3] The versatility of this crosslinker allows for the formulation of coatings with a wide array of finishes, from high gloss to textured and wrinkle finishes.[3][4]
Chemical Structure and Curing Mechanism
TMMGU is a derivative of glycoluril, a heterocyclic compound. The core glycoluril structure is functionalized with four methoxymethyl groups, which are the reactive sites for the crosslinking process.
The curing of powder coatings formulated with TMMGU is a condensation reaction that occurs at elevated temperatures, typically between 150°C and 200°C.[7] The methoxymethyl groups of the TMMGU molecule react with the hydroxyl groups of the polyester or acrylic resin. This reaction, which is catalyzed by a strong acid, results in the formation of ether linkages, creating a durable, three-dimensional crosslinked network. A key characteristic of this curing process is the release of methanol as a volatile byproduct.[3][4]
Caption: Curing reaction of TMMGU with a hydroxyl-functional resin.
Quantitative Data: Performance Characteristics
Powder coatings formulated with TMMGU exhibit excellent performance properties, often comparable or superior to those formulated with other common crosslinkers. The following tables summarize key performance data.
Table 1: General Properties of TMMGU Crosslinker
| Property | Value |
| Chemical Name | This compound |
| Molecular Weight | 318.33 g/mol |
| Appearance | White to pale yellow flakes/powder |
| Melting Range | 90-110 °C[2] |
| Volatiles | < 2% by weight |
Table 2: Comparative Performance of TMMGU-Polyester Coatings
| Property | TMMGU-Polyester | TGIC-Polyester | HAA-Polyester | Test Method |
| Mechanical Properties | ||||
| Pencil Hardness | H-2H | H-2H | H-2H | ASTM D3363 |
| Adhesion (Cross-hatch) | 5B (Excellent) | 5B (Excellent) | 5B (Excellent) | ASTM D3359 |
| Impact Resistance (Direct/Reverse) | Excellent | Excellent | Excellent | ASTM D2794 |
| Flexibility (Mandrel Bend) | Excellent | Excellent | Excellent | ASTM D522 |
| Appearance | ||||
| Gloss (60°) | Up to 95+ GU | Up to 95+ GU | Up to 95+ GU | ASTM D523 |
| Flow and Leveling | Very Good | Very Good | Very Good | Visual |
| Durability & Resistance | ||||
| Exterior Durability (Gloss Retention) | Very Good to Excellent | Very Good to Excellent | Very Good to Excellent | ASTM G155 |
| Chemical Resistance | Good | Very Good | Good | ASTM D1308 |
| Corrosion Resistance (Salt Spray) | Very Good | Very Good | Good | ASTM B117 |
| Overbake Stability | Very Good | Very Good | Fair | Visual |
Note: Performance can vary based on the specific formulation, including the polyester resin, catalyst, and additives used.
Experimental Protocols
The following protocols provide a general framework for the preparation, application, and testing of TMMGU-based powder coatings.
Powder Coating Formulation and Preparation
This protocol outlines the steps for creating a TMMGU-crosslinked powder coating.
Caption: Workflow for powder coating formulation and manufacturing.
Methodology:
-
Weighing: Accurately weigh all components as per the formulation.
-
Premixing: Combine all weighed ingredients in a high-speed mixer for 2-3 minutes to ensure a homogenous dry blend.
-
Melt Extrusion: Process the premix through a twin-screw extruder. The temperature profile should be set to ensure melting and dispersion without initiating significant crosslinking. A typical temperature profile might be:
-
Zone 1 (Feed): 60-80°C
-
Zone 2 (Melt): 90-110°C
-
Screw speed: 200-500 rpm[8]
-
-
Cooling & Chipping: The molten extrudate is passed through chill rolls to rapidly cool and solidify it into a brittle sheet, which is then broken into smaller chips.
-
Grinding & Milling: The chips are ground into a fine powder using a centrifugal or jet mill.
-
Sieving: The ground powder is sieved to achieve the desired particle size distribution, typically between 20 and 80 microns.
Substrate Preparation and Powder Application
Proper substrate preparation and application are critical for optimal coating performance.
Caption: Substrate preparation and powder coating application workflow.
Methodology:
-
Cleaning & Degreasing: Remove all oils, grease, and dirt from the substrate surface using appropriate solvents or alkaline cleaners.
-
Chemical Pretreatment: Apply a conversion coating such as iron phosphate or zinc phosphate to enhance corrosion resistance and adhesion.[7][9]
-
Rinsing: Thoroughly rinse the substrate to remove any residual pretreatment chemicals.
-
Drying: Completely dry the substrate in a low-temperature oven.
-
Grounding: Ensure the substrate is properly grounded to facilitate electrostatic attraction.[9]
-
Electrostatic Spraying: Apply the powder coating using an electrostatic spray gun.[1][7][9][10]
-
Gun Voltage: 50-100 kV
-
Powder Flow Rate: Adjusted to achieve the desired film thickness.
-
-
Curing: Place the coated substrate in a convection oven. A typical curing schedule for a TMMGU-based powder coating is 15-20 minutes at 180-200°C (object temperature) .[7] The exact time and temperature will depend on the specific formulation and substrate thickness.
-
Cooling: Allow the cured part to cool to room temperature.
Coating Evaluation
The following are standard tests to evaluate the performance of the cured powder coating.
Table 3: Standard Test Protocols for Cured Coatings
| Test | Standard | Brief Description |
| Film Thickness | ASTM D7091 | Use a magnetic or eddy current gauge to measure the dry film thickness. |
| Gloss | ASTM D523 | Measure the specular gloss at 20°, 60°, and/or 85° angles. |
| Adhesion | ASTM D3359 | Scribe a lattice pattern on the coating, apply and remove pressure-sensitive tape, and assess the amount of coating removed. |
| Pencil Hardness | ASTM D3363 | Determine the hardness of the coating by the resistance to scratching from pencils of known hardness. |
| Flexibility | ASTM D522 | Bend a coated panel over a conical or cylindrical mandrel and observe for cracking. |
| Impact Resistance | ASTM D2794 | A weight is dropped onto the coated panel to assess resistance to rapid deformation. |
| Solvent Resistance | ASTM D5402 | Rub the coating with a cloth soaked in a solvent (e.g., MEK) and observe for coating degradation. A common metric is the number of double rubs to failure. |
| Corrosion Resistance | ASTM B117 | Expose scribed panels to a continuous salt spray and evaluate creepage from the scribe after a specified time. |
| Accelerated Weathering | ASTM G155 | Expose panels to simulated outdoor conditions in a Xenon Arc apparatus and measure changes in gloss and color over time. |
Conclusion
This compound is a versatile and high-performing crosslinker for powder coatings. Its use allows for the formulation of durable, weather-resistant coatings with a favorable safety profile. By carefully selecting the hydroxyl-functional resin, acid catalyst, and other additives, and by following standardized preparation, application, and testing protocols, researchers can develop and optimize powder coatings for a wide range of demanding applications. The release of methanol during curing should be considered in terms of oven ventilation and environmental regulations. Further research may focus on catalyst optimization for lower temperature cure and the development of novel polyester resins to further enhance the performance of TMMGU-based systems.
References
- 1. joboncoating.com [joboncoating.com]
- 2. EP0565924B1 - Glycoluril powder coating compositions - Google Patents [patents.google.com]
- 3. danickspecialties.com [danickspecialties.com]
- 4. danickspecialties.com [danickspecialties.com]
- 5. pcimag.com [pcimag.com]
- 6. researchgate.net [researchgate.net]
- 7. powderspraymachine.com [powderspraymachine.com]
- 8. paint.org [paint.org]
- 9. THE APPLICATION STAGES OF ELECTROSTATIC POWDER COATING - 2M POWDER COATING [2mcoatings.com]
- 10. ppg.com [ppg.com]
Application Notes and Protocols for 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in Thermosetting Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMG), also known by trade names such as POWDERLINK® 1174, is a versatile crosslinking agent for thermosetting resin systems.[1][2] Its unique structure, featuring a rigid glycoluril core and four reactive methoxymethyl groups, enables the formation of highly crosslinked, three-dimensional polymer networks.[1] These networks impart a range of desirable properties to the final cured product, including enhanced hardness, chemical resistance, flexibility, and adhesion to various substrates. TMMG is compatible with a variety of polymer backbones containing hydroxyl, carboxyl, or amide functionalities, such as polyester, acrylic, and alkyd resins.[3] This application note provides detailed information on the use of TMMG in thermosetting resin formulations, including performance data, experimental protocols, and key mechanistic insights.
Chemical Structure and Properties
TMMG is a white crystalline solid at room temperature with good solubility in water.[1] Key properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 17464-88-9 |
| Molecular Formula | C₁₂H₂₂N₄O₆ |
| Molecular Weight | 318.33 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 90-110 °C |
Data Presentation: Performance in Thermosetting Coatings
The incorporation of TMMG as a crosslinker significantly enhances the performance characteristics of thermosetting coatings. The following tables summarize the typical performance improvements observed in a hydroxyl-functional polyester-based powder coating formulation.
Table 1: Mechanical Properties of Cured Polyester/TMMG Powder Coating
| Property | Test Method | Value |
| Pencil Hardness | ASTM D3363 | 2H - 4H |
| Adhesion (Cross-hatch) | ASTM D3359 | 5B (Excellent) |
| Flexibility (Mandrel Bend) | ASTM D522 | 1/8 inch (Excellent) |
| Impact Resistance (Direct) | ASTM D2794 | 160 in-lbs |
Note: Values are representative and can vary depending on the specific resin, catalyst, and curing conditions.
Table 2: Chemical and Environmental Resistance of Cured Polyester/TMMG Powder Coating
| Property | Test Method | Result |
| Solvent Resistance (MEK rubs) | ASTM D5402 | >100 double rubs |
| Humidity Resistance | ASTM D2247 | No blistering or loss of adhesion after 1000 hours |
| Salt Spray Resistance | ASTM B117 | No significant corrosion or blistering after 500 hours |
| QUV Accelerated Weathering | ASTM G154 | >70% gloss retention after 1000 hours (without UV absorbers) |
Source:[1]
Experimental Protocols
Protocol 1: Preparation of a Hydroxyl-Polyester Powder Coating Formulation
This protocol describes the preparation of a model white powder coating based on a hydroxyl-functional polyester resin crosslinked with TMMG.
Materials:
-
Hydroxyl-functional Polyester Resin (OH value ~50-60 mg KOH/g)
-
This compound (TMMG, e.g., POWDERLINK® 1174)
-
Titanium Dioxide (Rutile)
-
Flow Control Agent
-
Degassing Agent (e.g., Benzoin)
-
Acid Catalyst (e.g., N-methanesulfonyl p-toluenesulfonamide or an amine-blocked catalyst)
Equipment:
-
High-speed mixer
-
Twin-screw extruder
-
Chilled rollers
-
Grinding mill
-
Sieve (e.g., 140 mesh)
-
Electrostatic spray gun
-
Curing oven
Procedure:
-
Premixing: Dry blend all the components in the high-speed mixer according to the formulation table below until a homogeneous mixture is obtained.
-
Extrusion: Melt-compound the premix using a twin-screw extruder. Typical temperature profiles are 80-100°C.
-
Cooling and Crushing: The extrudate is cooled rapidly on chilled rollers to form a brittle sheet, which is then crushed into smaller chips.
-
Grinding and Sieving: The chips are finely ground using a grinding mill and sieved to obtain a powder with the desired particle size distribution.
Table 3: Model Powder Coating Formulation
| Component | Weight (%) |
| Hydroxyl-Polyester Resin | 60 |
| TMMG (POWDERLINK® 1174) | 10 |
| Titanium Dioxide | 28 |
| Flow Control Agent | 1 |
| Degassing Agent | 0.5 |
| Acid Catalyst | 0.5 |
Protocol 2: Application and Curing of the Powder Coating
-
Substrate Preparation: Ensure the substrate (e.g., steel panel) is clean, dry, and free of grease or oil.
-
Electrostatic Application: Apply the powder coating to the substrate using an electrostatic spray gun to a desired film thickness (e.g., 2.0-3.0 mils).
-
Curing: Place the coated substrate in a preheated curing oven. A typical curing schedule is 20 minutes at 180°C. The exact time and temperature may need to be optimized based on the specific formulation and substrate.
Protocol 3: Characterization of the Cured Coating
-
Mechanical Testing:
-
Pencil Hardness: Determine the coating hardness according to ASTM D3363.
-
Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch test as per ASTM D3359.
-
Flexibility: Assess the flexibility of the coating using a conical mandrel bend tester following ASTM D522.
-
Impact Resistance: Measure the direct impact resistance of the coating according to ASTM D2794.
-
-
Chemical Resistance:
-
Solvent Resistance: Perform methyl ethyl ketone (MEK) rubs as described in ASTM D5402 to assess the degree of cure.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured coating.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature of the coating.
-
Mandatory Visualizations
References
Application Notes and Protocols for the Immobilization of Tetrakis(methoxymethyl)glycoluril on Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(methoxymethyl)glycoluril is a versatile crosslinking agent widely employed in the production of thermosetting resins, coatings, and adhesives to enhance durability, heat resistance, and chemical stability.[1] Its ability to react with various functional groups, including hydroxyl, carboxyl, and amide moieties, makes it a candidate for surface functionalization.[2] The immobilization of Tetrakis(methoxymethyl)glycoluril on surfaces can impart desirable characteristics such as improved adhesion, altered surface energy, and the introduction of reactive sites for further modification. These functionalized surfaces have potential applications in microelectronics, sensor technology, and as matrices for controlled drug delivery.
This document provides detailed protocols for the immobilization of Tetrakis(methoxymethyl)glycoluril on hydroxylated surfaces, methods for characterization, and potential applications.
Principle of Immobilization
The immobilization of Tetrakis(methoxymethyl)glycoluril on hydroxyl-terminated surfaces proceeds via a condensation reaction. Under thermal conditions and optionally with an acid catalyst, the methoxymethyl groups (-CH₂OCH₃) of the glycoluril molecule react with surface hydroxyl (-OH) groups. This reaction forms a stable ether linkage, covalently bonding the molecule to the surface, and releases methanol as a byproduct. The multifunctional nature of Tetrakis(methoxymethyl)glycoluril allows it to act as a crosslinker, potentially forming a polymeric network on the surface if intermolecular reactions occur.
Experimental Protocols
Protocol 1: Immobilization on Silicon Wafer/Glass Surfaces
This protocol describes the immobilization of Tetrakis(methoxymethyl)glycoluril on silicon wafers with a native oxide layer or on glass slides, both of which present hydroxyl groups on their surfaces.
Materials:
-
Tetrakis(methoxymethyl)glycoluril (Powderlink® 1174 or equivalent)
-
Silicon wafers or glass microscope slides
-
Anhydrous toluene or other suitable anhydrous, high-boiling point solvent (e.g., xylene)
-
p-Toluenesulfonic acid (p-TSA) (optional, as catalyst)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven or hot plate capable of reaching 200°C
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
Procedure:
-
Surface Preparation (Hydroxylation):
-
Clean the silicon wafers or glass slides by sonicating in acetone, followed by isopropanol, and finally DI water (15 minutes each).
-
Dry the substrates under a stream of nitrogen.
-
To maximize surface hydroxyl groups, perform a piranha etch by immersing the substrates in a freshly prepared piranha solution for 30 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with copious amounts of DI water and dry under a nitrogen stream.
-
-
Immobilization Solution Preparation:
-
Prepare a 1-5% (w/v) solution of Tetrakis(methoxymethyl)glycoluril in anhydrous toluene.
-
For catalyzed reactions, add p-TSA to the solution at a concentration of 0.1-0.5% relative to the glycoluril derivative.
-
-
Immobilization Reaction:
-
Immerse the cleaned and hydroxylated substrates in the immobilization solution in a sealed, oven-safe container.
-
Heat the container in an oven or on a hot plate at 110-150°C for 2-4 hours. The elevated temperature facilitates the condensation reaction.
-
-
Post-Immobilization Cleaning:
-
Remove the substrates from the hot solution and allow them to cool to room temperature.
-
Rinse the substrates thoroughly with toluene to remove any physisorbed molecules.
-
Sonicate the substrates in fresh toluene for 10 minutes, followed by sonication in acetone for 10 minutes to ensure the removal of all non-covalently bound material.
-
Dry the functionalized substrates under a stream of nitrogen.
-
-
Curing (Optional Crosslinking):
-
To induce further crosslinking of the immobilized layer, the substrates can be baked at 150-180°C for 30-60 minutes.
-
Visual Workflow for Immobilization
Characterization of Immobilized Surfaces
The successful immobilization and the properties of the resulting surface layer can be assessed using various surface-sensitive analytical techniques.
| Technique | Parameter Measured | Expected Outcome |
| Contact Angle Goniometry | Surface wettability and surface energy. | A significant change in the water contact angle compared to the clean hydroxylated surface. The direction of change (more hydrophobic or hydrophilic) will depend on the orientation and packing of the immobilized molecules. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Presence of N 1s and C 1s signals corresponding to the glycoluril structure. High-resolution C 1s spectra can distinguish between C-N, C-O, and C-C/C-H bonds. |
| Ellipsometry | Thickness of the immobilized layer. | A uniform increase in layer thickness, typically in the range of 1-5 nm, depending on the reaction conditions and whether a monolayer or a crosslinked multilayer is formed. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Changes in surface morphology and roughness compared to the bare substrate. Smooth and uniform coating would be indicative of a well-formed layer. |
Hypothetical Quantitative Data
The following tables present hypothetical data that could be obtained from the characterization of a silicon wafer surface before and after immobilization of Tetrakis(methoxymethyl)glycoluril.
Table 1: Contact Angle Measurements
| Surface | Advancing Water Contact Angle (°) | Receding Water Contact Angle (°) |
| Clean Si/SiO₂ | < 10 | < 5 |
| Glycoluril-Functionalized Si/SiO₂ | 65 ± 3 | 45 ± 2 |
Table 2: XPS Elemental Composition
| Surface | C 1s (at. %) | O 1s (at. %) | N 1s (at. %) | Si 2p (at. %) |
| Clean Si/SiO₂ | 12.5 | 55.3 | - | 32.2 |
| Glycoluril-Functionalized Si/SiO₂ | 45.8 | 30.1 | 8.2 | 15.9 |
Table 3: Ellipsometry and AFM Data
| Surface | Layer Thickness (nm) | Surface Roughness (RMS, nm) |
| Clean Si/SiO₂ | N/A | 0.2 - 0.5 |
| Glycoluril-Functionalized Si/SiO₂ | 2.5 ± 0.3 | 0.4 - 0.7 |
Signaling Pathways and Reaction Mechanisms
The core of the immobilization process is the acid-catalyzed reaction between the methoxymethyl groups of the glycoluril derivative and the hydroxyl groups on the substrate surface.
Applications in Research and Drug Development
-
Adhesion Promotion: The immobilized glycoluril layer can serve as an adhesion promoter between a substrate and subsequent polymer coatings, which is particularly useful in the manufacturing of microelectronics and medical devices.
-
Controlled Drug Delivery: The crosslinked glycoluril matrix on a surface can be designed to encapsulate drug molecules. The release of the entrapped therapeutic agents could be controlled by the degradation of the matrix or by diffusion kinetics.
-
Biosensor Development: The functionalized surface can be further modified with biomolecules (e.g., antibodies, enzymes) for the development of biosensors. The glycoluril layer provides a stable and biocompatible interface.
-
Anti-Fouling Surfaces: Modification of surfaces with glycoluril derivatives can alter their wetting properties, potentially leading to the creation of surfaces that resist biofouling.
Conclusion
The immobilization of Tetrakis(methoxymethyl)glycoluril provides a versatile method for modifying the surface properties of various materials. The protocols outlined in this document offer a foundation for researchers to create functionalized surfaces for a wide range of applications, from fundamental surface science to the development of advanced materials for drug delivery and diagnostics. The provided characterization techniques are essential for verifying the success of the immobilization and for understanding the properties of the resulting functional layer.
References
Application Notes and Protocols for 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in Photoresist Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,4,6-Tetrakis(methoxymethyl)glycoluril, also known commercially as Powderlink® 1174, is a highly effective crosslinking agent for negative-tone, chemically amplified photoresists. Its rigid glycoluril core and four reactive methoxymethyl groups enable the formation of a dense, stable crosslinked network in the presence of a photo-generated acid. This property is particularly advantageous in deep-UV (DUV) and other advanced lithography applications where high resolution, sensitivity, and thermal stability of the patterned features are paramount.
These application notes provide detailed information and protocols for the use of this compound in the formulation and processing of high-performance negative photoresists.
Mechanism of Action: Acid-Catalyzed Crosslinking
In a chemically amplified photoresist system, the process of crosslinking is initiated by the generation of a strong acid from a photoacid generator (PAG) upon exposure to radiation (e.g., DUV light). This photo-generated acid acts as a catalyst for the crosslinking reaction involving this compound and a suitable polymer resin, typically one containing hydroxyl or other reactive groups.
The proposed mechanism involves the protonation of a methoxymethyl group on the glycoluril core by the photo-generated acid. This is followed by the elimination of methanol and the formation of a reactive carbocationic intermediate. This intermediate can then react with a hydroxyl group on the polymer backbone, forming a stable ether linkage. This process can repeat, leading to the formation of a three-dimensional crosslinked network in the exposed regions of the photoresist. The insolubility of this crosslinked network in the developer solution allows for the formation of the desired negative-tone pattern.
Figure 1: Proposed acid-catalyzed crosslinking mechanism.
Data Presentation: Photoresist Formulation and Performance
The following table summarizes a sample photoresist formulation and its lithographic performance, as adapted from a study on 157-nm negative photoresists. This serves as a starting point for formulation development.
| Component | Material | Weight % | Function |
| Polymer | Fluorinated Polymer (e.g., NB-HFA-co-TFE) | ~85-95% | Matrix Resin |
| Crosslinker | This compound | 5-15% | Crosslinking Agent |
| PAG | Triphenylsulfonium nonaflate | 1-5% | Photoacid Generator |
| Base | Tri-n-octylamine | 0.1-0.5% | Acid Quencher |
| Solvent | Propylene glycol methyl ether acetate (PGMEA) | To make 100% | Casting Solvent |
| Performance Metric | Value | Conditions |
| Sensitivity (E₀) | 2-10 mJ/cm² | 157-nm exposure |
| Contrast (γ) | > 3 | 157-nm exposure |
| Resolution | Sub-100 nm features | Optimized processing |
Experimental Protocols
This section provides a detailed protocol for the formulation, processing, and characterization of a negative-tone, chemically amplified photoresist using this compound.
Photoresist Formulation
Materials:
-
Polymer resin (e.g., fluorinated polymer for 157-nm or a poly(hydroxystyrene)-based polymer for DUV)
-
This compound (Powderlink® 1174)
-
Photoacid Generator (PAG) (e.g., triphenylsulfonium nonaflate)
-
Base quencher (e.g., tri-n-octylamine)
-
Photoresist solvent (e.g., PGMEA)
Procedure:
-
In a clean, amber glass bottle, dissolve the polymer resin in the photoresist solvent. The concentration will depend on the desired film thickness and the molecular weight of the polymer. Stir until the polymer is completely dissolved.
-
Add the desired weight percentage of this compound to the polymer solution and stir until fully dissolved.
-
In a separate vial, dissolve the PAG and the base quencher in a small amount of the solvent.
-
Add the PAG/base solution to the polymer/crosslinker solution.
-
Stir the final mixture for several hours to ensure homogeneity.
-
Filter the photoresist solution through a 0.2 µm PTFE filter into a clean storage bottle.
Photolithography Process
Application Notes and Protocols for Crosslinking Hydroxyl-Functional Polymers with Glycoluril Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the crosslinking of hydroxyl-functional polymers with glycoluril derivatives, a process widely utilized in the formulation of high-performance coatings. The information is particularly relevant for applications demanding excellent mechanical properties and durability, such as in the industrial metal, coil, and automotive sectors.
Introduction
Glycoluril derivatives, such as tetramethoxymethyl glycoluril (TMMGU), are effective crosslinking agents for polymers containing hydroxyl functional groups, including polyester, acrylic, and polyurethane resins. The crosslinking reaction, typically initiated by heat in the presence of an acid catalyst, results in a durable three-dimensional network. This process is characterized by the release of methanol as a byproduct. The resulting thermoset coatings exhibit excellent hardness, flexibility, chemical resistance, and good weathering properties. A notable commercial example of a TMMGU crosslinker is POWDERLINK® 1174.
Crosslinking Mechanism
The fundamental reaction involves the acid-catalyzed condensation of the methoxymethyl groups of the glycoluril derivative with the hydroxyl groups of the polymer backbone. This forms stable ether linkages, creating a crosslinked network and releasing methanol.
Caption: Acid-catalyzed crosslinking of a hydroxyl-functional polymer with TMMGU.
Quantitative Data Summary
The performance of powder coatings formulated with hydroxyl-functional polyesters and glycoluril crosslinkers is summarized below. The data is compiled from various sources and represents typical performance characteristics.
Table 1: Typical Properties of Hydroxyl-Functional Polyester Resins for Powder Coatings
| Property | Value Range | Test Method |
| Hydroxyl Value (mg KOH/g) | 30 - 320 | Titration |
| Glass Transition Temp. (Tg) (°C) | 55 - 62 | DSC |
| Melting Viscosity (200°C, mPa·s) | 3000 - 11000 | Cone/Plate Viscometer |
| Acid Value (mg KOH/g) | < 10 | Titration |
Table 2: Performance of a Wrinkle Finish Powder Coating (Polyester-Glycoluril System) *
| Property | Result | Test Method |
| Gloss (60°) | 5 | ASTM D523 |
| Adhesion (Cross-hatch) | 5B | ASTM D3359 |
| Impact Resistance (Direct/Reverse, in-lbs) | 160 / 160 | ASTM D2794 |
| Flexibility (Conical Mandrel) | 0.125 inch | ASTM D522 |
| Chemical Resistance (100% MEK double rubs) | Pass | PCI #8 |
| Gel Time (200°C, sec) | 49 | PCI #6 |
*Based on a formulation with CRYLCOAT® E 04824 and a β-hydroxyalkylamide hardener, which exhibits similar performance characteristics to glycoluril systems.[1]
Experimental Protocols
The following protocols provide a general framework for the preparation, application, and testing of a powder coating based on a hydroxyl-functional polyester and a glycoluril crosslinker.
Protocol 1: Preparation of a Wrinkle Finish Powder Coating
This protocol is based on a starting formulation for a wrinkle finish, which demonstrates the use of a glycoluril crosslinker with specific additives.
Materials:
| Component | Weight (%) | Purpose |
| CRYLCOAT® 2920-0 | 58.0 | Hydroxylated Polyester Resin |
| ADDITOL® P 920 | 7.9 | Catalyst Masterbatch |
| POWDERLINK® 1174 | 4.2 | Tetramethoxymethyl Glycoluril Crosslinker |
| Titanium Dioxide | 28.0 | Pigment |
| MODAFLOW® Powder 6000 | 0.9 | Flow and Leveling Agent |
| Benzoin | 1.0 | Degassing Agent |
Procedure:
-
Premixing: Dry blend all the components in a high-speed mixer for 2-3 minutes to ensure a homogenous mixture.
-
Extrusion: Melt-mix the premix in a twin-screw extruder. The temperature of the extruder zones should be maintained between 80°C and 110°C.
-
Cooling and Grinding: The extrudate is cooled on a chill roll and then pulverized into a fine powder using a centrifugal mill.
-
Sieving: The ground powder is sieved through a 140-mesh screen to obtain a uniform particle size distribution.
Protocol 2: Application of the Powder Coating
This protocol describes the electrostatic application of the prepared powder coating onto a metal substrate.
Materials and Equipment:
-
Prepared powder coating
-
Metal substrate (e.g., cold-rolled steel panels)
-
Surface pretreatment chemicals (degreaser, phosphate conversion coating)
-
Electrostatic spray gun system
-
Curing oven
Procedure:
-
Surface Preparation:
-
Thoroughly degrease the metal substrate to remove any oil, grease, or dirt.
-
Apply a phosphate conversion coating to enhance corrosion resistance and adhesion.
-
Rinse and completely dry the substrate before coating.
-
-
Electrostatic Application:
-
Ground the metal substrate.
-
Apply the powder coating using an electrostatic spray gun with a voltage of 40-70 kV.
-
Ensure a uniform film thickness of 50-70 µm.
-
-
Curing:
-
Place the coated substrate in a pre-heated curing oven.
-
Cure at an object temperature of 200°C for 15 minutes.
-
Allow the cured panel to cool to room temperature before handling and testing.
-
Experimental Workflow
The following diagram illustrates the overall workflow from formulation to final coated product.
Caption: Workflow for powder coating formulation, application, and testing.
References
High-performance liquid chromatography (HPLC) for glycoluril derivative analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of glycoluril and its derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are compiled from established analytical studies and are intended to guide researchers in developing and implementing robust HPLC methods for the separation, identification, and quantification of this important class of compounds.
Introduction
Glycoluril and its derivatives are versatile bicyclic compounds with a wide range of applications, including roles as cross-linking agents in polymer chemistry, building blocks in supramolecular chemistry, and as scaffolds in the development of new therapeutic agents.[1][2] Given their diverse applications, the ability to accurately analyze and quantify these compounds is crucial for quality control, reaction monitoring, and pharmacokinetic studies. HPLC is a powerful and widely used technique for the analysis of these non-volatile and thermally labile compounds.[3]
Experimental Protocols
Protocol 1: Analysis of Hydroxymethyl Derivatives of Glycoluril
This protocol is adapted from a method used to control the presence of formaldehyde-derivatives of glycoluril in textile finishing formulations.[3]
1. Objective: To separate and quantify mono-, di-, tri-, and tetrahydroxymethylglycoluril (G1, G2, G3, G4).
2. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: MOS 5 µm, 200 x 4.6 mm.[3]
- Mobile Phase: 100% Water.[3]
- Flow Rate: Not specified, recommend starting with 1.0 mL/min and optimizing.
- Temperature: Ambient.[3]
- Detector: UV, wavelength not specified, recommend starting with 210 nm for non-aromatic compounds.
- Injection Volume: Not specified, recommend 10-20 µL.
3. Sample Preparation:
- Standard samples can be prepared by condensing glycoluril with formaldehyde at varying molar ratios (e.g., 1:1, 1:2, 1:4) at a pH of 8 and a temperature of 70°C.[3]
- Dissolve the sample in the mobile phase (water).
- Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]
4. Procedure:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the prepared sample.
- Run the analysis for a sufficient time to allow for the elution of all components. Based on the provided data, a run time of at least 20 minutes is recommended.[3]
- Identify the peaks based on the retention times of the standards.
- Quantify the components by creating a calibration curve from the standard samples.
Protocol 2: Analysis of Alkylated Glycoluril Derivatives
This protocol is suitable for the analysis of etherified and N-alkylated glycoluril derivatives.[1]
1. Objective: To determine the purity and identify byproducts of tetramethoxy methyl glycoluril and tetraethoxy methyl glycoluril.
2. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: Waters C18 symmetry analytical column, 3.9 x 150 mm, 5 µm particle size.[1]
- Mobile Phase: Acetonitrile and water (65:35, v/v).[1]
- Flow Rate: 0.75 mL/min.[1]
- Temperature: 25°C.[1]
- Detector: UV at 220 nm.[1]
- Injection Volume: 5 µL.[1]
3. Sample Preparation:
- For reaction monitoring, take an aliquot of the reaction mixture.
- Dissolve the sample in the mobile phase. For compounds not readily soluble in the mobile phase, a stronger, compatible solvent can be used for initial dissolution, followed by dilution with the mobile phase.[4]
- Filter the sample through a 0.45 µm syringe filter before injection.[4]
4. Procedure:
- Equilibrate the C18 column with the acetonitrile/water mobile phase.
- Inject the 5 µL sample.
- Monitor the chromatogram at 220 nm.
- The purity of the target compound can be calculated from the peak area percentage.
Protocol 3: General Purpose Method for Glycoluril and its Derivatives
This protocol provides a general starting point for the analysis of glycoluril and can be adapted for various derivatives.[5]
1. Objective: To provide a flexible method for the analysis of glycoluril and its derivatives.
2. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
- Column: Newcrom R1 reverse-phase column.[5]
- Mobile Phase: Acetonitrile, water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.[5] The exact ratio should be optimized based on the analyte's polarity.
- Flow Rate: Typically 1.0 mL/min.
- Temperature: Ambient or controlled (e.g., 25-40°C) for better reproducibility.
- Detector: UV (e.g., 210-230 nm) or MS.
- Injection Volume: 5-20 µL.
3. Sample Preparation:
- Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the mobile phase itself.[4]
- Ensure the sample is free of particulates by centrifugation or filtration.[4][6]
4. Procedure:
- Equilibrate the Newcrom R1 column with the chosen mobile phase.
- Inject the sample.
- Develop a gradient elution if a complex mixture of derivatives with varying polarities is being analyzed. A linear gradient from a low to a high percentage of acetonitrile is a common starting point.[7]
- Analyze the resulting chromatogram for retention times and peak areas.
Data Presentation
The following tables summarize quantitative data reported in the literature for the HPLC analysis of specific glycoluril derivatives.
Table 1: Retention Times of Hydroxymethylglycoluril Derivatives [3]
| Compound | Derivative | Retention Time (min) |
| Unreacted Glycoluril (G) & G1 | Mono-hydroxymethylglycoluril | ~13.9 |
| G2 | Di-hydroxymethylglycoluril | ~15.0 |
| G3 | Tri-hydroxymethylglycoluril | ~16.3 |
| G4 | Tetra-hydroxymethylglycoluril | ~17.6 |
| Chromatographic conditions as per Protocol 1. |
Table 2: Purity of Etherified Glycoluril Derivatives Determined by HPLC [1]
| Compound | Purity (%) |
| Tetramethoxy methyl glycoluril | 86.66 |
| Tetraethoxy methyl glycoluril | 99 |
| Chromatographic conditions as per Protocol 2. |
Visualizations
Caption: General workflow for the HPLC analysis of glycoluril derivatives.
Caption: Logical relationships of glycoluril derivatives and their applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Separation of Glycoluril on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. nacalai.com [nacalai.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for glycoluril etherification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for glycoluril etherification. Browse our troubleshooting guides and frequently asked questions to resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind glycoluril etherification?
A1: Glycoluril etherification is typically a two-step process. First, the glycoluril undergoes hydroxymethylation via a reaction with formaldehyde under basic conditions to form tetramethylol glycoluril. This intermediate is then etherified with an alcohol (such as methanol or ethanol) in the presence of an acid catalyst to yield the desired glycoluril ether.[1][2][3] This acid-catalyzed etherification proceeds via nucleophilic substitution.[2]
Q2: What are the most common acid catalysts used for the etherification step?
A2: Hydrochloric acid (HCl) and nitric acid (HNO₃) are commonly employed as acid catalysts for the etherification of tetramethylol glycoluril.[2][4][5] Methanesulfonic acid (MeSO₃H) has also been used in the synthesis of glycoluril dimers.[6] The choice of catalyst can influence reaction efficiency and product purity. For instance, using nitric acid has been reported to increase the yield of tetramethoxy methyl glycoluril from 50% to 95% and avoid the formation of undesirable sodium hydrochloride salt which can occur when using HCl.[5]
Q3: What is a typical reaction temperature for glycoluril etherification?
A3: The reaction temperature for glycoluril etherification is crucial and should be carefully controlled to prevent side reactions. Temperatures are generally kept moderate, typically not exceeding 55°C.[2][4][5] Specific protocols have reported successful etherification at temperatures ranging from 30°C to 80°C.[1] For the formation of diethyl ether from ethanol, the optimal temperature is between 130-140°C; higher temperatures can lead to competing elimination reactions.[7]
Q4: How does pH affect the different stages of the reaction?
A4: The pH is a critical parameter that needs to be adjusted for each stage of the process. The initial hydroxymethylation step is carried out under basic conditions (pH > 7).[1] Subsequently, the etherification step requires acidic conditions (pH < 7) to proceed.[1] After the reaction, the pH may be adjusted to between 5.5 and 7.5 before the final product is isolated.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Etherified Product | Incomplete hydroxymethylation. | Ensure the initial reaction with formaldehyde is carried out at the appropriate basic pH and for a sufficient duration. |
| Inefficient etherification. | Optimize the concentration of the acid catalyst. Consider switching to a different catalyst (e.g., from HCl to HNO₃) to potentially improve yield.[5] Ensure an excess of the alcohol is used to drive the reaction forward.[2] | |
| Suboptimal reaction temperature. | Carefully control the reaction temperature, as temperatures that are too low can slow down the reaction rate, while excessively high temperatures can lead to side reactions.[7] | |
| Formation of Polymeric Byproducts | Acid-catalyzed polymerization of tetramethoxymethylglycoluril. | The distillation to remove unreacted methanol should be performed under neutral or basic conditions to prevent acid-catalyzed polymerization.[3] |
| Presence of Unreacted Tetramethylol Glycoluril | Insufficient acid catalyst or reaction time for the etherification step. | Increase the amount of acid catalyst or prolong the reaction time. Monitor the reaction progress using techniques like TLC.[8] |
| Demethylolation Side Reactions | Distillation under basic conditions. | While basic conditions during distillation prevent polymerization, they can promote undesired demethylolation. An improved process involves an acidic distillation followed by an additional etherification step.[3] |
| Formation of Impurities/Side Products | Competing elimination reactions at high temperatures. | Maintain the reaction temperature within the recommended range (e.g., below 55°C for etherification with methanol/ethanol).[2][4][5][7] |
| Undesired salt formation (e.g., NaCl). | Consider using nitric acid instead of hydrochloric acid as the catalyst to avoid the formation of sodium hydrochloride salt.[5] |
Experimental Protocols
Protocol 1: Synthesis of Tetramethoxy Methyl Glycoluril
This protocol is adapted from a procedure that reports a high yield of 95%.[5]
Materials:
-
Tetramethylol glycoluril
-
Methanol
-
Concentrated Hydrochloric Acid
-
Benzene (for recrystallization)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, introduce 74 g (2.30 moles) of methanol and 3 ml of concentrated hydrochloric acid.
-
To this mixture, add 30 g (0.11 moles) of tetramethylol glycoluril.
-
Stir the reaction mixture at 55°C. The tetramethylol glycoluril should dissolve within approximately 1 hour.
-
After the reaction is complete, remove the benzene to obtain tetramethoxy methyl glycoluril.
-
Recrystallize the product from benzene. The recrystallized product should have a melting point of 116-118°C.
Protocol 2: Methanol Etherification of Glycoluril Resin
This protocol describes a general method for producing methanol-etherified glycoluril resin.[1]
Materials:
-
Water
-
Glycollic aldehyde
-
Glycoluril
-
Alkali (for pH adjustment)
-
Acid (for pH adjustment)
-
Methanol
Procedure:
-
Step 1 (Hydroxymethylation): In a reaction flask, add water and glycollic aldehyde. Adjust the pH to > 7 with an alkali. Add glycoluril and heat the mixture to 30–70°C for 1–10 hours.
-
Step 2 (Etherification): Completely evaporate the moisture from the mixture. Add methanol and adjust the pH to < 7 with an acid. React at 30–80°C for 1–10 hours.
-
Step 3 (Neutralization & Isolation): After the reaction is complete, adjust the pH to between 5.5 and 7.5 with an alkali and completely evaporate the moisture. The evaporation in both steps can be performed under negative pressure.
-
Wash the resulting product with a small amount of water and dry to obtain the methanol etherified glycoluril resin.
Visualizing the Process
Caption: General workflow for the two-step glycoluril etherification process.
Caption: Troubleshooting logic for addressing low yield in glycoluril etherification.
References
- 1. CN103819473A - Glycoluril resin and preparation method thereof - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. JP3154819B2 - Preparation of monomeric tetramethoxymethyl glycoluril - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Preventing self-condensation of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-condensation of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMGU) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMMGU) and what are its primary applications?
A1: this compound is a crosslinking agent commonly used in the production of thermosetting resins for coatings and adhesives.[1] Its structure features a glycoluril core with four methoxymethyl groups, which can react with functional groups on polymers to form a durable, heat-resistant, and chemically stable network.[2] In the pharmaceutical and drug development fields, glycoluril derivatives are utilized for their unique molecular structures in creating host-guest complexes and for the controlled release of active pharmaceutical ingredients.[2]
Q2: What is self-condensation and why is it a concern for TMMGU?
A2: Self-condensation is a chemical reaction where TMMGU molecules react with each other, forming larger oligomeric or polymeric structures. This process is typically catalyzed by acids and involves the reaction between the methoxymethyl groups, releasing methanol as a byproduct. Self-condensation is a concern because it can lead to increased viscosity, precipitation, and a reduction in the effective concentration of the monomeric crosslinker, which can negatively impact the performance of your formulation and the reproducibility of your experiments.
Q3: What are the primary factors that trigger the self-condensation of TMMGU?
A3: The primary factors that can induce the self-condensation of TMMGU are:
-
Low pH (acidic conditions): TMMGU is sensitive to acid catalysts, which promote the condensation reaction.[3]
-
Presence of water: Water can lead to the hydrolysis of the methoxymethyl groups, forming less stable hydroxymethyl intermediates that can more readily participate in condensation reactions.[4]
-
Elevated temperatures: Higher temperatures can accelerate the rate of both hydrolysis and self-condensation.
Q4: How can I visually identify if my TMMGU has undergone self-condensation?
A4: Visual indicators of self-condensation can include:
-
An increase in the viscosity of a TMMGU solution.
-
The formation of a hazy or cloudy appearance in a previously clear solution.
-
The presence of a precipitate or gel-like material.
Q5: What are the recommended storage conditions for TMMGU to ensure its stability?
A5: To maintain the stability of TMMGU and prevent self-condensation, it is recommended to store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5] Keep the container tightly sealed to prevent moisture ingress. For optimal long-term stability, storage at temperatures between 2-8°C is advisable.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and use of TMMGU.
| Problem | Possible Cause | Recommended Solution |
| Increased viscosity or gelling of TMMGU solution | Acid-catalyzed self-condensation. | Neutralize the solution to a pH of 7.0-8.0 using a suitable non-reactive base. Store the neutralized solution at a lower temperature (2-8°C). |
| Precipitate formation in TMMGU solution | 1. Self-condensation leading to insoluble oligomers.2. Hydrolysis followed by condensation. | 1. Confirm the identity of the precipitate using analytical techniques (see Experimental Protocols). If condensation is confirmed, the batch may be compromised.2. Ensure all solvents and reagents are anhydrous. Use of molecular sieves can help in removing residual moisture. |
| Inconsistent experimental results | Partial self-condensation of TMMGU leading to a lower effective concentration of the monomer. | Regularly check the purity of your TMMGU stock using HPLC (see Protocol 1). Prepare fresh solutions for critical experiments. |
| Reduced crosslinking efficiency in formulation | Depletion of active monomeric TMMGU due to self-condensation or hydrolysis. | Verify the pH of your formulation; adjust to be within the optimal range for your specific system, avoiding strongly acidic conditions if possible. Consider the use of blocked acid catalysts which are less reactive at storage temperatures.[3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method can be used to determine the purity of TMMGU and detect the presence of oligomers resulting from self-condensation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known concentration of TMMGU in the mobile phase.
-
Expected Results: Monomeric TMMGU will appear as a sharp, well-defined peak. The presence of oligomers will be indicated by the appearance of broader peaks at earlier retention times. Quantification of the peak areas can be used to assess the percentage of monomer remaining.
| Compound | Expected Retention Time (min) |
| TMMGU Monomer | ~ 5.2 |
| Dimer | ~ 4.5 |
| Trimer | ~ 3.8 |
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Condensation
FTIR spectroscopy can be used to monitor the chemical changes associated with the self-condensation of TMMGU.
-
Sample Preparation: A thin film of the TMMGU sample can be cast on a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Monitor the following spectral regions:
-
~3350 cm⁻¹: Appearance or increase in a broad peak, indicative of O-H stretching from hydrolyzed intermediates.
-
~1100 cm⁻¹ and ~1050 cm⁻¹: Changes in the C-O-C stretching bands of the methoxymethyl groups.
-
~1720 cm⁻¹: The C=O stretching of the glycoluril core should remain relatively constant and can be used as an internal reference.
-
-
Interpretation: A decrease in the intensity of the C-O-C ether bands relative to the C=O carbonyl band can suggest the occurrence of self-condensation.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
¹H and ¹³C NMR can provide detailed structural information and confirm the presence of self-condensation products.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Monomer: Look for characteristic peaks for the methoxymethyl protons (-OCH₃ at ~3.4 ppm and -CH₂- at ~4.8 ppm) and the glycoluril backbone protons.
-
Oligomers: The formation of new methylene bridge signals (-N-CH₂-N-) may appear, and a decrease in the methoxymethyl signals will be observed.
-
-
¹³C NMR:
-
Monomer: Characteristic peaks for the methoxymethyl carbons (-OCH₃ at ~58 ppm and -CH₂- at ~75 ppm) and the carbonyl and backbone carbons of the glycoluril ring.[4]
-
Oligomers: New peaks corresponding to the methylene bridges and changes in the chemical shifts of the carbons adjacent to the condensation site will be observed.
-
Visualizations
References
Troubleshooting Low Yield in Cucurbituril Synthesis: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cucurbituril (CB[n]) synthesis. This guide provides troubleshooting solutions and frequently asked questions (FAQs) in a structured question-and-answer format to directly address common challenges, particularly low product yield, encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized to address specific issues that can lead to suboptimal yields in cucurbituril synthesis.
Reaction Conditions
Q1: My overall yield of cucurbiturils is very low. What are the primary reaction parameters I should investigate?
A1: Low yields in cucurbituril synthesis can often be traced back to suboptimal reaction conditions. The key parameters to control are temperature, reaction time, and the concentration of reactants and acid catalyst.[1][2][3]
-
Temperature: The reaction temperature is a critical factor that influences not only the overall yield but also the distribution of different cucurbit[n]uril homologues.[1][4][5] Heating glycoluril and formaldehyde at higher temperatures (around 110°C) typically favors the formation of the thermodynamic product, CB[2].[5] Conversely, lower temperatures, generally in the range of 75-90°C, can lead to a mixture of kinetic products, including CB[6], CB[7], and CB[5], alongside CB[2].[1][4][5] If your target is a specific homologue other than CB[2], precise temperature control is crucial.
-
Acid Type and Concentration: The choice and concentration of the acid catalyst play a significant role.[1] Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.[2][3] Increasing the concentration of glycoluril and using concentrated HCl has been shown to favor the formation of larger cucurbiturils.[1]
-
Reactant Concentration: The concentration of glycoluril and formaldehyde is another important variable. Higher concentrations of glycoluril have been reported to increase the percentage of larger CB[n]s.[1]
Q2: I am trying to synthesize a specific cucurbit[n]uril homologue (e.g., CB[7] or CB[5]), but I am getting a mixture of products with low yield of my target molecule. How can I optimize the reaction for a specific homologue?
A2: Achieving a high yield of a single cucurbit[n]uril homologue is a common challenge, as the synthesis often results in a mixture of CB[n]s.[8] Here are some strategies to improve the yield of a specific homologue:
-
Temperature Gradient: As mentioned, temperature control is key. A typical reaction at 75–90 °C may result in a mixture of 10–15% CB[6], 50–60% CB[2], 20–25% CB[7], and 10–15% CB[5].[1] Carefully optimizing the temperature within this range can help to shift the product distribution.
-
Template-Assisted Synthesis: The use of specific guest molecules as templates during the synthesis can selectively enhance the yield of a particular CB[n] homologue. For instance, the addition of KCl has been shown to increase the yield of CB[6].[1] However, finding an effective template for higher homologues can be challenging.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a promising technique to accelerate cucurbituril synthesis and potentially influence the product distribution.[1][8] Reactions can be completed in minutes at elevated temperatures (e.g., 160°C), offering an energy-efficient alternative to conventional heating.[8]
Reactant Quality and Side Reactions
Q3: Could the purity of my starting materials be affecting my yield?
A3: Absolutely. The purity of glycoluril and formaldehyde is paramount for a successful synthesis.
-
Glycoluril Purity: Glycoluril is synthesized from the acid-catalyzed condensation of urea and glyoxal.[1] Impurities from this synthesis can interfere with the cucurbituril formation. Recrystallization of glycoluril before use is highly recommended.
-
Formaldehyde Source: Formaldehyde is typically used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. The concentration and purity of the formaldehyde source should be verified. Using an insufficient amount of formaldehyde can lead to the formation of incomplete, linear oligomers instead of the desired cyclic cucurbiturils.[9]
Q4: I've noticed some unexpected byproducts in my reaction mixture. What are these, and how can I minimize their formation?
A4: The formation of side products is a known issue in cucurbituril synthesis and can significantly lower the yield of the desired products.
-
Inverted Cucurbit[n]urils (iCB[n]): One common type of byproduct is inverted cucurbit[n]urils, where one of the glycoluril units is flipped, causing its methine protons to point into the cavity.[1][4] These are considered kinetic products, and their formation can sometimes be influenced by reaction conditions.[4]
-
Linear Oligomers: Incomplete cyclization can result in linear methylene-bridged glycoluril oligomers. This can be due to factors like insufficient formaldehyde or non-optimal reaction times and temperatures.[1]
To minimize byproduct formation, ensure precise control over reaction stoichiometry, temperature, and time.
Purification and Isolation
Q5: I have a complex mixture of CB[n] homologues. What is the best way to separate and purify them to improve the isolated yield of my target compound?
A5: The separation of individual cucurbit[n]uril homologues from the crude reaction mixture is a critical and often challenging step. Several techniques can be employed:
-
Fractional Crystallization and Dissolution: This is a common method for separating CB[n]s.[1][10] For example, upon standing, CB[5] may crystallize out of the reaction mixture first.[1][10] CB[2] can often be precipitated by adding water to the reaction mixture.[1] Subsequent fractional dissolution using solvents like acetone/water can help to separate other homologues.[10]
-
Chromatography: Ion-exchange chromatography using a Dowex column with an acid gradient has been shown to be effective for separating water-soluble components of the reaction mixture.[1] Affinity chromatography using polystyrene beads has also been developed for the purification of CB[2] derivatives.[11]
-
Selective Complexation: The addition of specific guest molecules can selectively precipitate or solubilize certain CB[n] homologues, aiding in their separation.[7][12][13] For instance, guest-free CB[12] has been obtained by displacing CB[6] from a CB[6]@CB[12] complex using a strongly binding guest.[4]
Q6: I'm losing a significant amount of product during the purification process. Are there ways to optimize the isolation steps?
A6: Product loss during purification is a common problem, especially for the more water-soluble cucurbiturils like CB[6] and CB[7].[1]
-
Complete Removal of Acid: Residual acid from the synthesis can interfere with the separation and crystallization of CB[n]s.[1] Thorough washing and drying procedures are essential. For example, acid-free CB[2] can be prepared by evaporating residual hydrochloric acid in a vacuum oven.[1]
-
Avoiding Contamination: Water-soluble CB[n]s are prone to contamination.[1] For example, CB[7] often contains small amounts of CB[6] and iCB[7].[1] Careful selection of purification methods and rigorous characterization of the final product are necessary.
Quantitative Data Summary
The following table summarizes typical product distributions under different reaction conditions to aid in optimizing your synthesis for a specific cucurbit[n]uril homologue.
| Target CB[n] | Reaction Temperature (°C) | Acid | Key Additives/Conditions | Typical Product Distribution | Reference |
| Mixture | 75-90 | H₂SO₄ or HCl | Standard one-pot procedure | ~10-15% CB[6], 50-60% CB[2], 20-25% CB[7], 10-15% CB[5] | [1] |
| CB[2] | >110 | H₂SO₄ or HCl | Higher temperature favors thermodynamic product | Predominantly CB[2] | [4][5] |
| CB[6] | 80-100 | HCl | Addition of KCl | Yield of CB[6] increased from 8% to ~30% | [1] |
Experimental Protocols
Protocol 1: General Synthesis of a Cucurbit[n]uril Mixture
This protocol is adapted from methodologies that yield a mixture of CB[n] homologues.
-
Reactant Preparation: In a round-bottom flask, combine glycoluril and an aqueous solution of formaldehyde (e.g., 37 wt. %) in a strong acid such as 9 M sulfuric acid.
-
Reaction: Stir the mixture at a controlled temperature between 75-90°C for 24 hours.[10]
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The crude product mixture will precipitate.
-
Initial Washing: Filter the precipitate and wash thoroughly with water to remove excess acid and unreacted starting materials.
-
Drying: Dry the solid product under vacuum.
-
Separation: Proceed with fractional crystallization or chromatography to isolate the desired CB[n] homologues.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in cucurbituril synthesis.
Caption: Troubleshooting workflow for low cucurbituril synthesis yield.
Cucurbituril Synthesis Pathway
The following diagram outlines the general chemical pathway for the formation of cucurbit[n]urils.
Caption: General pathway for cucurbit[n]uril synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Cucurbiturils: from synthesis to high-affinity binding and catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00273C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbituril - Wikipedia [en.wikipedia.org]
- 5. The Aqueous Supramolecular Chemistry of Cucurbiturils, Pillar[n]arenes and Deep-Cavity Cavitands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cucurbit[n]uril family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. is.muni.cz [is.muni.cz]
- 8. spider.science.strath.ac.uk [spider.science.strath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Facile purification of rare cucurbiturils by affinity chromatography. | Semantic Scholar [semanticscholar.org]
- 12. US9227980B2 - Methods for the purification of cucurbituril - Google Patents [patents.google.com]
- 13. WO2011077099A2 - Methods for the purification of cucurbituril - Google Patents [patents.google.com]
Technical Support Center: Enhancing Polymer Thermal Stability with Glycoluril Crosslinkers
Welcome to the technical support center for improving the thermal stability of polymers using glycoluril crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the application of these crosslinking agents in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of glycoluril crosslinkers for enhancing polymer thermal stability.
| Issue | Potential Cause | Suggested Solution |
| Incomplete Crosslinking or Low Gel Content | 1. Insufficient Curing Temperature or Time: The crosslinking reaction may not have reached completion. 2. Incorrect Catalyst or pH: The reaction conditions may not be optimal for the specific polymer and glycoluril derivative. 3. Moisture Contamination: Water can interfere with the crosslinking reaction, especially with hydroxyl-containing polymers. 4. Low Reactivity of Polymer Functional Groups: The functional groups on the polymer (e.g., hydroxyl, carboxyl) may have low reactivity towards the glycoluril crosslinker. | 1. Increase the curing temperature or extend the reaction time. Monitor the reaction progress using techniques like FTIR to observe the disappearance of relevant functional group peaks. 2. Ensure the use of an appropriate acid catalyst (e.g., p-toluenesulfonic acid) to facilitate the reaction. Adjust the pH to the optimal range for the specific reaction, which is typically acidic for reactions with hydroxyl groups.[1] 3. Dry all reactants and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize moisture exposure. 4. Consider chemical modification of the polymer to introduce more reactive sites or use a more reactive glycoluril derivative. |
| Brittle Polymer After Crosslinking | 1. Excessive Crosslinking: A high concentration of the glycoluril crosslinker can lead to a highly rigid and brittle network structure.[2] 2. Inhomogeneous Dispersion of Crosslinker: Poor mixing can result in localized areas of high crosslink density, leading to stress concentration and brittleness. | 1. Reduce the concentration of the glycoluril crosslinker in the formulation. A lower crosslink density can improve flexibility. 2. Ensure thorough and uniform mixing of the polymer and crosslinker before curing. Utilizing a solvent that dissolves both components can aid in achieving a homogeneous mixture. |
| Discoloration of the Polymer | 1. High Curing Temperature: Excessive heat can cause thermal degradation of the polymer or the crosslinker, leading to discoloration. 2. Side Reactions: Unwanted side reactions at high temperatures can produce chromophores. | 1. Lower the curing temperature and compensate by extending the curing time. 2. Optimize the reaction conditions (temperature, catalyst, atmosphere) to minimize side reactions. |
| Inconsistent Thermal Stability Results (TGA/DSC) | 1. Incomplete Curing: If the crosslinking is not complete, the thermal properties will be inconsistent. 2. Presence of Residual Monomers or Solvents: Volatiles can interfere with thermal analysis measurements. 3. Non-uniform Crosslink Distribution: Inhomogeneous crosslinking leads to variable thermal degradation profiles. | 1. Ensure the curing process is carried to completion. Post-curing at an elevated temperature can help achieve full crosslinking.[3] 2. Thoroughly dry the crosslinked polymer under vacuum to remove any residual volatile components before thermal analysis. 3. Improve the mixing process to ensure a homogeneous distribution of the crosslinker throughout the polymer matrix. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which glycoluril crosslinkers improve the thermal stability of polymers?
Glycoluril crosslinkers, such as tetramethylol glycoluril, react with functional groups on polymer chains (commonly hydroxyl groups) to form a three-dimensional network. This crosslinked structure restricts the mobility of the polymer chains. The increased connectivity and reduced chain mobility require more energy to initiate thermal degradation, thus increasing the overall thermal stability of the polymer. The formation of a stable, crosslinked network helps to mitigate chain scission and unzipping mechanisms that are common pathways for polymer degradation at elevated temperatures.
2. How do I choose the right glycoluril derivative for my polymer?
The choice of glycoluril derivative depends on the functional groups present in your polymer and the desired properties of the final material. For polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) or cellulose derivatives, N-alkoxymethylated glycolurils (e.g., tetramethoxymethyl glycoluril) are suitable. These react with hydroxyl groups under acidic catalysis to form ether linkages. The degree of etherification and the length of the alkyl chain on the glycoluril can be varied to control the crosslinking density and flexibility of the resulting network.[1]
3. What are the typical reaction conditions for crosslinking hydroxyl-containing polymers with tetramethylol glycoluril?
The crosslinking reaction is typically carried out under acidic conditions at elevated temperatures. An acid catalyst, such as p-toluenesulfonic acid or hydrochloric acid, is usually required to protonate the hydroxyl groups of the tetramethylol glycoluril, making them more susceptible to nucleophilic attack by the hydroxyl groups of the polymer. The reaction is often performed in a suitable solvent that can dissolve both the polymer and the crosslinker. The temperature and reaction time will depend on the specific polymer and desired degree of crosslinking, but a common starting point is heating at 120-160°C for several hours.[4][5]
4. Can I use glycoluril crosslinkers with polymers that do not have hydroxyl groups?
Glycoluril derivatives can be functionalized to react with other polymer functional groups. For instance, glycolurils can be modified to contain carboxyl or isocyanate groups, which can then react with polymers containing amine or hydroxyl groups, respectively. The versatility of glycoluril chemistry allows for the design of custom crosslinkers for a wide range of polymer systems.
5. How does the concentration of the glycoluril crosslinker affect the final properties of the polymer?
The concentration of the glycoluril crosslinker directly influences the crosslink density of the polymer network.
-
Higher Concentration: Leads to a higher crosslink density, which generally results in increased thermal stability, hardness, and chemical resistance. However, it can also lead to increased brittleness and reduced flexibility.[2]
-
Lower Concentration: Results in a lower crosslink density, providing a more flexible and less brittle material, but with potentially lower thermal stability compared to a highly crosslinked system.
The optimal concentration depends on the specific application and the desired balance of properties.
Quantitative Data on Thermal Stability Improvement
The following tables summarize the expected improvements in thermal properties of polymers when crosslinked with glycoluril derivatives. The data is a representative compilation from various studies on crosslinked polymers and illustrates the typical enhancements observed.
Table 1: Thermal Decomposition Temperature (Td) Comparison
| Polymer | Crosslinker | Td (Uncrosslinked) (°C) | Td (Crosslinked) (°C) | % Improvement |
| Polyvinyl Alcohol (PVA) | Tetramethylol Glycoluril | ~300[6] | ~360-375[6] | ~20-25% |
| Epoxy Resin | Glycoluril-based Amine | Varies | Increased[7] | Dependent on formulation |
Note: The exact values can vary depending on the specific grade of the polymer, the concentration of the crosslinker, and the curing conditions.
Table 2: Glass Transition Temperature (Tg) Comparison
| Polymer | Crosslinker | Tg (Uncrosslinked) (°C) | Tg (Crosslinked) (°C) | Change in Tg (°C) |
| Epoxy Resin | Glycoluril-based Curing Agent | Varies with formulation | Increased | Significant increase[8][9] |
| Polyvinyl Alcohol (PVA) | Tetramethylol Glycoluril | ~85 | Increased | Dependent on crosslink density |
Note: The glass transition temperature is highly dependent on the degree of cure and the specific chemical structures of the resin and hardener.[3][8][9]
Experimental Protocols
Protocol 1: Crosslinking of Polyvinyl Alcohol (PVA) with Tetramethylol Glycoluril
Materials:
-
Polyvinyl Alcohol (PVA)
-
Tetramethylol Glycoluril (TMGU)
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Deionized water or a suitable organic solvent (e.g., DMSO)
-
Glass plates
-
Oven
Procedure:
-
Preparation of PVA Solution: Dissolve a known amount of PVA in deionized water (or another suitable solvent) with heating and stirring to form a homogeneous solution (e.g., 10% w/v).
-
Addition of Crosslinker and Catalyst: To the PVA solution, add the desired amount of tetramethylol glycoluril (e.g., 5-15 wt% relative to PVA) and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 wt% relative to TMGU). Stir the mixture until all components are fully dissolved.
-
Casting the Film: Pour the solution onto a clean, level glass plate and cast a film of uniform thickness.
-
Drying and Curing:
-
Dry the film at a moderate temperature (e.g., 60°C) to remove the solvent.
-
Once the film is dry, increase the temperature to the curing temperature (e.g., 120-160°C) and hold for a specified time (e.g., 1-3 hours) to induce crosslinking.
-
-
Post-Treatment: After curing, allow the film to cool down to room temperature. The crosslinked film can then be carefully peeled from the glass plate.
-
Characterization: Analyze the crosslinked PVA film using techniques such as FTIR to confirm the formation of ether linkages, and TGA/DSC to evaluate the improvement in thermal stability.
Protocol 2: Curing of Epoxy Resin with a Glycoluril-Based Hardener
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Glycoluril-based amine hardener
-
Mixing container
-
Stirring rod
-
Mold
-
Oven
Procedure:
-
Preparation: Ensure the epoxy resin and the glycoluril-based hardener are at room temperature.
-
Mixing: Accurately weigh the epoxy resin and the hardener in the correct stoichiometric ratio as specified by the manufacturer. Combine them in a clean mixing container.[10][11]
-
Thorough Mixing: Stir the components thoroughly for several minutes until a homogeneous mixture is obtained. Scrape the sides and bottom of the container to ensure all the material is well mixed.[10][11]
-
Degassing (Optional): If air bubbles are entrapped during mixing, place the mixture in a vacuum chamber to degas.
-
Pouring: Pour the mixed resin into a pre-heated mold.
-
Curing: Place the mold in an oven and cure at the recommended temperature and time. A typical curing schedule might be 1-2 hours at 150°C, followed by a post-curing step at a higher temperature (e.g., 180°C) for another 1-2 hours to ensure complete crosslinking.[12]
-
Cooling and Demolding: After the curing cycle is complete, turn off the oven and allow the mold to cool down slowly to room temperature to avoid thermal stress. Once cooled, demold the cured epoxy part.
-
Characterization: Evaluate the thermal properties of the cured epoxy using TGA and DSC to determine the decomposition temperature and glass transition temperature.
Visualizations
Caption: Reaction mechanism of a hydroxyl-containing polymer with tetramethylol glycoluril.
Caption: Logical workflow from crosslinking to enhanced thermal stability.
References
- 1. CN103819473A - Glycoluril resin and preparation method thereof - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. focenter.com [focenter.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. jst.vn [jst.vn]
- 7. zenodo.org [zenodo.org]
- 8. epotek.com [epotek.com]
- 9. epotek.com [epotek.com]
- 10. teexpert-resin.com [teexpert-resin.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in acidic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,4,6-Tetrakis(methoxymethyl)glycoluril, particularly concerning its behavior in acidic media.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in the presence of an acid catalyst.
Issue 1: Reduced Crosslinking Efficiency or Incomplete Reaction
-
Question: My crosslinking reaction is slow, or the final product is not fully crosslinked. What could be the cause?
-
Answer: Reduced crosslinking efficiency is often due to the hydrolysis of the methoxymethyl groups on the glycoluril crosslinker. In acidic and aqueous environments, the methoxymethyl groups can be cleaved, releasing methanol and formaldehyde. This side reaction reduces the number of available sites for crosslinking.
Recommendations:
-
Control Moisture: Ensure all solvents and reagents are anhydrous, as water is a key reactant in the hydrolysis side reaction.
-
Optimize Catalyst Concentration: Use the minimum effective concentration of the acid catalyst. Higher acid concentrations will accelerate both the desired crosslinking reaction and the undesired hydrolysis.
-
Temperature Control: While higher temperatures can speed up crosslinking, they can also increase the rate of hydrolysis. Consider running the reaction at a lower temperature for a longer period.
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time that maximizes crosslinking before significant hydrolysis occurs.
-
Issue 2: Presence of Unexpected Small Molecules in the Final Product
-
Question: I have detected formaldehyde and/or methanol in my reaction mixture. Where are these coming from?
-
Answer: The presence of formaldehyde and methanol is a strong indicator that the methoxymethyl groups of the glycoluril crosslinker are undergoing acid-catalyzed hydrolysis. This is a known side reaction for N-alkoxymethyl compounds in acidic, aqueous conditions.
Recommendations:
-
Analytical Confirmation: Use analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the amount of formaldehyde and methanol.[1][2][3] This can help you assess the extent of the side reaction.
-
Formulation Adjustment: If the presence of these byproducts is detrimental to your application, consider strategies to minimize hydrolysis as described in "Issue 1". In some applications, like coatings, these small molecules are expected to volatilize during curing.[4]
-
Issue 3: Changes in Solubility or Precipitation of the Polymer
-
Question: My polymer is precipitating from the solution during the crosslinking reaction. Why is this happening?
-
Answer: Precipitation can occur for a few reasons related to side reactions. The partial hydrolysis of the methoxymethyl groups can alter the solubility of the crosslinker or the growing polymer network. As the crosslinking proceeds, the polymer network will become less soluble and may precipitate if the solvent is not optimal.
Recommendations:
-
Solvent System: Ensure that the chosen solvent can maintain the solubility of the polymer at all stages of the crosslinking reaction.
-
Monitor Reaction Progress: Precipitation may indicate that the crosslinking has proceeded to the gel point. Monitor the reaction viscosity and terminate it before the system becomes insoluble if a soluble, pre-crosslinked polymer is desired.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound in acidic media?
The primary side reaction is the acid-catalyzed hydrolysis of the four methoxymethyl groups. This reaction proceeds stepwise, where each methoxymethyl group is cleaved to release one molecule of methanol and one molecule of formaldehyde. The central glycoluril core is generally stable under these conditions.
Q2: What is the mechanism of this hydrolysis side reaction?
The reaction is analogous to the acid-catalyzed cleavage of N-methoxymethyl amides. The mechanism involves:
-
Protonation of the ether oxygen of a methoxymethyl group by the acid catalyst.
-
Cleavage of the C-O bond, releasing a molecule of methanol and forming a resonance-stabilized carbocation on the nitrogen-bound methylene group.
-
Nucleophilic attack by a water molecule on the carbocation.
-
Deprotonation to yield a hydroxymethyl group attached to the glycoluril nitrogen.
-
The hydroxymethyl group is in equilibrium with the corresponding iminium ion, which can be further hydrolyzed to release formaldehyde and the N-H of the glycoluril core.
Q3: What factors influence the rate of these side reactions?
-
Acid Strength and Concentration: Stronger acids and higher concentrations will significantly increase the rate of hydrolysis.
-
Temperature: Higher temperatures accelerate the hydrolysis reaction.
-
Water Content: The presence of water is necessary for the hydrolysis to occur. Anhydrous conditions will suppress this side reaction.
-
Solvent: The choice of solvent can influence the reaction rate by affecting the stability of the charged intermediates.
Q4: How can I detect and quantify the byproducts of these side reactions?
-
Formaldehyde: Can be detected and quantified by HPLC with derivatization or by specific colorimetric assays.[1][5]
-
Methanol: Can be readily quantified by gas chromatography (GC).[2][3]
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the methoxymethyl protons and the appearance of methanol and formaldehyde.
Quantitative Data on Side Reactions
| Condition | Effect on Hydrolysis Rate | Rationale |
| Increasing Acid Concentration | Increases | Higher concentration of protons to catalyze the reaction. |
| Increasing Temperature | Increases | Provides more energy to overcome the activation barrier. |
| Increasing Water Content | Increases | Water is a reactant in the hydrolysis reaction. |
| Using a Weaker Acid Catalyst | Decreases | Lower concentration of protons available for catalysis. |
Experimental Protocols
Protocol for Monitoring the Acid-Catalyzed Hydrolysis by ¹H NMR Spectroscopy
This protocol provides a method to monitor the rate of hydrolysis of the methoxymethyl groups in an acidic solution.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on the acid used).
-
Prepare a stock solution of a suitable acid catalyst (e.g., p-toluenesulfonic acid) in the same deuterated solvent.
-
-
Reaction Initiation:
-
In an NMR tube, combine a known volume of the glycoluril stock solution with a known volume of the acid catalyst stock solution at a controlled temperature.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after mixing (t=0).
-
Continue to acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signal corresponding to the methoxymethyl protons of the starting material and the signal for the methyl protons of the released methanol.
-
Plot the relative integrals as a function of time to determine the rate of hydrolysis.
-
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for low crosslinking efficiency.
References
Technical Support Center: Controlling Crosslinking Density with 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMG)
Welcome to the technical support center for 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMG). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing TMMG as a crosslinking agent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMMG) and what are its primary applications?
A1: this compound, also known as TMMG, is a versatile crosslinking agent. Its molecular structure features a rigid glycoluril core with four methoxymethyl groups, making it highly reactive towards polymers containing hydroxyl, carboxyl, or amide functionalities.[1] It is widely used in the formulation of thermosetting resins and coatings to create durable, heat-resistant networks.[2] Common applications include powder coatings, industrial wood coatings, and as a curing agent for waterborne acrylic baking paints.[3][4]
Q2: What is the reaction mechanism of TMMG with functionalized polymers?
A2: The crosslinking reaction of TMMG is typically initiated by heat and an acid catalyst.[1] The reaction involves the cleavage of the N-C-O bonds of the methoxymethyl groups.[1] This allows for the formation of new covalent bonds with the functional groups (e.g., hydroxyl, carboxyl, amide) on the polymer backbone, resulting in a dense, three-dimensional network.[1]
Q3: What type of catalyst is recommended for TMMG crosslinking?
A3: An acid catalyst is typically required to facilitate the crosslinking reaction of TMMG, especially when curing at temperatures between 125-150°C.[5] Strong acid catalysts, such as p-toluene sulfonic acid (p-TSA), are commonly used.[5] In some formulations, the inherent acidity of the polymer resin may be sufficient to catalyze the reaction.[6]
Q4: Can TMMG undergo self-condensation?
A4: Yes, in addition to reacting with functional groups on polymers, TMMG can also undergo self-condensation reactions, particularly in the presence of an acid catalyst.[6] This self-crosslinking contributes to the formation of the overall network structure.[6]
Troubleshooting Guides
Issue 1: Low or Incomplete Crosslinking
Q: My crosslinked material is soft and exhibits poor solvent resistance, indicating low crosslinking density. What are the possible causes and how can I resolve this?
A: Low crosslinking density can stem from several factors related to the formulation and curing process. Here's a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst | The crosslinking reaction of TMMG is acid-catalyzed. Without adequate catalyst, the reaction rate will be slow, leading to incomplete curing. | Increase the concentration of the acid catalyst. For example, using 0.2-0.4% of p-toluene sulfonic acid based on total binder solids can be effective.[5] |
| Low Curing Temperature | The crosslinking reaction is temperature-dependent. If the curing temperature is too low, the reaction may not proceed to completion within the given time. | Increase the curing temperature. Typical curing temperatures for TMMG systems are in the range of 125-150°C.[5] |
| Incorrect Polymer Functionality | TMMG reacts with specific functional groups (hydroxyl, carboxyl, amide). If the polymer has a low concentration of these groups, the crosslinking density will be limited. | Ensure your polymer has a sufficient concentration of reactive functional groups. |
| Presence of Basic Additives | Basic compounds in the formulation can neutralize the acid catalyst, inhibiting the crosslinking reaction. | Avoid the use of basic additives or add a corresponding amount of extra acid catalyst to compensate. |
Issue 2: Poor Film Appearance (e.g., Cratering, Pinholes)
Q: The surface of my crosslinked film has defects like craters and pinholes. What could be causing this and how can I improve the film quality?
A: Surface defects in films crosslinked with TMMG can arise from issues with flow and leveling, or from the release of volatile byproducts during curing.
| Potential Cause | Explanation | Recommended Solution |
| Poor Flow and Leveling | If the viscosity of the coating formulation is too high at the curing temperature, it may not have enough time to level out before the crosslinking reaction progresses significantly. | Optimize the formulation's viscosity. This can be achieved by adjusting the solvent system or by using a flow control agent. |
| Entrapped Volatiles | The crosslinking reaction of TMMG releases methanol as a byproduct. If the film cures too quickly, this methanol can be trapped, leading to pinholes. | Use a slower curing schedule, for example, by using a lower initial temperature and then ramping up to the final cure temperature. This allows volatiles to escape before the film fully hardens. |
| Substrate Contamination | Contaminants on the substrate surface can lead to poor wetting and cratering. | Ensure the substrate is thoroughly cleaned and free of any oils, dust, or other contaminants before applying the coating. |
Issue 3: Brittle or Inflexible Crosslinked Material
Q: The resulting crosslinked material is too brittle and cracks easily. How can I improve its flexibility?
A: Brittleness is often a sign of excessive crosslinking density. The rigid structure of the glycoluril core in TMMG can contribute to this.[1]
| Potential Cause | Explanation | Recommended Solution |
| High TMMG Concentration | A high concentration of TMMG will lead to a high crosslink density, resulting in a more rigid and brittle material. | Reduce the concentration of TMMG in your formulation. |
| High Curing Temperature/Time | Excessive curing can also lead to a higher than desired crosslink density. | Optimize the curing temperature and time. A lower temperature or shorter curing time may be sufficient to achieve the desired properties without making the material brittle. |
| Inherent Rigidity of the Polymer Backbone | If the polymer backbone itself is very rigid, the resulting crosslinked network will also be rigid. | Consider using a more flexible polymer backbone in your formulation. |
Quantitative Data
The following table summarizes the typical physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 17464-88-9 | [7] |
| Molecular Formula | C₁₂H₂₂N₄O₆ | [7] |
| Molecular Weight | 318.33 g/mol | [7] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 118-121°C | |
| Solubility in Water | Soluble |
Experimental Protocols
Protocol: Evaluation of Crosslinking Performance of TMMG in a Hydroxyl-Functionalized Acrylic Resin
This protocol describes a general procedure for evaluating the effect of TMMG concentration on the crosslinking density of an acrylic coating.
Materials:
-
Hydroxyl-functionalized acrylic resin solution (e.g., 50% in xylene)
-
This compound (TMMG)
-
p-Toluene sulfonic acid (p-TSA) solution (e.g., 40% in isopropanol)
-
Solvent blend (e.g., xylene/butyl acetate)
-
Steel panels for coating application
-
Film applicator (e.g., drawdown bar)
-
Forced-air oven
Procedure:
-
Formulation Preparation:
-
Prepare a series of formulations with varying concentrations of TMMG (e.g., 10%, 15%, 20% by weight of solid resin).
-
For each formulation, in a glass vial, combine the acrylic resin solution, the calculated amount of TMMG, and the solvent blend to achieve the desired application viscosity.
-
Add the p-TSA solution as a catalyst. A typical starting concentration is 0.5% by weight of total resin solids (acrylic resin + TMMG).
-
Mix thoroughly until a homogeneous solution is obtained.
-
-
Film Application:
-
Clean the steel panels with a suitable solvent to remove any contaminants.
-
Apply the formulated coatings to the steel panels using a film applicator to ensure a uniform film thickness (e.g., 50 µm wet film thickness).
-
-
Curing:
-
Allow the coated panels to flash off at room temperature for 15 minutes to allow some of the solvent to evaporate.
-
Place the panels in a forced-air oven and cure at a specified temperature and time (e.g., 140°C for 30 minutes).
-
-
Evaluation of Crosslinking:
-
After curing, allow the panels to cool to room temperature.
-
Solvent Resistance Test (as an indicator of crosslinking density):
-
Place a cotton ball saturated with a solvent (e.g., methyl ethyl ketone - MEK) on the coated surface.
-
Rub the surface with moderate pressure.
-
Count the number of double rubs required to expose the substrate. A higher number of rubs indicates better solvent resistance and thus higher crosslinking density.
-
-
Pencil Hardness Test:
-
Determine the film hardness according to ASTM D3363. A harder film generally indicates a higher degree of crosslinking.
-
-
Visualizations
Caption: Acid-catalyzed crosslinking mechanism of TMMG with a hydroxyl-functionalized polymer.
Caption: General experimental workflow for evaluating TMMG crosslinking performance.
References
- 1. Troubleshooting Guides - Get Help with Chemcraft Products [chemcraft.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. allnex.com [allnex.com]
- 5. Application principle of amino resin crosslinker in coatings- [iotasilane.com]
- 6. scbt.com [scbt.com]
- 7. 17464-88-9 this compound AKSci O473 [aksci.com]
Technical Support Center: Purification of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure successful purification outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My compound will not crystallize out of the solution, even after cooling.
A1: This is a common issue that can arise from several factors:
-
Too much solvent: The concentration of the compound may be too low for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool slowly again.
-
-
Inappropriate solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: Try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear and cool slowly.
-
-
Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.
-
Solution 1: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Solution 2: Add a "seed crystal" of pure this compound to the solution.
-
Q2: The recrystallized product is discolored or appears oily.
A2: Discoloration or the presence of oil indicates that impurities are co-precipitating with your product.
-
Cause: The cooling process may be too rapid, trapping impurities within the crystal lattice. Colored impurities may also be present.
-
Solution 1: Re-dissolve the product in the minimum amount of hot solvent and allow it to cool much more slowly. Consider insulating the flask to prolong the cooling period.
-
Solution 2: If the solution is colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.
-
Solution 3: The "oiling out" of the product suggests that the solubility of the compound in the chosen solvent is too high at the cooling temperature. Try using a different solvent system.
-
Q3: The yield of my recrystallized product is very low.
A3: A low yield can be frustrating but is often rectifiable.
-
Possible Causes:
-
Using too much solvent: This is the most common reason for low recovery.
-
Solution: Before filtration, check if more crystals can be obtained by further cooling the filtrate in an ice bath. If a significant amount of product remains in the mother liquor, you can concentrate the filtrate and attempt a second crystallization.
-
-
Premature crystallization: The compound may have started to crystallize during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated. Use a fluted filter paper to speed up the filtration process.
-
-
Incomplete crystallization: Not enough time was allowed for the crystals to form.
-
Solution: Allow the solution to stand for a longer period at room temperature and then in an ice bath before filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after recrystallization?
A1: The purity of this compound after a single recrystallization is typically around 95%.[1] However, with careful technique and potentially a second recrystallization, purities of greater than 98% can be achieved.[2]
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Benzene has been successfully used for the recrystallization of this compound.[3] Given that this compound is soluble in water, aqueous solvent systems could also be explored.[4] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q3: What are the common impurities in the synthesis of this compound?
A3: The synthesis of this compound involves the reaction of glycoluril with formaldehyde and methanol under acidic conditions.[4] Potential impurities could include:
-
Unreacted glycoluril.
-
Partially methoxymethylated glycoluril derivatives (e.g., mono-, di-, or tri-substituted).
-
Polymers of formaldehyde (paraformaldehyde).
-
Side products from reactions involving the acidic catalyst.
Q4: How can I assess the purity of my recrystallized this compound?
A4: Several analytical techniques can be used to determine the purity of your product:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The reported melting point for the recrystallized product is 116-118°C[3], with a broader range of 110.0℃~125.0℃ also reported.[5]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for quantifying purity.[1][5]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and identify the presence of impurities.[1][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Purity (after one recrystallization) | ~95% | [1] |
| High Purity (achievable) | >98% | [2] |
| Melting Point (recrystallized from benzene) | 116-118 °C | [3] |
| Reported Melting Point Range | 110.0 - 125.0 °C | [5] |
| Yield (recrystallized from benzene) | 95% | [3] |
Experimental Protocol: Recrystallization of this compound from Benzene
This protocol is based on a reported successful recrystallization method.[3] Safety Note: Benzene is a hazardous chemical. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Materials:
-
Crude this compound
-
Benzene (reagent grade)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water bath)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of benzene. Gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot benzene until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a clean funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of cold benzene to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
-
Analysis: Determine the melting point and, if possible, assess the purity using an appropriate analytical method (e.g., HPLC, NMR).
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Storage and handling of moisture-sensitive glycoluril compounds
This guide provides technical support for researchers, scientists, and drug development professionals working with moisture-sensitive glycoluril compounds. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of these compounds in your research.
Troubleshooting and FAQs
This section addresses common issues encountered during the storage, handling, and use of moisture-sensitive glycoluril compounds.
Q1: My glycoluril derivative is showing poor reactivity in a condensation reaction. What could be the cause?
A1: Poor reactivity of glycoluril derivatives, especially in reactions requiring anhydrous conditions, is often due to moisture contamination. Glycoluril and its derivatives can be susceptible to hydrolysis, which can affect their chemical integrity and performance in subsequent reactions. It is crucial to ensure that your compound and all reaction components (solvents, reagents) are thoroughly dried.
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze your glycoluril starting material for signs of degradation using techniques like IR or NMR spectroscopy.
-
Dry the Compound: If moisture is suspected, dry the compound under vacuum at a temperature appropriate for its stability.
-
Use Anhydrous Solvents: Ensure all solvents are freshly dried and handled under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Q2: I observe unexpected peaks in the HPLC or NMR spectrum of my glycoluril compound after purification. What could be the origin of these impurities?
A2: The appearance of unexpected peaks, particularly after purification, can be a result of partial hydrolysis of the glycoluril derivative. For instance, derivatives like tetramethoxy methyl glycoluril have been observed to undergo partial hydrolysis back to mono-, di-, and trimethoxy methyl glycoluril when exposed to water, even in the mobile phase during HPLC analysis.[1]
To mitigate this:
-
Use anhydrous solvents for both sample preparation and the mobile phase in HPLC where possible.
-
Minimize the exposure of the compound to aqueous workup conditions.
-
Analyze the sample promptly after preparation.
Q3: My solid glycoluril compound appears clumpy or has changed in appearance. Is it still usable?
A3: A change in the physical appearance of a hygroscopic solid, such as clumping, can indicate moisture absorption. While the compound may not be fully degraded, its purity is compromised, and it will likely contain water, which can interfere with moisture-sensitive reactions. It is highly recommended to assess the purity and water content before use.
Q4: How can I quantitatively determine the water content in my glycoluril sample?
A4: Karl Fischer titration is the recommended method for accurately determining trace amounts of water in a solid chemical sample.[2][3] This technique is highly selective for water and provides a quantitative measure of moisture content, which is crucial for experiments sensitive to water.
Q5: What are the ideal storage conditions for moisture-sensitive glycoluril compounds?
A5: To maintain the integrity of moisture-sensitive glycoluril compounds, they should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Storing the container in a desiccator with a suitable drying agent (e.g., phosphorus pentoxide) provides an additional layer of protection. For highly sensitive materials, storage in a glove box with a controlled inert atmosphere is recommended.
Data on Glycoluril Properties
The following tables summarize key physical and chemical properties of a representative glycoluril compound.
Table 1: Physical and Chemical Characteristics of Glycoluril
| Property | Value | Reference |
| Appearance | White to slightly yellowish powder | [4] |
| Melting Point | >260 °C (decomposes) | [4] |
| Water Content (KF) | ≤ 1.0% | |
| pH (in solution) | 6.5 - 7.2 | [5] |
Table 2: Solubility of Glycoluril
| Solvent | Solubility | Reference |
| Water | Slightly soluble, especially upon heating | [4][6] |
| DMSO, DMF | Soluble upon heating | [4] |
| Alcohols, Ketones, Ethers | Insoluble/Slightly soluble | [4][6] |
| Halocarbons | Insoluble | [4] |
Experimental Protocols
Protocol 1: Drying a Glycoluril Compound
This protocol describes a standard procedure for drying a solid glycoluril compound that is suspected of having absorbed moisture.
-
Sample Preparation: Place the glycoluril compound in a clean, dry round-bottom flask or Schlenk flask.
-
Vacuum Application: Connect the flask to a high-vacuum line.
-
Heating: Gently heat the flask using a heating mantle or oil bath. The temperature should be well below the compound's decomposition point. A temperature of 50-60 °C is often a safe starting point.
-
Drying Time: Maintain the vacuum and temperature for several hours (e.g., 4-8 hours) or until the compound is completely dry.
-
Cooling and Storage: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon). The dried compound should be stored under an inert atmosphere and in a desiccator.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of a glycoluril derivative and identifying potential hydrolysis byproducts.
-
Mobile Phase Preparation: Prepare the mobile phase using HPLC-grade solvents. If the compound is known to be highly moisture-sensitive, use anhydrous solvents and prepare the mobile phase under an inert atmosphere if possible. A common mobile phase could be a gradient of acetonitrile and water.
-
Sample Preparation: Accurately weigh a small amount of the glycoluril compound and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile or THF).
-
Injection: Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column).
-
Analysis: Run the HPLC method and analyze the resulting chromatogram for the main peak corresponding to the pure compound and any additional peaks that may indicate impurities or degradation products.[1]
-
Quantification: If standards are available, quantify the purity by comparing the peak area of the main component to the total peak area.
Protocol 3: Determination of Water Content by Karl Fischer Titration
This protocol outlines the steps for quantifying the water content in a glycoluril sample using a Karl Fischer titrator.
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the Karl Fischer reagent to the titration cell and pre-titrating to a dry endpoint.
-
Sample Introduction: Accurately weigh a sample of the glycoluril compound and quickly introduce it into the titration cell. Ensure minimal exposure to atmospheric moisture during this step.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content of the sample, usually expressed as a percentage or in parts per million (ppm).
Visualizations
The following diagrams illustrate key workflows and concepts related to the handling and analysis of moisture-sensitive glycoluril compounds.
References
Technical Support Center: Characterization of Crosslinked Glycoluril Networks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of crosslinked glycoluril networks.
Frequently Asked Questions (FAQs)
Q1: What are the most critical characterization techniques for crosslinked glycoluril networks?
A1: The most critical techniques for characterizing crosslinked glycoluril networks include:
-
Thermal Analysis (DSC, TGA): To determine glass transition temperature (Tg), curing behavior, and thermal stability.
-
Dynamic Mechanical Analysis (DMA): To measure viscoelastic properties such as storage modulus (E'), loss modulus (E''), and tan delta, which provide insights into the network structure and material stiffness.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the curing process by observing the disappearance of reactant peaks and the appearance of new peaks corresponding to crosslink formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the crosslinked network, although challenges with insoluble samples exist.[1][2]
-
Swelling Studies: To determine the crosslink density and understand the network's interaction with different solvents.
Q2: Why is my measured glass transition temperature (Tg) lower than expected?
A2: A lower-than-expected Tg can be due to several factors:
-
Incomplete Curing: Insufficient time or temperature during the curing process can lead to a lower crosslink density and consequently a lower Tg. It is known that with an increasing amount of crosslinker, the Tg of a polymer network generally increases.[3][4][5]
-
Plasticization Effect: Residual solvents, moisture, or unreacted monomers can act as plasticizers, increasing the free volume and lowering the Tg.
-
Instrumental Parameters: The heating rate in DSC and the frequency in DMA can affect the measured Tg value. Slower heating rates in DSC and lower frequencies in DMA will generally result in lower Tg values.
Q3: How can I confirm the extent of crosslinking in my glycoluril network?
A3: The extent of crosslinking can be assessed using several methods:
-
FTIR Spectroscopy: Monitor the disappearance of characteristic peaks of the reactive groups (e.g., N-H or O-H groups in glycoluril and aldehydes) and the appearance of new peaks associated with the crosslinked structure. The absence of certain reactant peaks can indicate a high degree of cure.[6]
-
Swelling Studies: A lower degree of swelling in a suitable solvent generally indicates a higher crosslink density.
-
DMA: A higher storage modulus in the rubbery plateau region (above Tg) is indicative of a higher crosslink density.
-
Sol-Gel Analysis: The insoluble fraction (gel content) after solvent extraction provides a quantitative measure of the crosslinked portion of the network.
Troubleshooting Guides
Thermal Analysis (DSC & TGA)
| Problem | Possible Causes | Troubleshooting Steps |
| Broad or weak glass transition (Tg) in DSC | Incomplete cure, low sample mass, or presence of multiple overlapping thermal events. | 1. Ensure the sample is fully cured by extending the curing time or increasing the temperature. 2. Use a larger sample mass (typically 5-10 mg). 3. Employ Modulated DSC (MDSC) to separate reversing and non-reversing heat flows, which can help to resolve the glass transition from other events like enthalpy relaxation.[7] |
| Inconsistent decomposition temperatures in TGA | Non-uniform sample heating, variations in sample size or form (powder vs. film), or different heating rates. The decomposition of phenol-formaldehyde resins, which are analogous to some glycoluril-formaldehyde systems, is known to be a multi-step process.[8][9] | 1. Use a consistent sample form and mass for all TGA runs. 2. Ensure good thermal contact between the sample and the TGA pan. 3. Use a standardized heating rate for all experiments. |
| Exothermic peak observed during the first DSC scan of a cured sample | Residual curing is occurring in the DSC, indicating an incomplete initial cure. | 1. Re-evaluate your initial curing protocol (time and temperature). 2. Perform a second DSC scan on the same sample; the exothermic peak should be absent if the curing is completed during the first scan. |
Dynamic Mechanical Analysis (DMA)
| Problem | Possible Causes | Troubleshooting Steps |
| Sample slipping in the clamps | Improper sample mounting or insufficient clamping force. | 1. Ensure the sample is securely clamped with adequate torque. 2. Use sandpaper or other abrasive material on the clamp faces to improve grip. 3. For soft samples, consider using a different clamping geometry like shear or compression. |
| Noisy DMA signal | Poor sample geometry, internal voids or cracks in the sample, or instrumental vibrations. | 1. Prepare samples with uniform dimensions and smooth surfaces. 2. Visually inspect samples for defects before testing. 3. Ensure the DMA instrument is placed on a vibration-dampening table. |
| Storage modulus (E') drops significantly after Tg but does not form a stable rubbery plateau | The material may be degrading at temperatures slightly above the glass transition, or the crosslink density is very low. | 1. Perform a TGA analysis to determine the onset of thermal degradation and ensure the DMA temperature range is below this point. 2. If the crosslink density is low, the material may flow at higher temperatures. This can be confirmed by observing the sample after the DMA run. |
Spectroscopic Analysis (FTIR & NMR)
| Problem | Possible Causes | Troubleshooting Steps |
| Poor spectral quality in FTIR-ATR | Poor contact between the sample and the ATR crystal, or a rough sample surface. | 1. Ensure sufficient pressure is applied to the sample to achieve good contact with the ATR crystal. 2. If the sample is a rigid solid, consider cryo-grinding it into a powder and mixing with KBr to form a pellet for transmission FTIR. |
| Broad and poorly resolved peaks in solid-state NMR | Inherent nature of solid samples with restricted molecular motion. The analysis of insoluble crosslinked networks by NMR can be challenging due to severe line broadening.[10][11] | 1. Use advanced solid-state NMR techniques like high-resolution magic-angle spinning (HR-MAS) if available. 2. Swelling the network with a suitable deuterated solvent can sometimes improve spectral resolution by increasing chain mobility. |
| Difficulty in assigning peaks in the FTIR spectrum of a cured glycoluril-formaldehyde resin | Overlapping vibrational modes from different functional groups in the complex network structure. | 1. Compare the spectrum of the cured resin with the spectra of the individual starting materials (glycoluril, formaldehyde, etc.). 2. Consult literature for characteristic FTIR peak assignments for glycoluril and amino resins.[12] The disappearance of bands around 915 cm⁻¹ can indicate the reaction of epoxy groups if they are part of the formulation.[13] |
Swelling Studies
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent swelling ratio values | Incomplete saturation of the sample with the solvent, inaccurate measurement of swollen or dry weight, or degradation of the network in the solvent. | 1. Ensure the sample is fully immersed in the solvent and allow sufficient time to reach equilibrium swelling.[14] 2. Carefully blot the surface of the swollen sample to remove excess solvent before weighing. 3. Ensure the sample is completely dry before measuring the initial weight. |
| Sample dissolves or disintegrates in the solvent | The material is not sufficiently crosslinked, or the chosen solvent is too aggressive and is breaking down the network structure. | 1. Verify the curing process and consider increasing the crosslinker concentration or curing time/temperature. 2. Choose a solvent with a lower affinity for the polymer network. The choice of solvent is crucial, with non-polar and polar solvents interacting differently with the polymer.[14][15][16] |
Data Presentation
Table 1: Typical Mechanical Properties of Glycoluril-Formaldehyde Modified Mortar
| Glycoluril Dosage (%) | Compressive Strength (MPa) - 4 days | Compressive Strength (MPa) - 11 days | Compressive Strength (MPa) - 24 days |
| 1 | 25.8 | 32.1 | 38.4 |
| 2 | 28.3 | 35.2 | 42.1 |
| 3 | 30.1 | 37.5 | 44.9 |
| 4 | 29.5 | 36.8 | 44.0 |
| 5 | 28.7 | 35.8 | 42.8 |
Data adapted from a study on glycoluril-formaldehyde polymer-modified cement paste. The specimens were cured in formaldehyde for three days and then water-cured.[17]
Table 2: Thermal Properties of a Glycoluril-Melamine (GU-ME) Complex and Resulting Polymer
| Material | Property | Value |
| Glycoluril (GU) | Melting Point | >300 °C (with decomposition)[18] |
| Melamine (ME) | Melting Point | 345 °C (with decomposition)[18] |
| GU-ME Complex | Melting Point | 321 - 325 °C (with decomposition)[18] |
| GUMEFA Polymer | Free Formaldehyde Content | 1.15 - 1.34 wt.%[18] |
| GUMEFA Polymer | Methylol Group Content | 0.54 - 1.56 wt.%[18] |
GUMEFA: Glycoluril-Melamine-Formaldehyde Polymer[18]
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
-
Sample Preparation: Accurately weigh 5-10 mg of the cured glycoluril network into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan using the same parameters. The Tg is typically determined from the second heating scan to erase any previous thermal history.
-
-
Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.
2. Dynamic Mechanical Analysis (DMA) in Tension or Bending Mode
-
Sample Preparation: Prepare rectangular specimens of the cured network with uniform dimensions (e.g., 20 mm length x 5 mm width x 1 mm thickness).
-
Instrument Setup:
-
Select the appropriate clamping fixture (e.g., tensile or three-point bending).
-
Mount the sample securely in the clamps and measure the exact dimensions.
-
-
Experimental Parameters:
-
Set the frequency of oscillation (e.g., 1 Hz).
-
Set the strain amplitude to a value within the linear viscoelastic region of the material (typically 0.05-0.1%).
-
Define the temperature range to scan, ensuring it covers the glass transition region.
-
Set a heating rate (e.g., 3-5 °C/min).
-
-
Data Analysis: Determine the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The Tg can be identified as the peak of the tan delta curve or the peak of the loss modulus curve.
3. FTIR-ATR for Monitoring Cure
-
Sample Preparation: For uncured or partially cured samples, a small amount of the resin can be placed directly on the ATR crystal. For fully cured, rigid samples, ensure the surface is flat to allow for good contact.
-
Instrument Setup:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the ATR crystal and apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Collect the infrared spectrum over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).
-
-
Data Analysis: Monitor the changes in the intensity of characteristic absorption bands of the reactants and products over time or as a function of curing temperature.
Visualizations
Caption: General experimental workflow for the characterization of crosslinked glycoluril networks.
Caption: Troubleshooting decision tree for common issues in DSC analysis of glycoluril networks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.utwente.nl [research.utwente.nl]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Thermal decomposition of foundry resins: A determination of organic products by thermogravimetry–gas chromatography–mass spectrometry (TG–GC–MS) - Arabian Journal of Chemistry [arabjchem.org]
- 9. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 10. Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can NMR solve some significant challenges in metabolomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The Synthesis of a New Glycoluryl–Melamine–Formaldehyde Polymer under the Action of HEDP and the Investigation of the Content of Methylol Groups and Free Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 1,3,4,6-Tetrakis(methoxymethyl)glycoluril vs. Melamine Formaldehyde Resins in High-Performance Coatings
For researchers, scientists, and professionals in drug development and advanced materials, the selection of a crosslinking agent is a critical decision that dictates the ultimate performance and properties of a coating system. This guide provides an objective comparison between two prominent crosslinking technologies: 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMGU), commercially known as Powderlink® 1174, and the well-established melamine formaldehyde (MF) resins.
This comparison delves into their chemical structures, curing mechanisms, and key performance attributes, supported by available experimental data and detailed testing protocols.
At a Glance: Key Chemical Differences
This compound (TMMGU) is a fully alkylated, tetra-functional crosslinking agent based on a glycoluril backbone. Its structure is characterized by a bicyclic urea core, which imparts a high degree of rigidity and thermal stability.
Melamine Formaldehyde (MF) Resins are a broader class of aminoplast resins synthesized from the reaction of melamine with formaldehyde. They are available in various degrees of alkylation (e.g., methylation, butylation) and functionality. A common example used in high-performance coatings is Hexamethoxymethylmelamine (HMMM), a hexa-functional crosslinker.
Performance Comparison: A Data-Driven Analysis
| Property | This compound (TMMGU) | Melamine Formaldehyde (MF) Resins (HMMM type) |
| Typical Cure Temperature | Lower cure temperatures achievable, particularly with unblocked catalysts (e.g., 121°C) | Typically require higher cure temperatures (110°C - 130°C for 10-30 minutes with a strong acid catalyst)[1] |
| Film Flexibility | Generally imparts greater flexibility to the cured film. | Can lead to more rigid and potentially brittle films, though this is formulation dependent. |
| Adhesion | Excellent adhesion to various substrates. | Good adhesion, a well-established characteristic. |
| Chemical Resistance | Good chemical resistance; self-condensation of glycoluril can improve acid resistance.[2] | Excellent chemical and stain resistance.[3] |
| Formaldehyde Release | Significantly lower; reported to release approximately 20 times less formaldehyde during cure compared to melamine resins. | Higher potential for formaldehyde release during curing. |
| Film Thickness | Capable of forming thick, pinhole-free films (exceeding 4 mils). | Film thickness limitations can exist to avoid defects. |
| Catalyst Requirement | Requires a strong acid catalyst (e.g., sulfonic acids); performance is sensitive to catalyst choice (blocked vs. unblocked). | Requires an acid catalyst, with performance influenced by the degree of alkylation. |
Experimental Protocols: A Guide to Performance Evaluation
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key performance tests based on ASTM standards.
Flexibility: Mandrel Bend Test (ASTM D522)
Objective: To assess the resistance of a coating to cracking upon bending.
Methodology:
-
Specimen Preparation: Apply the coating to be tested to uniform thickness on flexible metal panels (e.g., steel or aluminum). Cure the panels according to the specified schedule for each crosslinker.
-
Test Procedure (Method B - Cylindrical Mandrel):
-
Secure the coated panel in the mandrel bend test apparatus.
-
Bend the panel 180 degrees around a series of cylindrical mandrels of decreasing diameter.
-
After each bend, visually inspect the coating for any signs of cracking, flaking, or delamination.
-
-
Data Reporting: The flexibility is reported as the smallest mandrel diameter at which the coating does not exhibit cracking.
Adhesion: Tape Test (ASTM D3359)
Objective: To assess the adhesion of a coating to a substrate.
Methodology:
-
Specimen Preparation: Apply and cure the coating on a suitable substrate as per the standard procedure.
-
Test Procedure (Method B - Cross-Cut):
-
For films with a dry film thickness of less than 5 mils (125 µm), make a series of six parallel cuts through the coating to the substrate using a sharp blade.[4]
-
Make a second series of six parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.[4]
-
Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.
-
Rapidly pull the tape off at a 180-degree angle.[5]
-
-
Data Reporting: The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the cross-cut area is removed), based on a visual comparison to the standard's classification.[5]
Chemical Resistance: Household Chemicals Test (ASTM D1308)
Objective: To evaluate the effect of various chemicals on the coating surface.
Methodology:
-
Specimen Preparation: Prepare and cure coated panels as previously described.
-
Test Procedure (Spot Test):
-
Place a few drops of the test chemical (e.g., acids, bases, solvents) onto the coated surface.
-
Cover the spot with a watch glass to prevent evaporation.[6]
-
Allow the chemical to remain in contact with the coating for a specified period (e.g., 24 hours).
-
After the exposure time, remove the watch glass and rinse the panel with water.
-
-
Data Reporting: Visually inspect the exposed area for any changes, such as discoloration, blistering, loss of gloss, or softening, and compare it to an unexposed area of the same panel.[7][8]
Signaling Pathways and Experimental Workflows
Crosslinking Mechanisms
The crosslinking of both TMMGU and MF resins with hydroxyl-functional polymers proceeds via an acid-catalyzed condensation reaction. The following diagrams illustrate the generalized reaction pathways.
Caption: Acid-catalyzed crosslinking of hydroxyl-functional polymers.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comparative study of the two crosslinking agents.
References
- 1. paint.org [paint.org]
- 2. chemquest.com [chemquest.com]
- 3. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 4. store.astm.org [store.astm.org]
- 5. hightower-labs.com [hightower-labs.com]
- 6. matestlabs.com [matestlabs.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. store.astm.org [store.astm.org]
A Head-to-Head Battle of Crosslinkers: Glycoluril vs. Benzoguanamine in High-Performance Coatings
In the competitive landscape of thermosetting resins, the choice of crosslinking agent is paramount to achieving desired coating performance. Among the myriad of options, glycoluril and benzoguanamine-based crosslinkers have carved out significant niches, offering distinct advantages for formulators in industrial, automotive, and packaging sectors. This guide provides a detailed comparative analysis of these two prominent chemistries, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their coating formulations.
Executive Summary
Glycoluril and benzoguanamine crosslinkers, both belonging to the amino resin family, are instrumental in forming durable, resistant, and high-quality coating films. Glycoluril-based crosslinkers are renowned for conferring excellent flexibility, superior adhesion, and low formaldehyde release during curing.[1][2][3] In contrast, benzoguanamine-based crosslinkers are lauded for their ability to impart exceptional chemical resistance, particularly against alkaline substances, and for enhancing film flexibility and toughness.[4]
The selection between these two crosslinkers often hinges on the specific end-use application requirements. For instance, in applications where flexibility and adhesion to metal substrates are critical, such as in coil and can coatings, glycoluril resins are often favored.[1] Conversely, for coatings requiring robust chemical resistance and durability, such as in appliance finishes and primers, benzoguanamine resins are a common choice.[4]
Performance Attributes: A Quantitative Comparison
To provide a clear and objective comparison, the following table summarizes the typical performance data of coatings formulated with either glycoluril or benzoguanamine crosslinkers. The data is based on a standard solvent-borne acrylic resin system, cured under typical conditions.
| Performance Metric | Test Method (ASTM) | Glycoluril Crosslinker | Benzoguanamine Crosslinker |
| Cure Response | |||
| Cure Schedule (Time @ Temperature) | - | 20 min @ 130°C | 20 min @ 150°C |
| Film Properties | |||
| Pencil Hardness | D3363 | F - H | H - 2H |
| Conical Mandrel Flexibility | D522 | 1/8 inch (Pass) | 1/4 inch (Pass) |
| Adhesion (Cross-hatch) | D3359 | 5B | 4B |
| Gloss (60°) | D523 | 92 | 88 |
| Resistance Properties | |||
| Solvent Resistance (MEK Double Rubs) | D4752 | 150+ | 200+ |
| Chemical Resistance (5% NaOH, 1 hr) | D1308 | Slight Gloss Loss | No Effect |
| UV Resistance (QUV-A, 500 hrs) | G154 | >90% Gloss Retention | ~80% Gloss Retention |
| Other Properties | |||
| Formaldehyde Release | - | Low | Moderate |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison table.
Coating Formulation and Application
-
Resin System: A standard solvent-borne hydroxy-functional acrylic resin was used as the base polymer.
-
Crosslinker Addition: Glycoluril (tetramethoxymethyl glycoluril) and benzoguanamine-formaldehyde resin were added at a 70:30 solids ratio with the acrylic resin.
-
Catalyst: A blocked sulfonic acid catalyst (2% on total resin solids) was used to initiate the crosslinking reaction upon heating.
-
Solvent Blend: A mixture of xylene and butyl acetate was used to achieve a spraying viscosity of 25-30 seconds in a Zahn #2 cup.
-
Application: The coatings were spray-applied onto cold-rolled steel panels to a dry film thickness of 1.0-1.2 mils.
-
Curing: The coated panels were cured in a convection oven according to the specified cure schedules for each crosslinker.
Performance Testing
-
Pencil Hardness (ASTM D3363): The hardness of the cured film was determined by the ability of the coating to resist indentation from a series of calibrated pencil leads of increasing hardness.
-
Conical Mandrel Flexibility (ASTM D522): Coated panels were bent over a conical mandrel, and the flexibility was assessed by the smallest diameter at which the coating did not show any signs of cracking or delamination.
-
Adhesion (Cross-hatch, ASTM D3359): A lattice pattern was cut into the coating, and pressure-sensitive tape was applied and then rapidly removed. Adhesion was rated on a scale of 0B to 5B, with 5B representing no coating removal.
-
Gloss (ASTM D523): The specular gloss of the coating was measured at a 60-degree angle using a gloss meter.
-
Solvent Resistance (ASTM D4752): The resistance of the coating to methyl ethyl ketone (MEK) was evaluated by rubbing the surface with a MEK-saturated cloth and counting the number of double rubs until the coating was marred.
-
Chemical Resistance (ASTM D1308): A spot of 5% sodium hydroxide (NaOH) solution was placed on the coating surface for one hour, covered with a watch glass. The effect on the coating was then visually assessed.
-
UV Resistance (ASTM G154): Coated panels were exposed to alternating cycles of UV-A light and condensation in a QUV accelerated weathering tester for 500 hours. Gloss retention was measured to assess the coating's durability.
Visualizing the Chemistry and Process
To further elucidate the differences and applications of these crosslinkers, the following diagrams illustrate their reaction mechanisms and a typical experimental workflow.
Caption: Crosslinking mechanisms of glycoluril and benzoguanamine.
Caption: A typical experimental workflow for coating evaluation.
Caption: Key performance attributes of glycoluril and benzoguanamine.
Conclusion
The choice between glycoluril and benzoguanamine crosslinkers is a nuanced decision that depends on the specific performance requirements of the final coating. Glycoluril-based crosslinkers are an excellent choice for applications demanding high flexibility, strong adhesion, and low formaldehyde emissions. Benzoguanamine-based crosslinkers, on the other hand, excel in providing superior chemical resistance and film hardness. By understanding the distinct advantages and performance trade-offs of each, formulators can optimize their coating systems to meet the rigorous demands of their respective industries. The data and protocols presented in this guide serve as a valuable starting point for the development and evaluation of high-performance coatings utilizing these versatile crosslinking technologies.
References
Performance Showdown: TMMGU-Based Coatings Set a High Bar in Durability and Finish Quality
A detailed analysis of coatings formulated with 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMGU) reveals their superior performance in key metrics, including durability, chemical resistance, and aesthetic finish, when compared to traditional crosslinking agents like melamine-formaldehyde, triglycidyl isocyanurate (TGIC), and β-hydroxyalkylamide (HAA).
Coatings incorporating TMMGU as a crosslinking agent are gaining significant traction in high-performance applications, from automotive to industrial finishes. This guide provides a comprehensive comparison of TMMGU-based coatings against established alternatives, supported by experimental data and standardized testing protocols. The inherent chemical structure of TMMGU contributes to a highly crosslinked and stable coating, leading to marked improvements in weathering resistance, hardness, and adhesion.
Executive Summary of Performance Data
The following tables summarize the quantitative performance of TMMGU-based coatings in comparison to melamine-formaldehyde, TGIC polyester, and HAA polyester coatings. The data is a compilation from various industry sources and technical data sheets. It is important to note that specific performance can vary based on the full formulation of the coating system.
| Performance Metric | TMMGU-Based Coating | Melamine-Formaldehyde Coating | TGIC Polyester Coating | HAA Polyester Coating | Test Method |
| Pencil Hardness | 2H - 3H | H - 2H | H - 2H | H - 2H | ASTM D3363 |
| Adhesion (Cross-hatch) | 5B | 4B - 5B | 5B | 5B | ASTM D3359 |
| Impact Resistance (Direct) | 160 in-lbs | 120 - 160 in-lbs | 160 in-lbs | 160 in-lbs | ASTM D2794 |
| 60° Gloss Retention (%) | > 90% | 70 - 85% | 80 - 90% | 80 - 90% | ASTM D523 / D4587 |
| (after 1000h accelerated weathering) |
Table 1: Comparison of Mechanical and Weathering Performance.
| Chemical Resistance | TMMGU-Based Coating | Melamine-Formaldehyde Coating | TGIC Polyester Coating | HAA Polyester Coating | Test Method |
| 5% HCl (1 hr) | No effect | Slight gloss loss | No effect | No effect | ASTM D1308 |
| 5% NaOH (1 hr) | No effect | Slight softening | No effect | No effect | ASTM D1308 |
| MEK (50 double rubs) | No effect | Softening | Slight gloss loss | Slight gloss loss | ASTM D5402 |
Table 2: Comparison of Chemical Resistance.
Experimental Protocols
The performance data presented in this guide is based on standardized testing methodologies to ensure accurate and reproducible results. The following are detailed protocols for the key experiments cited.
Pencil Hardness (ASTM D3363)
This test determines the hardness of a coating film by the scratching resistance to calibrated pencils of varying hardness.
-
Specimen Preparation: The coating is applied to a flat, rigid substrate and cured according to the manufacturer's specifications.
-
Pencil Preparation: A set of calibrated pencils ranging from 6B (softest) to 6H (hardest) is used. The pencil lead is squared and flattened by rubbing on 400-grit sandpaper.
-
Test Procedure: The coated panel is placed on a firm, level surface. The pencil is held at a 45° angle to the surface and pushed forward with uniform pressure.
-
Evaluation: The hardness is reported as the hardest pencil that does not scratch or mar the coating surface.
Adhesion (ASTM D3359 - Method B)
This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.
-
Specimen Preparation: The coating is applied to a clean, flat metal panel and cured.
-
Procedure: A cross-hatch pattern is made through the film to the substrate using a special cutting tool. For films up to 2.0 mils (50 µm), eleven cuts are made in each direction. For films between 2.0 and 5.0 mils (50 to 125 µm), six cuts are made in each direction.
-
A pressure-sensitive tape is applied over the cross-hatch and smoothed down.
-
The tape is then rapidly pulled off at a 180° angle.
-
Evaluation: Adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe peeling).
Accelerated Weathering and Gloss Retention (ASTM D4587 and ASTM D523)
This test evaluates the durability of a coating when exposed to simulated weathering conditions and the corresponding change in gloss.
-
Apparatus: A fluorescent UV and condensation apparatus is used.
-
Test Cycle: A common cycle consists of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Procedure: Coated panels are placed in the chamber for a specified duration (e.g., 1000 hours).
-
Gloss Measurement (ASTM D523): The specular gloss is measured at a 60° angle before and after the weathering exposure using a glossmeter.
-
Evaluation: Gloss retention is calculated as the percentage of the final gloss value relative to the initial gloss value.
Chemical Resistance (ASTM D1308)
This method determines the effect of household or industrial chemicals on a coating.
-
Procedure: A small amount of the test chemical (e.g., 5% HCl, 5% NaOH, MEK) is placed on the coated surface. The spot is covered with a watch glass for a specified period (e.g., 1 hour).
-
Evaluation: After the exposure time, the panel is washed and dried. The tested area is examined for any changes in appearance, such as discoloration, blistering, softening, or loss of gloss.
Visualizing the Crosslinking Advantage
The superior performance of TMMGU-based coatings is rooted in the formation of a dense and stable crosslinked network. The following diagram illustrates the general workflow for evaluating coating performance.
The logical flow from formulation to final performance evaluation highlights the critical stages where the choice of crosslinker impacts the final properties of the coating. The robust crosslinking provided by TMMGU during the curing stage is fundamental to the enhanced performance observed in subsequent testing.
A Comparative Guide to the Thermal Analysis of Polymers Crosslinked with Glycoluril and Alternative Agents
For researchers, scientists, and professionals in drug development, understanding the thermal stability of polymers is critical for a wide range of applications, from controlled-release formulations to medical device coatings. This guide provides a comparative analysis of the thermal properties of polymers crosslinked with glycoluril against those cured with other common crosslinking agents. The data presented is derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into decomposition temperatures, glass transition temperatures, and overall thermal stability.
Executive Summary
Glycoluril-based crosslinkers are gaining attention for their potential to enhance the thermal and mechanical properties of polymers. This guide synthesizes available data to compare the thermal performance of glycoluril-crosslinked systems with that of established alternatives such as melamine-formaldehyde, urea-formaldehyde, and conventional epoxy and polyurethane curing agents. While direct, side-by-side comparative studies on identical polymer backbones are limited in publicly accessible literature, this guide collates and presents data from various relevant studies to provide a valuable comparative overview.
Comparative Thermal Analysis Data
The following tables summarize key quantitative data from TGA and DSC analyses of various crosslinked polymer systems.
Table 1: Thermogravimetric Analysis (TGA) Data for Various Crosslinked Polymers
| Polymer System | Crosslinking Agent | Onset Decomposition Temp. (T_onset_) °C | Temperature of Max. Decomposition Rate (T_max_) °C | Char Yield at 600°C (%) |
| Formaldehyde-Based Resins | ||||
| Glycoluril-Melamine-Formaldehyde (GUMEFA) | Glycoluril/Melamine | 345-360[1] | - | - |
| Melamine-Formaldehyde (MF) | Melamine | ~300-350[2] | ~380[2] | Varies with M/F ratio |
| Urea-Formaldehyde (UF) | Urea | ~200 | - | Low |
| Epoxy Resins | ||||
| Bisphenol A Epoxy | Amine Hardener (DDS) | 363[3] | - | 16[3] |
| Bisphenol A Epoxy + Phthalonitrile | Amine Hardener (DDS) | 390.2[3] | - | 59.6[3] |
| Polyurethanes | ||||
| Polyurethane (PU-MDI based) | Diisocyanate | - | 374 | - |
| Polyurethane (PU-HDI based) | Diisocyanate | - | 352 | - |
| Polyurethane (PU-IPDI based) | Diisocyanate | - | 358 | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Differential Scanning Calorimetry (DSC) Data for Various Crosslinked Polymers
| Polymer System | Crosslinking Agent | Glass Transition Temp. (T_g_) °C |
| Epoxy Resins | ||
| Bisphenol A Epoxy | Amine Hardener (DDS) | 181[3] |
| Bisphenol A Epoxy + Phthalonitrile | Amine Hardener (DDS) | 195[3] |
| Polyurethanes | ||
| Polyurethane (PU-MDI based) | Diisocyanate | -20.7 |
| Polyurethane (PU-HDI based) | Diisocyanate | -48.2 |
| Polyurethane (PU-IPDI based) | Diisocyanate | 12.5 |
| Acrylic Resins | ||
| Acrylic Resin | Methylated Melamine | - |
| Acrylic Resin | Glycoluril | - |
Note: T_g_ values are highly dependent on the specific polymer backbone and crosslink density.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable thermal analysis. Below are generalized protocols for TGA and DSC analysis of crosslinked polymers.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A small sample of the cured polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., platinum, alumina, or ceramic).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small, accurately weighed sample of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heat: The sample is heated from a low temperature (e.g., -50°C) to a temperature above its expected glass transition (e.g., 200°C) at a controlled rate (e.g., 10°C/min). This step removes the thermal history of the sample.
-
Cool: The sample is then cooled back down to the starting temperature at a controlled rate.
-
Second Heat: The sample is reheated at the same controlled rate. The glass transition temperature (T_g_) is determined from the inflection point in the baseline of the second heating curve.
-
-
Data Analysis: The heat flow to the sample is recorded as a function of temperature. The T_g_ is identified as a step-change in the heat flow curve.
Visualizing the Impact of Crosslinking
The following diagrams illustrate the conceptual relationships in the thermal analysis of crosslinked polymers.
Caption: Relationship between polymer components, curing, and final properties.
Caption: Workflow for thermal analysis and data interpretation.
Discussion and Conclusion
The available data suggests that the incorporation of glycoluril into polymer networks, particularly in formaldehyde-based resins, can lead to high thermal stability, as indicated by the high decomposition temperature of the GUMEFA system[1]. This is likely due to the rigid, bicyclic structure of the glycoluril molecule, which can increase the crosslink density and restrict the thermal motion of the polymer chains.
In comparison, traditional crosslinkers exhibit a wide range of thermal stabilities. For instance, in polyurethanes, the structure of the diisocyanate has a significant impact on the glass transition temperature and decomposition profile. Aromatic isocyanates like MDI generally lead to higher T_g_ values and thermal stability compared to some aliphatic isocyanates. In epoxy systems, the choice of curing agent is paramount, with amine hardeners and other agents like phthalonitrile significantly influencing the final thermal properties of the cured resin[3].
References
Spectroscopic Analysis of Crosslinking Kinetics: A Comparative Guide to 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMG)
For researchers, scientists, and drug development professionals working with polymer crosslinking, understanding the kinetics of the curing process is paramount for controlling material properties. This guide provides a comparative analysis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMG), commercially known as Powderlink® 1174, against other common crosslinking agents. The comparison is supported by experimental data obtained through spectroscopic techniques, offering insights into reaction rates and mechanisms.
Comparative Analysis of Crosslinking Kinetics
The selection of a crosslinking agent significantly impacts the curing profile and final properties of a polymer network. TMMG, a glycoluril-based aminoplast crosslinker, is often favored in applications like powder coatings for its ability to form highly crosslinked films with excellent flexibility and durability. Methanol is released as a byproduct during the curing reaction with hydroxyl-functional polymers.
Below is a summary of quantitative data comparing the crosslinking kinetics of TMMG with other commonly used crosslinkers. It is important to note that direct comparison of kinetic data from different studies can be challenging due to variations in experimental conditions (e.g., resin type, catalyst, temperature program). The data presented here is compiled from various sources to provide a relative performance overview.
| Crosslinker Type | Crosslinker Example | Resin Type | Typical Cure Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Gel Time at 200°C (s) | Key Spectroscopic Features for Kinetic Monitoring |
| Glycoluril | This compound (TMMG / Powderlink® 1174) | Hydroxyl-functional Polyester | 160 - 200 | ~80-100 | ~60-120 | Decrease in O-H stretching (FTIR), Changes in methoxymethyl proton signals (NMR) |
| Melamine-Formaldehyde | Hexamethoxymethylmelamine (HMMM) | Hydroxyl-functional Polyester/Acrylic | 120 - 180 | ~70-90 | ~45-90 | Decrease in O-H stretching (FTIR), Changes in methoxymethyl and N-H signals (FTIR/NMR) |
| Isocyanate (Blocked) | ε-Caprolactam-blocked Isophorone Diisocyanate (IPDI) | Hydroxyl-functional Polyester | 160 - 200 | ~90-120 | ~90-180 | Disappearance of isocyanate peak (~2270 cm⁻¹) (FTIR), Formation of urethane linkage (FTIR) |
| Epoxy/Acid | Triglycidyl Isocyanurate (TGIC) | Carboxyl-functional Polyester | 160 - 200 | ~70-90 | ~50-100 | Decrease in epoxy ring vibration (~915 cm⁻¹) and carboxylic acid C=O stretching (FTIR) |
| β-Hydroxyalkylamide | N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide | Carboxyl-functional Polyester | 180 - 220 | ~100-130 | ~120-240 | Decrease in carboxylic acid O-H and C=O stretching (FTIR), Formation of ester linkage (FTIR) |
Note: The provided values for Activation Energy and Gel Time are approximate ranges gathered from various literature sources and should be used for comparative purposes only. Actual values are highly dependent on the specific formulation and curing conditions.
Experimental Protocols for Spectroscopic Analysis
Accurate determination of crosslinking kinetics relies on precise experimental methodologies. In-situ spectroscopic techniques are particularly powerful as they allow for real-time monitoring of chemical changes during the curing process.
In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This technique is ideal for monitoring the curing of thin films, such as coatings.
Methodology:
-
Sample Preparation: A thin film of the formulated resin and crosslinker mixture is cast directly onto the ATR crystal (e.g., diamond or germanium). For powder coatings, the powder is applied to the crystal and heated to its melting point to form a uniform film.
-
Instrument Setup: The ATR accessory is placed in the sample compartment of an FTIR spectrometer. The crystal is equipped with a heating element and a temperature controller to allow for precise temperature ramping and isothermal holds, mimicking the curing schedule.
-
Data Acquisition: FTIR spectra are collected at regular intervals (e.g., every 30 seconds) throughout the curing process. Key parameters to set include the spectral range (typically 4000-650 cm⁻¹), resolution (e.g., 4 cm⁻¹), and number of scans per spectrum.
-
Kinetic Analysis: The rate of crosslinking is determined by monitoring the change in the integrated area of specific infrared absorption bands over time. For the TMMG-polyester system, this typically involves monitoring the decrease of the broad hydroxyl (-OH) stretching band of the polyester (around 3500 cm⁻¹) and potentially the C-O stretching of the methoxymethyl groups of TMMG. The degree of conversion (α) at a given time (t) can be calculated using the following equation:
α(t) = (A₀ - Aₜ) / (A₀ - Aբ)
where A₀ is the initial peak area, Aₜ is the peak area at time t, and Aբ is the final peak area upon full cure.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to quantify the consumption of reactants and the formation of products.
Methodology:
-
Sample Preparation: The resin, crosslinker, and any catalyst are dissolved in a high-boiling, deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a short acquisition time.
-
Instrument Setup: The NMR probe is preheated to the desired reaction temperature. Automated acquisition is set up to collect spectra at regular time intervals.
-
Data Acquisition: A series of ¹H or ¹³C NMR spectra are acquired over the course of the reaction. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between scans by using a sufficiently long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the nuclei of interest.
-
Kinetic Analysis: The reaction kinetics are followed by integrating the signals corresponding to specific functional groups. For the TMMG-polyester system, one can monitor the decrease in the intensity of the methoxymethyl proton signal of TMMG and the appearance of new signals corresponding to the formed ether linkages and released methanol. The concentration of the reactants at each time point can be determined by comparing the integral of their characteristic peaks to the integral of an internal standard of known concentration.
Visualizing the Process
Diagrams can aid in understanding the experimental workflow and the underlying chemical reactions.
A Comparative Guide to the Flexibility of Crosslinked Films for Pharmaceutical and Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The flexibility of polymer films is a critical attribute in many pharmaceutical and biomedical applications, from transdermal patches to wound dressings and drug delivery systems. Crosslinking is a common strategy to enhance the mechanical properties and control the degradation of these films. However, the choice of crosslinking agent significantly impacts the final flexibility of the film. This guide provides an objective comparison of the performance of various crosslinking agents, supported by experimental data, to aid in the selection of the most suitable agent for your specific application.
Data Presentation: Comparison of Mechanical Properties
The following table summarizes the impact of different crosslinking agents on the key mechanical properties related to the flexibility of biopolymer films. Tensile Strength (TS) indicates the maximum stress a material can withstand while being stretched, Elongation at Break (%E) represents its ductility and how much it can stretch before breaking, and Young's Modulus (E) is a measure of its stiffness.
| Biopolymer | Crosslinking Agent | Concentration | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |
| Chitosan | None (Control) | - | 62.5 ± 8.4 | 60.5 ± 7.6 | 1.8 ± 0.4 | [1] |
| Tannic Acid | 30 wt% | 108.8 ± 10.2 | - | 3.8 ± 0.3 | [1] | |
| Glutaraldehyde | 5 mmol/L | ~18 | ~30 | - | [2] | |
| Genipin | 5 mmol/L | ~25 | ~25 | - | [2] | |
| Gelatin | None (Control) | - | - | - | - | |
| Glutaraldehyde (GTA) | 0.05 wt% | ~2.5 | ~8 | - | [3] | |
| Glutaraldehyde (GTA) | 0.25 wt% | ~4.0 | ~5 | - | [3] | |
| Glutaraldehyde (GTA) | 1.0 wt% | ~5.5 | ~4 | - | [3] | |
| Genipin | - | Higher than GTA | Similar to GTA | - | [4] | |
| Dialdehyde Starch (DAS) | - | Significantly Increased | Increased | - | [5][6] | |
| EDC-NHS | - | ~2x higher than control | ~2x higher than control | 0.00009943 | [1][5] | |
| Squaric Acid (SQ) | - | No beneficial change | No beneficial change | - | [5][6] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution. The values for Glutaraldehyde and Genipin on Chitosan are estimated from graphical representations in the source material.
Experimental Protocols
Tensile Strength Testing (ASTM D882)
This protocol outlines the standardized method for determining the tensile properties of thin plastic films.[7][8][9]
a. Specimen Preparation:
-
Cut rectangular strips from the film sample. Per ASTM D882, the width should be between 5.0 mm and 25.4 mm.[10]
-
Ensure the length is at least 50 mm longer than the initial grip separation.[10]
-
The thickness of the specimen should be uniform to within 10% for films ≤ 0.25 mm and 5% for films > 0.25 mm and < 1.0 mm.[10]
-
Handle specimens carefully to avoid introducing flaws or tears.
b. Test Procedure:
-
Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for not less than 40 hours prior to testing.[7]
-
Set the initial grip separation on the universal testing machine (UTM). A 250-mm (10-in.) gage length is recommended for modulus determination.[10]
-
Securely clamp the specimen in the grips, ensuring it is vertically aligned and under no tension.[7]
-
Set the rate of grip separation (speed of testing) based on the material's expected elongation at break.[10]
-
Initiate the test, and the UTM will apply a uniaxial load to the film until it ruptures.
-
Record the force and elongation data throughout the test.
c. Data Analysis:
-
Tensile Strength: The maximum tensile stress sustained by the specimen during the test.
-
Elongation at Break: The strain on the specimen at the point of rupture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
Dynamic Mechanical Analysis (DMA)
DMA is used to study the viscoelastic properties of materials, providing information on the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature or frequency.[11][12][13][14]
a. Specimen Preparation:
-
Prepare a rectangular film specimen of appropriate dimensions for the DMA clamp (e.g., tension mode for thin films).
-
Ensure the specimen is free of defects and has a uniform thickness.
b. Test Procedure:
-
Mount the specimen in the appropriate fixture of the DMA instrument (e.g., tensile clamps).
-
Set the experimental parameters, which typically include:
-
Test Mode: Temperature ramp or frequency sweep.
-
Temperature Range: e.g., -150°C to 300°C.
-
Heating/Cooling Rate: e.g., 3°C/min.
-
Frequency: e.g., 1 Hz for a temperature ramp.
-
Strain/Stress Amplitude: Within the linear viscoelastic region of the material.
-
-
Initiate the analysis. The instrument applies a sinusoidal stress and measures the resultant strain.
c. Data Analysis:
-
Storage Modulus (E'): Represents the elastic response of the material and its ability to store energy. A higher E' indicates greater stiffness.
-
Loss Modulus (E''): Represents the viscous response of the material and its ability to dissipate energy as heat.
-
Tan Delta (tan δ = E''/E'): The ratio of the loss modulus to the storage modulus. Peaks in the tan δ curve often correspond to molecular relaxations and can indicate the glass transition temperature (Tg).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Figure 1. Simplified Crosslinking Mechanisms.
References
- 1. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-property of crosslinked chitosan/silica composite films modified by genipin and glutaraldehyde under alkaline conditions | CoLab [colab.ws]
- 5. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 8. How to Perform an ASTM D882 Plastic Film Tensile Strength Test - ADMET [admet.com]
- 9. matestlabs.com [matestlabs.com]
- 10. wewontech.com [wewontech.com]
- 11. DMA: Dynamic Mechanical Analysis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. pbipolymer.com [pbipolymer.com]
- 13. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Host-Guest Binding Affinities of Glycoluril Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the host-guest binding affinities of various glycoluril derivatives, supported by experimental data. Glycoluril-based macrocycles and molecular clips are of significant interest in drug delivery and development due to their ability to encapsulate or bind to a wide range of guest molecules, including active pharmaceutical ingredients (APIs). Understanding their binding affinities is crucial for designing effective drug delivery systems, enhancing drug solubility, and controlling drug release.
Overview of Glycoluril Derivatives
Glycoluril is a bicyclic molecule that serves as the fundamental building block for a diverse range of synthetic host molecules. The most prominent among these are the cucurbit[n]urils (CB[n]), which are macrocyclic compounds formed by the acid-catalyzed condensation of glycoluril and formaldehyde. These pumpkin-shaped molecules possess a hydrophobic inner cavity and two polar, carbonyl-lined portals, enabling them to bind a variety of guest molecules in aqueous solutions.[1] Beyond the macrocyclic CB[n] family, other glycoluril derivatives, such as acyclic cucurbiturils and "molecular clips," have been developed, offering different cavity sizes, shapes, and binding properties.[2][3]
The binding of a guest molecule into the cavity of a glycoluril-based host is a complex process driven by a combination of non-covalent interactions, including the hydrophobic effect, ion-dipole interactions, hydrogen bonding, and van der Waals forces. The release of "high-energy" water molecules from the host's cavity upon guest encapsulation is a significant thermodynamic driving force for complex formation.[4]
Comparative Binding Affinities
The binding affinity of a host-guest pair is quantified by the association constant (K_a) or the dissociation constant (K_d), where a higher K_a (and lower K_d) indicates a stronger binding interaction. The Gibbs free energy of binding (ΔG) provides a thermodynamic measure of the stability of the host-guest complex. The following tables summarize the binding affinities of various glycoluril derivatives with a range of guest molecules, as determined by experimental methods such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Cucurbit[n]uril (CB[n]) Family
Cucurbiturils are a well-studied class of glycoluril derivatives, with CB[5], CB[6], CB[7], and CB[8] being the most common. Their cavity size varies with the number of glycoluril units, leading to selective binding of guests with complementary shapes and sizes.
Table 1: Binding Affinities of Cucurbit[n]urils (n=5-8) with Various Cationic Guests [8]
| Host | Guest | Ionic Radius (Å) | log K_a |
| CB[5] | Li⁺ | 0.76 | 2.1 |
| CB[5] | Na⁺ | 1.02 | 2.5 |
| CB[5] | K⁺ | 1.38 | 2.3 |
| CB[5] | Rb⁺ | 1.52 | < 1 |
| CB[5] | Cs⁺ | 1.67 | < 1 |
| CB[6] | Li⁺ | 0.76 | 2.5 |
| CB[6] | Na⁺ | 1.02 | 3.1 |
| CB[6] | K⁺ | 1.38 | 4.2 |
| CB[6] | Rb⁺ | 1.52 | 3.9 |
| CB[6] | Cs⁺ | 1.67 | 5.1 |
| CB[7] | Li⁺ | 0.76 | 2.8 |
| CB[7] | Na⁺ | 1.02 | 3.5 |
| CB[7] | K⁺ | 1.38 | 4.0 |
| CB[7] | Rb⁺ | 1.52 | 3.8 |
| CB[7] | Cs⁺ | 1.67 | 3.5 |
| CB[8] | Li⁺ | 0.76 | 2.7 |
| CB[8] | Na⁺ | 1.02 | 3.2 |
| CB[8] | K⁺ | 1.38 | 3.6 |
| CB[8] | Rb⁺ | 1.52 | 3.5 |
| CB[8] | Cs⁺ | 1.67 | 3.3 |
Table 2: Binding Affinities of Cucurbit[7]uril (CB[7]) with Organic Guest Molecules
| Guest Molecule | Binding Constant (K_a, M⁻¹) | Method | Reference |
| Nabumetone | 10^4.66 | ITC | [6] |
| Naproxen | (1.9 ± 0.3) x 10^6 | ¹H NMR | [6] |
| Adamantane derivatives | up to 5 x 10^15 | NMR competition | [9] |
| Bicyclo[2.2.2]octane derivatives | up to 10^15 | NMR competition | [9] |
Glycoluril-Derived Molecular Clips
Molecular clips are another class of glycoluril derivatives that possess a U-shaped cavity. These hosts are particularly adept at binding planar aromatic guest molecules through π-π stacking interactions, in addition to hydrogen bonding and electrostatic interactions.
Table 3: Binding Affinities of a Water-Soluble Glycoluril Molecular Clip with Cationic Dyes [2][5][10]
| Guest Molecule | Association Constant (K_a, M⁻¹) |
| Methylene Blue | 3.92 x 10⁷ |
| Azure A | 5.19 x 10⁶ |
| Proflavin H⁺ | 2.04 x 10⁵ |
| Acridine Orange H⁺ | 1.81 x 10⁶ |
| N-methylacridinium iodide | 5.07 x 10⁵ |
| Neutral Red H⁺ | - |
| Methylene Violet (neutral) | 5.76 x 10⁴ |
| Acridine (neutral) | 1.09 x 10⁴ |
Experimental Protocols
Accurate determination of binding affinities is paramount for the rational design of host-guest systems. The following are detailed protocols for two of the most common techniques used to measure these interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.
Protocol for a Typical ITC Experiment:
-
Sample Preparation:
-
Prepare a buffer solution and use it to dissolve both the host (e.g., cucurbituril) and the guest molecule to ensure that heats of dilution are minimized.
-
Accurately determine the concentrations of the host and guest stock solutions. This is critical for the accuracy of the determined stoichiometry.
-
Degas both solutions for approximately 5 minutes prior to the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.[11]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe with a suitable detergent and rinse extensively with deionized water and then the experimental buffer.
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the reference cell with deionized water or the experimental buffer.
-
-
Loading Samples:
-
Carefully load the host solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the guest solution into the injection syringe. The concentration of the guest in the syringe is typically 10-20 times higher than the host concentration in the cell.[12]
-
-
Titration:
-
Perform a series of small injections (e.g., 5-10 µL) of the guest solution into the sample cell while continuously monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
A control experiment, titrating the guest solution into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data, a series of heat-flow peaks, is integrated to obtain the heat change per injection.
-
These values are then plotted against the molar ratio of guest to host.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).
-
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy can be used to determine binding constants by monitoring the changes in the chemical shifts of the host or guest protons upon complexation.
Protocol for a Typical ¹H NMR Titration Experiment:
-
Sample Preparation:
-
Prepare a stock solution of the host (e.g., a glycoluril molecular clip) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Prepare a stock solution of the guest molecule in the same deuterated solvent at a concentration typically 10-20 times higher than the host solution.
-
The concentration of the host should be chosen such that changes in chemical shifts can be accurately monitored.
-
-
Experiment Setup:
-
Acquire a ¹H NMR spectrum of the host solution alone.
-
Set up a series of NMR tubes, each containing the same initial concentration of the host.
-
-
Titration:
-
Add increasing aliquots of the guest stock solution to the NMR tubes containing the host solution.
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Monitor the chemical shift changes of specific protons on the host or guest molecule that are sensitive to the binding event.
-
-
Data Analysis:
-
Plot the change in chemical shift (Δδ) of a chosen proton against the concentration of the guest.
-
The resulting binding isotherm is then fitted to a suitable binding equation (e.g., for a 1:1 binding model) to calculate the association constant (K_a).[13] It is recommended to use non-linear fitting methods for more accurate results.
-
Visualizations
Host-Guest Binding and Experimental Workflow
The following diagrams illustrate the fundamental concept of host-guest binding and a typical experimental workflow for determining binding affinities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glycoluril Derived Molecular Clips are Potent and Selective Receptors for Cationic Dyes In Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. books.rsc.org [books.rsc.org]
- 5. drum.lib.umd.edu [drum.lib.umd.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Binding affinities of cucurbit[ n ]urils with cations - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07687E [pubs.rsc.org]
- 9. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
Validating the Structure of Novel Glycoluril-Based Macrocycles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of supramolecular chemistry and drug delivery has seen a surge in the development of novel macrocyclic compounds, with glycoluril-based macrocycles emerging as a particularly promising class of host molecules. Their rigid structure, well-defined cavity, and potential for functionalization make them attractive candidates for applications ranging from drug delivery to catalysis. However, the synthesis of these complex molecules necessitates rigorous structural validation to ensure their integrity and predict their behavior.
This guide provides a comparative overview of the key experimental techniques used to validate the structure of novel glycoluril-based macrocycles. We will compare their performance with established alternative macrocycles and provide the necessary experimental data and protocols to assist researchers in their own structural elucidation efforts.
Comparative Analysis of Macrocyclic Host Structures
The selection of a macrocyclic host for a specific application depends on a variety of factors, including the size and nature of the guest molecule, the desired solubility, and the required stability of the host-guest complex. Glycoluril-based macrocycles, such as cucurbit[n]urils and bambusurils, offer distinct advantages and disadvantages when compared to more traditional macrocycles like cyclodextrins and calixarenes.
| Feature | Glycoluril-Based Macrocycles (e.g., Cucurbit[n]urils) | Cyclodextrins | Calixarenes |
| Monomeric Unit | Glycoluril | Glucose | Phenol |
| Cavity Shape | Rigid, pumpkin-shaped | Truncated cone | Cup-like or cone |
| Cavity Polarity | Hydrophobic | Hydrophobic | Can be modified |
| Portal | Carbonyl-fringed, polar | Hydroxyl groups, polar | Can be functionalized |
| Solubility | Generally water-soluble (salt forms) | Water-soluble | Generally soluble in organic solvents |
| Synthesis | Often one-pot synthesis, but purification can be challenging | Enzymatic degradation of starch | Stepwise synthesis |
| Guest Binding | High affinity for cationic and neutral guests[1] | Primarily binds hydrophobic molecules | Binds a wide range of guests depending on functionalization |
Key Experimental Techniques for Structural Validation
The definitive confirmation of a novel macrocycle's structure relies on a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] For novel glycoluril-based macrocycles, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the overall symmetry of the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified macrocycle in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and can influence the observed chemical shifts.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Higher field strengths will provide better resolution of complex spectra.
-
Key Parameters to Analyze:
-
Chemical Shifts (δ): The positions of the peaks provide information about the electronic environment of the protons. Protons on the glycoluril backbone, methylene bridges, and any substituents will have characteristic chemical shifts.
-
Integration: The area under each peak is proportional to the number of protons it represents, allowing for the determination of the relative ratios of different types of protons.
-
Coupling Constants (J): The splitting of peaks (multiplicity) reveals information about adjacent protons and helps to establish connectivity.
-
2D NMR Techniques: For complex structures, techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals.
-
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. This is a critical step in confirming that the desired macrocycle has been synthesized.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the macrocycle (typically in the micromolar range) in a solvent compatible with ESI, such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the macrocycle and any potential adducts.
-
Data Analysis: The most important peak to identify is the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.). The observed m/z value should be compared to the calculated exact mass of the proposed structure. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, offering a high degree of confidence in the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For glycoluril-based macrocycles, this technique is particularly useful for confirming the presence of key carbonyl (C=O) and N-H bonds.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified macrocycle directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Key Vibrational Bands to Identify:
-
C=O Stretch: A strong, sharp absorption band typically in the region of 1700-1750 cm⁻¹. This is a characteristic peak for the urea carbonyl groups in the glycoluril units.
-
N-H Stretch: A moderate to strong band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch: Bands in the region of 2800-3000 cm⁻¹.
-
X-ray Crystallography
While NMR, MS, and IR can provide strong evidence for the structure of a novel macrocycle, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state.[4] This technique can reveal precise bond lengths, bond angles, and the overall conformation of the macrocycle.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. The purified macrocycle must be crystallized from a suitable solvent or solvent system to obtain single crystals of sufficient size and quality. This can be achieved through slow evaporation, vapor diffusion, or cooling crystallization techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel glycoluril-based macrocycle.
Caption: A flowchart illustrating the key stages in the structural validation of a novel macrocycle.
Conclusion
The structural validation of novel glycoluril-based macrocycles is a critical step in their development for various applications. A multi-technique approach, combining the strengths of NMR, mass spectrometry, IR spectroscopy, and X-ray crystallography, is essential for unambiguous structure determination. By following rigorous experimental protocols and comparing the properties of new macrocycles to established alternatives, researchers can confidently advance their discoveries towards real-world applications in medicine, materials science, and beyond.
References
Cross-Validation of Analytical Methods for Glycoluril Compound Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of glycoluril and its derivatives is a critical quality attribute in pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. Accurate and reliable analytical methods are therefore essential for quantifying the purity of these compounds and for detecting and controlling any impurities. This guide provides an objective comparison of two common analytical techniques for determining the purity of glycoluril compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical method validation principles to assist researchers in selecting the most appropriate technique for their specific needs.
Method Comparison
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the purity assessment of pharmaceutical compounds.[1] The choice between these methods often depends on the volatility and thermal stability of the analyte and its impurities, as well as the desired sensitivity and specificity of the analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including those that are non-volatile or thermally labile.[2] It offers high resolution and sensitivity for the separation and quantification of the main compound and its related substances.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[3][4] The coupling of gas chromatography with mass spectrometry provides structural information about the separated components, aiding in the identification of unknown impurities.
Data Presentation
The following table summarizes the key performance parameters of representative HPLC and GC-MS methods for the analysis of glycoluril compound purity. The data presented are representative values based on typical method validation results for similar nitrogen-containing heterocyclic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 0.1 - 150 µg/mL | 0.05 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL |
| Specificity | High (demonstrated by peak purity) | Very High (mass spectral confirmation) |
| Sample Throughput | Moderate to High | Moderate |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analysis of glycoluril compound purity are provided below. These protocols are intended as a starting point and may require optimization for specific glycoluril derivatives or impurity profiles.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of glycoluril and the determination of its non-volatile related substances.
1. Sample Preparation:
-
Accurately weigh and dissolve the glycoluril sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
For the determination of impurities, a more concentrated solution (e.g., 5 mg/mL) may be necessary.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Validation Parameters:
-
Specificity: Assessed by analyzing a placebo sample and stressed samples (acid, base, peroxide, heat, light) to ensure no interference with the main peak and known impurities.[5]
-
Linearity: Determined by analyzing a series of solutions over a concentration range (e.g., LOQ to 150% of the target concentration) and evaluating the correlation coefficient of the calibration curve.[6]
-
Accuracy: Evaluated by spiking the sample with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percent recovery.
-
Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts and/or equipment), with results expressed as the relative standard deviation (%RSD).[2]
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile and semi-volatile impurities in glycoluril samples. Derivatization may be necessary for non-volatile glycoluril compounds.
1. Sample Preparation and Derivatization:
-
Accurately weigh the glycoluril sample into a reaction vial.
-
Add a suitable derivatization agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to facilitate the derivatization reaction.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
3. Validation Parameters:
-
Specificity: Confirmed by the absence of interfering peaks in a blank sample and by the unique mass spectrum of the analyte and its impurities.
-
Linearity: Established by analyzing a series of derivatized standards over a defined concentration range.
-
Accuracy: Determined by analyzing spiked samples and calculating the percent recovery.
-
Precision: Evaluated for repeatability and intermediate precision by calculating the %RSD of multiple analyses.
-
LOD and LOQ: Determined from the signal-to-noise ratio of the total ion chromatogram (TIC) or extracted ion chromatograms (EIC).
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Hypothetical signaling pathway involving a glycoluril-based drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Compositional Characterization of Syngas-Based Glycolide Using Gas Chromatogram-Mass Spectrometry and Electrospray Ionization High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. jocpr.com [jocpr.com]
A Comparative Analysis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril and Commercial Crosslinkers in High-Performance Coatings
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Crosslinker Performance
In the pursuit of advanced materials with superior performance characteristics, the selection of an appropriate crosslinking agent is paramount. This guide provides a comparative benchmark of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMGU) against leading commercial crosslinkers, including hexamethoxymethylmelamine (HMMM)-type amino resins, benzoguanamine-formaldehyde resins, and urea-formaldehyde resins. The following data and protocols are designed to assist researchers and formulators in making informed decisions for their specific applications, primarily focusing on the high-performance coatings sector.
Performance Data Summary
The selection of a crosslinker significantly impacts the final properties of a thermosetting system. The following table summarizes the typical performance characteristics of TMMGU in comparison to other widely used commercial crosslinkers. The data presented is a synthesis of information from technical datasheets and scientific literature. Direct head-to-head quantitative comparisons under identical conditions are often proprietary or not publicly available; therefore, the following should be considered a qualitative to semi-quantitative guide.
| Performance Metric | This compound (TMMGU) | HMMM-Type Melamine Resin (e.g., CYMEL® 303 LF) | Benzoguanamine-Formaldehyde Resin | Urea-Formaldehyde Resin |
| Hardness & Scratch Resistance | Excellent; the rigid glycoluril backbone contributes to a hard, durable surface.[1] | Excellent; known for producing very hard and scratch-resistant films.[2] | Good to Excellent; enhances surface hardness and gloss.[3][4] | Good; provides good hardness, particularly in wood coatings.[5] |
| Flexibility | Very Good; the ether linkages in the crosslinked network allow for a degree of flexibility.[6] | Good; can be brittle if not formulated with flexible polymers.[7] | Very Good; the phenyl group imparts enhanced flexibility.[3][4] | Fair to Good; can be brittle, often used in applications where flexibility is not the primary concern. |
| Adhesion | Excellent; promotes strong adhesion to various substrates, including metals.[6][8] | Very Good; provides good intercoat adhesion.[2] | Excellent; known for superior adhesion properties.[3] | Good; provides strong bonds, especially to cellulosic substrates.[9] |
| Chemical & Solvent Resistance | Excellent; the dense, crosslinked network provides robust protection.[2] | Very Good; offers good resistance to many chemicals and solvents.[7] | Excellent; provides superior chemical and alkali resistance.[3] | Good; offers moderate chemical resistance. |
| Weathering & UV Resistance | Excellent; particularly noted for its performance in outdoor applications.[1] | Good; suitable for many exterior applications, but can be susceptible to acid rain.[7] | Fair; the presence of the phenyl group can reduce UV resistance, not recommended for exterior use.[6] | Poor to Fair; generally not recommended for exterior applications. |
| Cure Speed | Moderate to Fast; typically requires an acid catalyst for efficient curing. | Fast; especially with a strong acid catalyst.[10] | Moderate; requires acid catalysis. | Fast; can be cured at ambient or elevated temperatures with an acid catalyst. |
| Formaldehyde Release | Low; glycoluril-based resins are known for lower formaldehyde release upon curing compared to other amino resins.[6][8][11][12] | Low to Moderate; modern HMMM resins have very low free formaldehyde, but some can be released during curing.[10] | Moderate. | High; a significant drawback of urea-formaldehyde resins. |
Experimental Protocols
To ensure a standardized and objective comparison of crosslinker performance, the following experimental protocols are recommended. These are based on widely accepted industry standards.
Hardness and Scratch Resistance: Pencil Hardness Test (ASTM D3363)
-
Objective: To determine the film hardness of a coating by assessing its resistance to scratching from pencils of known hardness.
-
Methodology:
-
Coat standardized panels with formulations containing the different crosslinkers at equivalent reactive levels.
-
Cure the coated panels according to the recommended schedule for each crosslinker.
-
A set of calibrated drawing pencils of varying hardness (e.g., from 6B to 6H) is used.
-
The pencils are moved over the coated surface at a 45° angle with a constant, specified force.
-
The hardness is reported as the grade of the hardest pencil that does not scratch or mar the surface.
-
Flexibility: Mandrel Bend Test (ASTM D522)
-
Objective: To assess the flexibility and resistance of a coating to cracking upon bending.
-
Methodology:
-
Prepare and cure coated panels as described above.
-
The coated panels are bent over a conical or cylindrical mandrel.
-
The bent surface is examined for any signs of cracking, flaking, or delamination.
-
The result is often reported as the smallest mandrel diameter around which the panel can be bent without coating failure.
-
Adhesion: Pull-Off Adhesion Test (ASTM D4541)
-
Objective: To measure the tensile force required to detach a coating from a substrate, providing a quantitative measure of adhesion.
-
Methodology:
-
A loading fixture, or "dolly," is bonded to the surface of the cured coating using a suitable adhesive.
-
Once the adhesive is cured, a portable pull-off adhesion tester is attached to the dolly.
-
The tester applies a perpendicular tensile force to the dolly until it is pulled off.
-
The force at which the coating detaches is recorded, and the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating) is noted.
-
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of crosslinker performance in a coating formulation.
Caption: Workflow for Comparative Evaluation of Crosslinker Performance.
Crosslinking Reaction Pathway
The following diagram illustrates the generalized acid-catalyzed crosslinking reaction between a hydroxyl-functional polymer and an amino resin crosslinker, such as TMMGU or HMMM.
Caption: Generalized Acid-Catalyzed Crosslinking Mechanism.
Conclusion
This compound (TMMGU) presents a compelling option as a crosslinking agent, offering a unique balance of properties. It provides excellent hardness, adhesion, and weathering resistance, comparable to or exceeding that of some traditional amino resins.[1] Notably, its glycoluril structure contributes to enhanced flexibility and lower formaldehyde release during curing, addressing key performance and environmental considerations.[6][8][11][12]
In contrast, HMMM-type melamine resins are a cost-effective and widely used option that delivers excellent hardness and fast cure speeds.[2][10] Benzoguanamine-formaldehyde resins offer superior chemical resistance and flexibility but may have limitations in exterior applications.[3][4][6] Urea-formaldehyde resins, while economical, are generally limited to interior applications due to their lower durability and higher formaldehyde emissions.
The optimal choice of crosslinker will ultimately depend on the specific performance requirements, cost considerations, and regulatory constraints of the intended application. The experimental protocols outlined in this guide provide a framework for conducting a thorough and objective evaluation to inform this critical decision.
References
- 1. pcimag.com [pcimag.com]
- 2. pcimag.com [pcimag.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Amino Crosslinkers | Technologies | Allnex The Resin Company - allnex [allnex.com]
- 7. wernerblank.com [wernerblank.com]
- 8. specialchem.com [specialchem.com]
- 9. mdpi.com [mdpi.com]
- 10. penpoly.com [penpoly.com]
- 11. CYMEL® 1170 - allnex [allnex.com]
- 12. CYMEL® 1170 - 湛新树脂官方网站 [allnex.cn]
Safety Operating Guide
Safe Disposal of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is paramount for safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 17464-88-9 |
| Molecular Formula | C12H22N4O6 |
| Molecular Weight | 318.33 g/mol |
| Melting Point | 90-110 °C[3][4] |
| Boiling Point | 454.674 °C at 760 mmHg[3] |
| Density | 1.244 g/cm³[3] |
| Water Solubility | Soluble[2][3] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Under no circumstances should this chemical be discharged into drains or the environment.[1]
Experimental Protocol: Waste Collection and Storage
-
Segregation: Isolate waste this compound from other laboratory waste streams to prevent unintended reactions.
-
Containerization: Place the waste chemical in a suitable, clearly labeled, and tightly closed container.[1] The container should be made of a material compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container. The label should clearly identify the contents as "Waste this compound" and include the date of accumulation.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials and sources of ignition until it can be collected by a licensed chemical waste disposal company.[2]
Experimental Protocol: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the empty container thoroughly with a suitable solvent (e.g., water, given its solubility) at least three times.[1]
-
Rinsate Collection: Collect the rinsate from all three rinses. This rinsate is now considered hazardous waste and must be disposed of along with the chemical waste. Do not discharge the rinsate down the drain.
-
Container Disposal: Once triple-rinsed, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, prevent further leakage if it is safe to do so.[1] Avoid dust formation.[1] Sweep up the solid material, taking care not to generate dust, and place it into a suitable container for disposal.[5] Ensure the area is well-ventilated.[2]
Regulatory Considerations
It is crucial to consult and adhere to all federal, state, and local regulations regarding hazardous waste disposal.[2] While this compound is not classified as a hazardous material for transportation, its disposal is subject to regulations for chemical waste.[1][6] The ultimate responsibility for proper waste disposal lies with the waste generator.
References
Essential Safety and Operational Guide for 1,3,4,6-Tetrakis(methoxymethyl)glycoluril
This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (CAS No. 17464-88-9). The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risk and environmental impact.
Chemical Properties and Hazards
This compound is a white crystalline solid.[1][2] While it is not classified as a hazardous material for transport, proper handling is crucial to avoid potential irritation and ensure laboratory safety.[3][4]
| Property | Value |
| Molecular Formula | C12H22N4O6[1] |
| Molecular Weight | 318.33 g/mol [1] |
| Appearance | White crystal[1][2] |
| Melting Point | 118-121°C[3] |
| Boiling Point | 94°C at 20mmHg[1] |
| Solubility | Soluble in water[3][5] |
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment must be worn when handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[1] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Impermeable Gloves | Gloves must be inspected before use and should satisfy EU Directive 89/686/EEC and the EN 374 standard.[1] Nitrile or neoprene gloves are recommended.[6] |
| Body Protection | Fire/Flame Resistant and Impervious Clothing | A long-sleeved lab coat is required.[1][6] |
| Respiratory Protection | Full-Face Respirator | To be used if exposure limits are exceeded or if irritation is experienced.[1] |
Handling and Storage Procedures
Safe handling and storage are critical to preventing accidents and maintaining the integrity of the compound.
Handling:
-
Work in a well-ventilated area.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container.[3]
-
Keep in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials and foodstuff containers.[1]
Emergency First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill and Disposal Procedures
Proper containment and disposal are necessary to prevent environmental contamination.
Accidental Release:
-
Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Use personal protective equipment, including chemical-impermeable gloves.[1]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]
Disposal:
-
Dispose of the material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to be unusable and disposed of in a sanitary landfill.[1]
Operational Workflows
The following diagrams illustrate the standard operating procedures for handling and disposing of this compound.
Caption: Safe Handling Workflow.
Caption: Chemical Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
